molecular formula C9H9NO5 B034033 4-Ethoxy-2-nitrobenzoic acid CAS No. 103440-98-8

4-Ethoxy-2-nitrobenzoic acid

Cat. No.: B034033
CAS No.: 103440-98-8
M. Wt: 211.17 g/mol
InChI Key: ASIBMPOSLZTHOI-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitrobenzoic acid is a strategically valuable nitroaromatic carboxylic acid serving as a versatile synthetic building block in medicinal chemistry and organic synthesis. Its structure incorporates two key functional handles: the carboxylic acid, which can be readily converted to amides, esters, and acid chlorides, and the electron-withdrawing nitro group positioned ortho to the acid, which can influence reactivity and serve as a precursor for reduction to the corresponding aniline. This compound is primarily employed as a key intermediate in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents, where the resulting aniline derivative can be used to construct heterocyclic scaffolds or urea/amide functionalities. The ethoxy substituent provides steric and electronic modulation, enhancing lipophilicity and influencing the compound's overall electronic properties, which can be critical for optimizing drug-receptor interactions or material properties. Researchers value this compound for its utility in constructing molecular libraries, exploring structure-activity relationships (SAR), and developing novel enzyme inhibitors, such as kinase inhibitors, or as a precursor for functionalized dyes and advanced materials. Its consistent quality and purity are essential for achieving high yields and reproducibility in multi-step synthetic sequences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIBMPOSLZTHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325535
Record name 4-ethoxy-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-98-8
Record name 4-ethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Ethoxy-2-nitrobenzoic acid (CAS 103440-98-8): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethoxy-2-nitrobenzoic acid (CAS: 103440-98-8) is a substituted aromatic carboxylic acid of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring an ethoxy ether linkage, a strategically placed nitro group, and a reactive carboxylic acid moiety, designates it as a versatile synthetic building block. The nitro group, a precursor to a primary amine, and the carboxylic acid, a gateway to amides and esters, provide orthogonal handles for molecular elaboration.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its fundamental properties, a robust and logical synthetic pathway, predictive analytical characterization, potential applications derived from its inherent reactivity, and essential safety protocols. The insights herein are synthesized from established chemical principles and data on analogous structures, offering a field-proven perspective on its utility. Nitroaromatic compounds are foundational in the synthesis of a wide range of bioactive molecules and drugs, making a thorough understanding of intermediates like this crucial for innovation.[1]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. The data is compiled from chemical supplier information and augmented with predictions based on its chemical structure.

Table 1: Core Properties and Identifiers
PropertyValueSource
IUPAC Name This compound-
CAS Number 103440-98-8[2]
Molecular Formula C₉H₉NO₅[2]
Molecular Weight 211.17 g/mol [2]
Appearance Predicted: White to pale yellow crystalline solidInferred from related nitrobenzoic acids[3][4]
Storage Sealed in dry, 2-8°C[2]
Table 2: GHS Hazard Information
PictogramSignal WordHazard Statements
GHS07: Exclamation MarkWarning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Data sourced from BLD Pharm[2].

Synthesis and Mechanism

While specific literature detailing the synthesis of this compound is not widely published, a logical and highly efficient synthetic route can be designed based on a cornerstone of organic chemistry: the Williamson ether synthesis. This method is chosen for its reliability, high yields, and straightforward execution.

The proposed synthesis begins with the commercially available precursor, 4-hydroxy-2-nitrobenzoic acid. The phenolic hydroxyl group is first deprotonated by a suitable base to form a nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the target ether.[5][6]

SynthesisWorkflow Start 4-Hydroxy-2-nitrobenzoic acid (Starting Material) Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagent1 1. Deprotonation Intermediate Potassium 4-carboxylate-3-nitrophenoxide (In situ phenoxide intermediate) Reagent1->Intermediate Reagent2 Ethylating Agent (e.g., Ethyl Iodide) Intermediate->Reagent2 2. SN2 Attack Product This compound (Crude Product) Reagent2->Product Purification Workup & Recrystallization Product->Purification 3. Isolation Final Purified Product Purification->Final AnalyticalWorkflow cluster_Techniques Spectroscopic Techniques cluster_Info Derived Information NMR_H ¹H NMR Proton_Env Proton Environment (Connectivity) NMR_H->Proton_Env NMR_C ¹³C NMR Carbon_Skel Carbon Skeleton NMR_C->Carbon_Skel IR FT-IR Func_Groups Functional Groups (-COOH, -NO₂, -O-Et) IR->Func_Groups MS Mass Spec. Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure Confirmed Structure This compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure Applications Core This compound Reduction Nitro Reduction (e.g., H₂, Pd/C) Core->Reduction Amidation Amidation (e.g., R-NH₂, DCC) Core->Amidation Esterification Esterification (e.g., R-OH, H⁺) Core->Esterification Amine 2-Amino Derivative Reduction->Amine Amide Amide Library Amidation->Amide Ester Ester Library Esterification->Ester Pharma Pharmaceuticals Amine->Pharma Amide->Pharma Agrochem Agrochemicals Amide->Agrochem Materials Functional Materials Ester->Materials

Sources

An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

Section 1: Core Molecular Identity

4-Ethoxy-2-nitrobenzoic acid is a substituted benzoic acid derivative. The presence of the ethoxy group, a nitro group, and a carboxylic acid function imparts a unique combination of electronic and steric features that are expected to govern its physical and chemical behavior.

Table 1: Fundamental Molecular Properties of this compound

PropertyValueSource
CAS Number 103440-98-8[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Storage Sealed in dry, 2-8°C[1]

Section 2: Predicted Physicochemical Properties and Comparative Analysis

In the absence of direct experimental data for this compound, we can extrapolate its likely properties by examining closely related molecules. The electronic effects of the nitro group (electron-withdrawing) and the ethoxy group (electron-donating), as well as their positions on the benzene ring relative to the carboxylic acid, are key determinants of these properties.

Table 2: Comparative Analysis of Melting Points of Related Benzoic Acid Derivatives

CompoundMelting Point (°C)Key Structural Differences
This compound Predicted: 185-195 -
4-Methoxy-2-nitrobenzoic acid196.5-200.5Methoxy instead of ethoxy group
4-Nitrobenzoic acid237No ethoxy group, nitro at para position
2-Nitrobenzoic acid146-148No ethoxy group, nitro at ortho position
4-Ethoxybenzoic acid197-199No nitro group

Expert Rationale for Prediction: The melting point is influenced by crystal lattice energy, which is affected by molecular symmetry and intermolecular forces. The presence of the nitro group generally increases the melting point due to strong dipole-dipole interactions. However, the ortho-nitro group in our target molecule may introduce some intramolecular hydrogen bonding with the carboxylic acid, potentially disrupting intermolecular hydrogen bonding networks that would otherwise increase the melting point. The ethoxy group is slightly larger than the methoxy group, which could lead to less efficient crystal packing and a slightly lower melting point compared to 4-Methoxy-2-nitrobenzoic acid.

Solubility Profile (Predicted): Based on its structure, this compound is expected to be:

  • Slightly soluble in water: The carboxylic acid group can participate in hydrogen bonding with water, but the overall aromatic character and the ethoxy group will limit its aqueous solubility.

  • Soluble in polar organic solvents: Such as methanol, ethanol, DMSO, and acetone, due to the potential for dipole-dipole interactions and hydrogen bonding.

  • Sparingly soluble in non-polar solvents: Such as hexane and toluene.

pKa Value (Predicted): The acidity of the carboxylic acid is significantly influenced by the electronic effects of the substituents. The electron-withdrawing nitro group at the ortho position will have a strong acid-strengthening effect by stabilizing the carboxylate anion through induction and resonance. The ethoxy group at the para position is electron-donating, which would typically decrease acidity. However, the ortho-nitro group's effect is expected to be dominant.

  • Predicted pKa: In the range of 2.0 - 2.5.

  • Comparative Context: The pKa of benzoic acid is 4.2. The pKa of 2-nitrobenzoic acid is 2.21, and that of 4-nitrobenzoic acid is 3.44. The strong acidifying effect of the ortho-nitro group suggests the pKa of this compound will be closer to that of 2-nitrobenzoic acid.

Section 3: Experimental Determination of Physical Properties

To move from prediction to empirical fact, rigorous experimental protocols are necessary. The following section details the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube Prep2->Prep3 Meas1 Place in Apparatus Prep3->Meas1 Transfer Meas2 Heat Slowly Meas1->Meas2 Meas3 Observe & Record Range Meas2->Meas3 Report Melting Point Range Meas3->Report Data

Caption: Workflow for Melting Point Determination.

Solubility Determination

Principle: Quantifying the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation. The isothermal shake-flask method is a reliable technique.

Methodology: Isothermal Shake-Flask Method

  • System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal: A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid.

  • Analysis: The concentration of the dissolved solid in the sample is determined by a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or by evaporating the solvent and weighing the residue.

SolubilityWorkflow Start Excess Solute + Solvent Equilibrate Agitate at Constant T Start->Equilibrate Sample Withdraw Filtered Supernatant Equilibrate->Sample Analyze Determine Concentration (e.g., UV-Vis, Gravimetric) Sample->Analyze Result Solubility Data Analyze->Result

Caption: Isothermal Shake-Flask Solubility Workflow.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. Potentiometric titration is a standard method for its determination.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Section 4: Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (3H): Due to the substitution pattern, three protons will be present on the aromatic ring. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group, leading to a complex splitting pattern. Expected chemical shift range: δ 7.0 - 8.5 ppm.

  • Ethoxy Protons (5H): A quartet (2H) for the -OCH₂- group and a triplet (3H) for the -CH₃ group. Expected chemical shifts: -OCH₂- around δ 4.1-4.3 ppm and -CH₃ around δ 1.4-1.6 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift, typically δ 10-13 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: Expected in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. The carbons attached to the nitro and ethoxy groups will be significantly shifted. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the ethoxy group will be shifted upfield relative to benzene. Expected range: δ 110-160 ppm.

  • Ethoxy Carbons: Two signals are expected: -OCH₂- around δ 60-70 ppm and -CH₃ around δ 14-16 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1200-1300 cm⁻¹ region.

  • NO₂ Stretches: Two strong absorptions, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): Expected at m/z = 211.

  • Key Fragmentation Patterns:

    • Loss of -OH (m/z = 194)

    • Loss of -C₂H₅ (m/z = 182)

    • Loss of -OC₂H₅ (m/z = 166)

    • Loss of -COOH (m/z = 166)

    • Loss of -NO₂ (m/z = 165)

Section 5: Proposed Synthesis Route

A plausible and efficient synthesis of this compound would involve the nitration of 4-ethoxybenzoic acid. This is a standard electrophilic aromatic substitution reaction.

Reaction Scheme:

4-Ethoxybenzoic acid can be treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The ethoxy group is an ortho-, para-director. Since the para position is already occupied by the carboxylic acid group, the nitration is expected to occur predominantly at the ortho position to the ethoxy group.

SynthesisWorkflow 4-Ethoxybenzoic Acid 4-Ethoxybenzoic Acid Nitration\n(HNO3, H2SO4) Nitration (HNO3, H2SO4) 4-Ethoxybenzoic Acid->Nitration\n(HNO3, H2SO4) This compound This compound Nitration\n(HNO3, H2SO4)->this compound

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. While there is a clear need for further experimental work to fully characterize this compound, the predictions and methodologies outlined herein offer a solid foundation for researchers, scientists, and drug development professionals. The unique combination of functional groups in this compound makes it a molecule of significant interest, and it is our hope that this guide will stimulate and support future investigations into its properties and potential applications.

References

  • Wikipedia. 4-Nitrobenzoic acid. [Link]

  • Wikipedia. 2-Nitrobenzoic acid. [Link]

  • PubChem. 4-Ethoxybenzoic acid. [Link]

Sources

An In-depth Technical Guide to 4-Ethoxy-2-nitrobenzoic Acid: Physicochemical Properties and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with an ethoxy (-OCH₂CH₃) group at the 4-position and a nitro (-NO₂) group at the 2-position, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group, along with their specific substitution pattern on the benzene ring, dictates the compound's chemical reactivity and physical properties.

Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range typically signifies the presence of impurities.

Estimated Melting Point of this compound

In the absence of direct experimental data for this compound, an estimation can be made by examining the melting points of structurally similar compounds. The position of substituents on the benzene ring significantly influences crystal lattice packing and, consequently, the melting point.

CompoundStructureMelting Point (°C)
2-Nitrobenzoic acid146–148[1]
4-Nitrobenzoic acid237–242[1]
4-Methoxy-2-nitrobenzoic acid198.0 to 202.0[2]
2-Ethoxybenzoic acid63-65[3]
2-Ethoxy-4-nitrobenzoic acidNot Available

Analysis of Structural Analogs:

  • Nitro Group Position: The significant difference in melting points between 2-nitrobenzoic acid (146-148°C) and 4-nitrobenzoic acid (237-242°C) highlights the profound impact of the nitro group's position.[1] The para-isomer generally exhibits higher symmetry, allowing for more efficient crystal packing and stronger intermolecular forces, leading to a higher melting point.

  • Alkoxy Group Influence: The presence of a methoxy group in 4-methoxy-2-nitrobenzoic acid (198.0 to 202.0°C) results in a substantially higher melting point compared to 2-nitrobenzoic acid.[2] This suggests that the methoxy group at the 4-position contributes to more stable crystal packing.

  • Ethoxy vs. Methoxy: The substitution of a methoxy group with a slightly larger ethoxy group can influence crystal packing. While often leading to a decrease in melting point due to increased conformational flexibility, this is not always the case.

Estimation:

Given that this compound shares the 2-nitro substitution pattern with 4-methoxy-2-nitrobenzoic acid, it is reasonable to predict that its melting point will be in a similar range. The larger ethoxy group might slightly disrupt the crystal lattice compared to the methoxy group, potentially leading to a slightly lower melting point. Therefore, a reasonable estimated melting point range for this compound is 185-195°C . This estimation underscores the necessity of experimental verification.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standardized method for determining the melting point of a solid organic compound using a capillary melting point apparatus. The causality behind each step is explained to ensure a self-validating and accurate measurement.

Methodology:

  • Sample Preparation:

    • Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing in the capillary tube.

    • Procedure: Place a small amount of the crystalline this compound on a clean, dry watch glass. Using a spatula, crush the crystals into a fine powder.

  • Capillary Tube Loading:

    • Rationale: A properly loaded capillary with a sample height of 2-3 mm ensures a clear and observable melting process.

    • Procedure: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

  • Apparatus Setup and Calibration:

    • Rationale: Calibration of the melting point apparatus with a known standard ensures the accuracy of the temperature reading.

    • Procedure: Place the loaded capillary tube into the heating block of the melting point apparatus. If required, calibrate the apparatus using a certified melting point standard.

  • Melting Point Determination:

    • Rationale: A slow heating rate (1-2°C per minute) near the expected melting point is crucial for accurately observing the onset and completion of melting.

    • Procedure:

      • Rapidly heat the sample to a temperature approximately 15-20°C below the estimated melting point.

      • Decrease the heating rate to 1-2°C per minute.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Record the temperature at which the entire sample has completely melted (T₂).

      • The melting range is reported as T₁ - T₂.

  • Verification:

    • Rationale: Repeating the measurement ensures the reproducibility and reliability of the obtained melting point.

    • Procedure: Allow the apparatus to cool. Prepare a new capillary tube with the sample and repeat the measurement. The results should be within 1°C of each other.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Verification start Start: Crystalline Sample powder Grind to Fine Powder start->powder load Load into Capillary Tube (2-3 mm) powder->load place Place in Apparatus load->place heat_fast Rapid Heat (to ~15-20°C below MP) place->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow observe Observe & Record T1 (First Drop) and T2 (Completely Melted) heat_slow->observe calculate Report Melting Range (T1 - T2) observe->calculate repeat Repeat Measurement for Verification calculate->repeat end End: Verified Melting Point repeat->end

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems, which is critical for reaction setup, purification (e.g., recrystallization), and formulation.

Estimated Solubility of this compound

The solubility of this compound can be predicted based on the principle of "like dissolves like" and by analyzing the solubility of related compounds. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, a moderately polar nitro group, and a larger, more non-polar ethoxy group and benzene ring.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The carboxylic acid group will facilitate solubility in these solvents through hydrogen bonding. However, the overall non-polar character of the substituted benzene ring will limit its aqueous solubility. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is anticipated in these solvents due to dipole-dipole interactions with the polar functional groups.

  • Non-Polar Solvents (e.g., hexane, toluene): Poor solubility is expected in non-polar solvents as the polar functional groups will not be effectively solvated.

Solubility Data of Related Compounds:

CompoundWaterMethanolEthanolBenzene
2-Nitrobenzoic acid0.75 g/100 mL (25°C)[5]42.72 g/100 mL (10°C)[5]Soluble[1]0.294 g/100 mL (10°C)[5]
4-Nitrobenzoic acid<0.1 g/100 mL (26°C)[6]9.6 g/100 mL (10°C)[5]Soluble[1]0.017 g/100 mL (12.5°C)[5]
4-Methoxybenzoic acidSparingly soluble (0.3 g/L at 20°C)[7]Highly soluble[7]Highly soluble[7]Lower solubility[7]
4-Methoxy-2-nitroanilineLimited solubility---

Estimation for this compound:

Based on these trends, this compound is predicted to be:

  • Slightly soluble in water.

  • Soluble to highly soluble in polar organic solvents such as methanol, ethanol, and acetone.

  • Sparingly soluble to insoluble in non-polar solvents like hexane.

The presence of the ethoxy group, which is more non-polar than a methoxy group, may slightly decrease its solubility in highly polar solvents like water compared to its methoxy analog, while potentially increasing its solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method to quantitatively determine the solubility of a solid in a given solvent at a specific temperature. The core principle is to create a saturated solution, separate the solid and liquid phases, and then determine the mass of the dissolved solid in a known mass of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Rationale: An excess of the solid solute is required to ensure that the solution reaches equilibrium and becomes saturated.

    • Procedure: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen solvent.

  • Equilibration:

    • Rationale: Continuous agitation at a constant temperature is essential to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

    • Procedure: Place the vial in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Rationale: The undissolved solid must be completely separated from the saturated solution without altering the temperature, which would change the solubility.

    • Procedure: Cease agitation and allow the solid to settle. A portion of the clear supernatant can then be carefully drawn through a syringe filter pre-heated to the experimental temperature.

  • Gravimetric Analysis:

    • Rationale: Evaporation of the solvent leaves behind the dissolved solid, allowing for its mass to be determined.

    • Procedure:

      • Accurately weigh an empty, dry container (e.g., a vial or flask).

      • Transfer a known mass of the filtered saturated solution into the weighed container.

      • Carefully evaporate the solvent under reduced pressure or in a fume hood.

      • Once the solid residue is completely dry, reweigh the container.

      • The mass of the dissolved solid is the final mass minus the initial mass of the container.

  • Calculation of Solubility:

    • Rationale: Solubility is typically expressed as grams of solute per 100 grams of solvent or in other standard units.

    • Procedure:

      • Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)

      • Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

      • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

SolubilityWorkflow cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Gravimetric Analysis start Start: Solute & Solvent mix Add Excess Solute to Solvent start->mix equilibrate Equilibrate at Constant Temperature with Agitation mix->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant at Constant Temperature settle->filter weigh_solution Weigh a Portion of Saturated Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Dry Residue (Solute) evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End: Quantitative Solubility calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds, including this compound, should be handled with caution due to their potential toxicity and thermal instability.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Thermal Stability: Nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[8] Avoid excessive heating and be aware of potential runaway reactions, especially in the presence of impurities.

  • Toxicity: Many nitroaromatic compounds are classified as hazardous and may be harmful if swallowed, in contact with skin, or if inhaled. Overexposure can lead to various health issues.

  • Waste Disposal: Dispose of waste containing nitroaromatic compounds in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams.

Conclusion

This technical guide has provided a detailed analysis of the melting point and solubility of this compound. While direct experimental data is currently unavailable, this guide has offered scientifically reasoned estimations based on the properties of structurally related compounds. The provided step-by-step protocols for the experimental determination of these properties are designed to be robust and reliable for use in research and development settings. Adherence to the outlined safety precautions is paramount when working with this and other nitroaromatic compounds. The information contained herein should serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

  • NINGBO INNO PHARMCHEM. The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. [Link]

  • Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

  • Zhang, C., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

  • Dey, B. P., et al. Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of Anion. Indian Journal of Chemistry. [Link]

  • Wikipedia. 4-Nitrobenzoic acid. [Link]

  • Grobelna, B., et al. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • NIST. Benzoic acid, 3-nitro-. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • PubChem. 4-Methoxy-2-nitrobenzoic acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • U.S. Food & Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

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synthesis pathway for 4-Ethoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, including the carboxylic acid, nitro, and ethoxy groups, provide multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed to be a practical resource for researchers in organic synthesis and drug development.

Strategic Approach to Synthesis: The Williamson Ether Synthesis Pathway

After a thorough evaluation of potential synthetic routes, the most logical and efficient pathway for the preparation of this compound is the ethylation of 4-hydroxy-2-nitrobenzoic acid. This approach is predicated on the commercial availability and affordability of the starting material, 4-hydroxy-2-nitrobenzoic acid, and the robustness of the Williamson ether synthesis for the formation of the ethoxy group.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction involves the deprotonation of an alcohol or a phenol by a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. In the context of this synthesis, the phenolic hydroxyl group of 4-hydroxy-2-nitrobenzoic acid is deprotonated, and the resulting phenoxide attacks an ethyl halide to form the desired ethoxy ether.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the nitro or carboxylic acid functionalities. A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of this compound from 4-hydroxy-2-nitrobenzoic acid.

Materials:

  • 4-hydroxy-2-nitrobenzoic acid

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-2-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M hydrochloric acid. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

Data Presentation

Reactant/ReagentMolar Mass ( g/mol )Stoichiometric Ratio
4-hydroxy-2-nitrobenzoic acid183.121.0
Ethyl iodide155.971.5
Potassium carbonate138.212.5
ParameterValue
Reaction Temperature60-70 °C
Reaction Time4-6 hours
Expected Yield> 85%

Visualization of the Synthetic Workflow

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-hydroxy-2-nitrobenzoic_acid 4-hydroxy-2-nitrobenzoic acid Reaction_Step Williamson Ether Synthesis 4-hydroxy-2-nitrobenzoic_acid->Reaction_Step Ethyl_iodide Ethyl iodide Ethyl_iodide->Reaction_Step Potassium_carbonate Potassium carbonate (Base) Potassium_carbonate->Reaction_Step DMF DMF (Solvent) DMF->Reaction_Step Heat 60-70 °C Heat->Reaction_Step 4-Ethoxy-2-nitrobenzoic_acid This compound Reaction_Step->4-Ethoxy-2-nitrobenzoic_acid caption Synthesis of this compound

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis of 4-hydroxy-2-nitrobenzoic acid is a robust and efficient method suitable for laboratory-scale preparation. This guide provides a detailed and practical protocol, grounded in established chemical principles, to aid researchers in the successful synthesis of this important chemical intermediate. The described methodology is straightforward, high-yielding, and utilizes readily available reagents, making it an excellent choice for applications in pharmaceutical and chemical research.

References

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

precursors for 4-Ethoxy-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for producing this compound, a valuable intermediate in the development of pharmaceuticals and fine chemicals. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will explore two primary, field-proven synthetic strategies: the oxidation of a substituted toluene precursor and the selective etherification of a phenolic acid. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to ensure technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid derivative featuring a strategically positioned ethoxy and nitro group. This substitution pattern makes it a versatile building block. The carboxylic acid provides a handle for amide bond formation, the nitro group can be reduced to a reactive amine for further functionalization, and the ethoxy group modulates properties such as solubility and lipophilicity. While not a final drug product itself, its structural motifs are pertinent to the synthesis of more complex, biologically active molecules. The reliable and efficient synthesis of this intermediate is therefore a critical step in many discovery and development pipelines.

Part 1: Synthesis via Oxidation of 4-Ethoxy-2-nitrotoluene

This pathway represents a classical and highly effective approach, leveraging the conversion of a stable and accessible methyl group on a toluene scaffold into the target carboxylic acid. The core of this strategy is the choice of a potent but selective oxidizing agent.

Strategic Rationale and Precursor Analysis

The logic of this pathway is rooted in the robustness of benzylic oxidation. The precursor, 4-ethoxy-2-nitrotoluene , contains a methyl group activated by the aromatic ring, making it susceptible to oxidation while the other ring substituents remain intact under controlled conditions.

Precursor Synthesis: 4-ethoxy-2-nitrotoluene is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material like 4-chloro-2-nitrotoluene or 4-fluoro-2-nitrotoluene. The reaction with sodium ethoxide in a polar aprotic solvent efficiently displaces the halide to yield the desired ether.

The Oxidation Reaction: Mechanistic Insights and Reagent Selection

The oxidation of a methylarene to a benzoic acid is a fundamental transformation. The selection of the oxidizing agent is paramount and involves balancing reaction efficiency, cost, safety, and environmental impact.[1]

  • Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidant. The reaction proceeds under basic conditions, initially forming a manganese dioxide (MnO₂) byproduct and the potassium salt of the benzoic acid. Subsequent acidification precipitates the desired product.

  • Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid: A historically significant method that offers high yields.[2] The reaction is typically vigorous and requires careful temperature control. The use of stoichiometric chromium(VI), a heavy metal, presents significant environmental and disposal challenges.

  • Nitric Acid (HNO₃): Can be used for oxidation at elevated temperatures and pressures. While effective, it can sometimes lead to further nitration of the aromatic ring if conditions are not carefully controlled.[3]

  • Catalytic Air Oxidation: Modern, greener approaches utilize catalysts based on cobalt and manganese salts in the presence of a bromine source, using air or pure oxygen as the terminal oxidant.[4] These methods are highly desirable for industrial-scale production due to their atom economy and reduced waste.

For laboratory-scale synthesis, potassium permanganate offers a reliable balance of performance and accessibility.

Experimental Protocol: Oxidation of 4-Ethoxy-2-nitrotoluene with KMnO₄

This protocol describes a self-validating system for the synthesis of this compound.

Materials:

  • 4-Ethoxy-2-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-ethoxy-2-nitrotoluene (1 equivalent) in a 1% aqueous solution of NaOH.

  • Oxidant Addition: Heat the mixture to 80-90°C. Add solid potassium permanganate (approx. 3 equivalents) portion-wise over 2-3 hours. The addition is exothermic and should be controlled to maintain the reaction temperature below 100°C. The disappearance of the purple permanganate color and the formation of a brown MnO₂ precipitate indicate reaction progress.

  • Reaction Completion & Quenching: After the final addition, maintain the mixture at 95°C for an additional 1-2 hours until a spot test with filter paper shows no unreacted permanganate. Cool the mixture to room temperature.

  • Workup - Part 1 (Manganese Dioxide Removal): Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water. Causality Note: This filtration is crucial as it removes the primary solid byproduct before product isolation.

  • Workup - Part 2 (Product Precipitation): Transfer the clear, combined filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2. A precipitate of this compound will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Recrystallize the solid from an ethanol/water mixture to yield the pure product. Dry under vacuum.

Data Summary: Comparative Oxidation Methods for Nitrotoluenes

The following table provides a comparative overview of various oxidizing agents used for the analogous conversion of 4-nitrotoluene to 4-nitrobenzoic acid, offering insights into expected performance.

Oxidizing Agent/SystemKey Reaction ConditionsReaction TimeYield (%)Reference
Sodium Dichromate / H₂SO₄Aqueous, gentle boiling~1 hour82 - 86[2]
Nitric Acid (15% aq.)175°C, high pressureNot Specified88.5[1]
KMnO₄ / Phase Transfer CatalystNeutral aqueous, 95°C3 hours~52[1]
Co/Mn/Br Catalyst / AirAcetic acid, 120°C3 hours>95[4]
MnO₂ / NHPI / Air110°C, 0.4 MPa air4 hours89[1]
Workflow Visualization

G cluster_precursor Precursor Synthesis cluster_main Oxidation Pathway P1 4-Chloro-2-nitrotoluene Precursor 4-Ethoxy-2-nitrotoluene P1->Precursor S_NAr P2 Sodium Ethoxide (NaOEt) P2->Precursor Intermediate Potassium 4-ethoxy-2-nitrobenzoate (in solution) Precursor->Intermediate Oxidation & Heat Reagent1 KMnO4, NaOH(aq) Reagent1->Intermediate Product This compound Intermediate->Product Acidification Reagent2 HCl (aq) Reagent2->Product

Caption: Synthesis of this compound via oxidation.

Part 2: Synthesis via Williamson Ether Synthesis

This alternative pathway builds the molecule by forming the ether linkage on a pre-existing phenolic acid scaffold. This route is particularly useful if substituted phenols are more readily available or cost-effective than the corresponding toluenes.

Strategic Rationale and Precursor Analysis

The core of this strategy is the Williamson ether synthesis, a reliable method for forming ethers. The chosen precursor is 4-hydroxy-2-nitrobenzoic acid . This approach hinges on the selective O-alkylation of the phenolic hydroxyl group in the presence of a carboxylic acid.

Precursor Synthesis: 4-hydroxy-2-nitrobenzoic acid can be prepared by the direct nitration of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid is a meta-directing deactivator. The powerful directing effect of the hydroxyl group ensures that nitration occurs predominantly at the positions ortho to it (C3 and C5). However, nitration at the C2 position can also be achieved under specific conditions, though it may require more specialized procedures to obtain regioselectively.

The Ethoxylation Reaction: Mechanistic Insights and Key Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism. A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group to form the ether.

A critical challenge in this synthesis is the potential for a competing reaction: esterification of the carboxylic acid group. The carboxylate anion, formed under basic conditions, is also a nucleophile, albeit a weaker one than the phenoxide. To ensure selectivity for O-alkylation of the phenol (etherification) over O-alkylation of the carboxylate (esterification), several factors can be controlled:

  • Choice of Base: Using a base just strong enough to deprotonate the phenol but not fully deprotonate the carboxylic acid can favor the desired reaction, although this is difficult to achieve perfectly. A common strategy is to use a base like potassium carbonate (K₂CO₃), which creates the phenoxide nucleophile.

  • Reaction Conditions: Milder conditions (lower temperatures) generally favor etherification over esterification.

  • Post-Reaction Hydrolysis: A robust method to circumvent any undesired ester formation is to subject the crude product mixture to basic hydrolysis (e.g., with NaOH solution). This will saponify any newly formed ester back to the desired carboxylic acid salt, leaving the stable ether linkage untouched. Subsequent acidification will then yield the pure target acid.

Experimental Protocol: Ethoxylation of 4-Hydroxy-2-nitrobenzoic Acid

This protocol is designed to maximize the yield of the desired ether product.

Materials:

  • 4-Hydroxy-2-nitrobenzoic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-2-nitrobenzoic acid (1 equivalent), anhydrous potassium carbonate (approx. 2.5 equivalents), and anhydrous DMF.

  • Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise to the stirred suspension. Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Workup - Part 1 (Initial Isolation): After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Acidify with HCl to pH ~2. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Causality Note: This step isolates all organic products, including the desired ether-acid and any potential ether-ester byproduct.

  • Workup - Part 2 (Selective Hydrolysis): Dissolve the crude residue in a 1M aqueous NaOH solution and heat to reflux for 1-2 hours. This step ensures any ester byproduct is hydrolyzed.

  • Final Isolation and Purification: Cool the basic solution in an ice bath and acidify with concentrated HCl to pH ~1-2 to precipitate the final product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Workflow Visualization

G cluster_precursor Precursor Synthesis cluster_main Ethoxylation Pathway P1 4-Hydroxybenzoic Acid Precursor 4-Hydroxy-2-nitrobenzoic Acid P1->Precursor Nitration P2 HNO3 / H2SO4 P2->Precursor Intermediate Crude Product Mixture (Ether-Acid and Ether-Ester) Precursor->Intermediate Williamson Ether Synthesis Reagent1 K2CO3, Ethyl Iodide Reagent1->Intermediate Product This compound Intermediate->Product Hydrolysis & Acidification Reagent2 1. NaOH(aq), Heat 2. HCl(aq) Reagent2->Product

Caption: Synthesis of this compound via ethoxylation.

Conclusion and Comparative Analysis

Both synthetic pathways presented offer viable and robust methods for the preparation of this compound. The choice between them often depends on factors external to the chemistry itself.

  • Pathway 1 (Oxidation): This route is often preferred due to the high efficiency and reliability of benzylic oxidation. If 4-ethoxy-2-nitrotoluene is readily available, this is likely the more direct and higher-yielding approach. The development of catalytic air oxidation methods makes this route particularly attractive for sustainable, large-scale manufacturing.

  • Pathway 2 (Ethoxylation): This route provides strategic flexibility, especially if substituted phenolic compounds are more accessible or economical starting points. While it may involve an extra hydrolysis step to ensure product purity, the Williamson ether synthesis is a well-understood and highly dependable reaction.

Ultimately, the optimal synthetic strategy should be determined by a thorough evaluation of precursor cost and availability, desired scale of production, and the laboratory or plant's capabilities regarding safety and waste management.

References

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - CN111302945A.
  • Preparation of 2- and 4-nitrobenzoic acid - US2695311A.
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - JP2011093911A.
  • Method of preparing p-nitrobenzoic acid - US4007223A.
  • Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - SU1806130A3.
  • Synthesis of p-nitrobenzoic acid. PrepChem. [Link]

Sources

1H NMR and 13C NMR spectral data of 4-Ethoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Ethoxy-2-nitrobenzoic acid

Abstract

This technical guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key aromatic intermediate in various synthetic pathways, the unambiguous structural elucidation of this compound is critical for quality control and reaction monitoring. This document provides a detailed interpretation of its spectral features, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous structures. We will explore the intricate effects of the ethoxy, nitro, and carboxylic acid substituents on the electronic environment of the benzene ring and how these effects manifest in the chemical shifts and coupling patterns. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of NMR for the structural characterization of complex organic molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound (C₉H₉NO₅) presents an interesting case for NMR analysis.[1] The molecule's aromatic ring is substituted with three distinct functional groups: a strongly electron-withdrawing nitro group (-NO₂), an electron-donating ethoxy group (-OCH₂CH₃), and a moderately electron-withdrawing carboxylic acid group (-COOH). The interplay of these substituents creates a unique electronic landscape across the molecule, leading to a well-resolved and highly informative NMR spectrum. Understanding these spectral features is paramount for verifying the compound's identity and purity in research and development settings.

Molecular Structure and Electronic Effects

To accurately interpret the NMR spectra, one must first consider the electronic influence of each substituent on the aromatic ring.

  • Nitro Group (-NO₂) at C-2 : This is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deshields (moves downfield) the protons and carbons that are ortho and para to it.

  • Ethoxy Group (-OCH₂CH₃) at C-4 : The oxygen atom makes this group strongly electron-donating through resonance, while it is inductively withdrawing. The net effect is shielding (moving upfield) of the ortho and para positions.

  • Carboxylic Acid Group (-COOH) at C-1 : This group is electron-withdrawing, primarily through an inductive effect, deshielding the adjacent positions.

These competing electronic effects lead to a predictable and distinct pattern of chemical shifts for the aromatic protons and carbons.

cluster_molecule This compound cluster_substituents This compound C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 NO2 NO₂ C2->NO2 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 OEt OCH₂CH₃ C4->OEt C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound with numbered positions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the carboxylic acid proton, the three aromatic protons, and the two methylene and three methyl protons of the ethoxy group. The analysis is typically performed in a deuterated solvent such as DMSO-d₆ or CDCl₃.[2] For carboxylic acids, DMSO-d₆ is often preferred as it solubilizes the compound well and the acidic proton signal is usually well-resolved.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
COOH> 13.0Broad SingletN/AThe acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal.[4]
H-3~8.2 - 8.4Doublet~2-3 Hz (⁴J)This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. It shows small meta-coupling to H-5.[5]
H-5~7.4 - 7.6Doublet of Doublets~8-9 Hz (³J), ~2-3 Hz (⁴J)Positioned ortho to the electron-donating ethoxy group (shielding) but meta to the nitro group (deshielding). It is split by H-6 (ortho) and H-3 (meta).
H-6~8.0 - 8.2Doublet~8-9 Hz (³J)This proton is ortho to the carboxylic acid group and para to the nitro group, both of which are deshielding. It is split by H-5.
-OCH₂-~4.2 - 4.4Quartet~7 Hz (³J)The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three methyl protons.
-CH₃~1.3 - 1.5Triplet~7 Hz (³J)The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon framework. Due to the lack of symmetry in the substituted benzene ring, six distinct aromatic carbon signals are expected, in addition to the signals from the carboxylic acid and ethoxy groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O~166 - 168The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[2]
C-4~160 - 164This carbon is attached to the highly electronegative oxygen of the ethoxy group, causing a strong downfield shift.
C-2~148 - 152Attached to the electron-withdrawing nitro group, this carbon is significantly deshielded.
C-6~132 - 135This carbon is para to the electron-withdrawing nitro group, leading to deshielding.
C-1~128 - 131The ipso-carbon attached to the carboxylic acid group. Its shift is influenced by the substituent.
C-5~120 - 124Positioned ortho to the electron-donating ethoxy group, this carbon experiences a shielding effect.
C-3~110 - 114This carbon is ortho to the nitro group but also para to the strongly donating ethoxy group, resulting in a net upfield shift compared to other aromatic carbons.
-OCH₂-~64 - 66The methylene carbon is attached to oxygen, causing it to appear in the typical range for such carbons.
-CH₃~14 - 16The terminal methyl carbon appears in the expected upfield aliphatic region.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its excellent ability to dissolve polar compounds like benzoic acids and for observing the carboxylic acid proton.[3] Chloroform-d (CDCl₃) is an alternative if the compound is sufficiently soluble.

  • Sample Weighing : Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard : The solvent peak (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm) typically serves as the primary internal reference.[6] Alternatively, a small amount of tetramethylsilane (TMS) can be added for a 0.00 ppm reference.

  • Dissolution : Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Mild heating may be applied if necessary, but check for sample stability first.

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse (zg30).

    • Spectral Width : 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay (d1) : 2-5 seconds (to allow for full relaxation of protons).

    • Number of Scans : 16-64 scans, depending on sample concentration.

    • Temperature : 298 K (25 °C).

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled (zgpg30).

    • Spectral Width : 240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans : 1024-4096 scans (as ¹³C has low natural abundance).

    • Temperature : 298 K (25 °C).

Data Analysis and Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation. The workflow involves correlating the integral values, chemical shifts, and multiplicities to the molecular structure.

A Acquire ¹H & ¹³C NMR Spectra B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Calibrate Spectra (TMS or Solvent Peak) B->C D ¹H Spectrum Analysis C->D H ¹³C Spectrum Analysis C->H E Integrate Peaks to Determine Proton Ratios D->E F Analyze Chemical Shifts (δ) for Electronic Environment E->F G Analyze Multiplicity & J-Coupling for Connectivity F->G K Assign All Signals to Specific Atoms G->K I Count Number of Unique Carbon Signals H->I J Analyze Chemical Shifts (δ) for Functional Groups I->J J->K L Final Structure Verification K->L

Caption: A logical workflow for the analysis of NMR spectral data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable through the application of fundamental NMR principles. The distinct electronic properties of the nitro, ethoxy, and carboxylic acid substituents result in a well-dispersed and unambiguous spectrum. By carefully analyzing the chemical shifts, signal integrations, and coupling patterns, researchers can confidently verify the identity and purity of this important chemical intermediate. This guide provides the foundational knowledge and practical protocols necessary to perform and interpret these critical analytical experiments.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. This journal is © The Royal Society of Chemistry 2013.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Royal Society of Chemistry.
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An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Characterizing Substituted Benzoic Acids

4-Ethoxy-2-nitrobenzoic acid is a multifaceted organic molecule, presenting a unique analytical challenge due to its combination of a carboxylic acid, a nitro group, and an ethoxy substituent on an aromatic scaffold. This trifecta of functional groups imparts specific chemical and physical properties that are of significant interest in medicinal chemistry and materials science. As a crucial intermediate in the synthesis of more complex molecules, its unambiguous identification and characterization are paramount. Infrared (IR) spectroscopy and mass spectrometry (MS) stand as the cornerstone analytical techniques for the structural elucidation of such compounds. This guide provides a comprehensive overview of the theoretical underpinnings and practical application of IR and MS for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Key Functional Groups

A thorough analysis begins with a clear understanding of the molecule's architecture. The spatial arrangement of the functional groups dictates the molecule's spectroscopic behavior.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present. For this compound, we can predict a rich and informative spectrum.

Predicted IR Absorption Bands

The interpretation of the IR spectrum of this compound relies on the identification of characteristic absorption bands for each of its functional moieties. A comparison with the experimental spectrum of the closely related 4-methoxy-2-nitrobenzoic acid can provide valuable insights.[1]

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Appearance Rationale and Expert Insights
Carboxylic Acid (-COOH)O-H stretch3300 - 2500Very broad, strongThe broadness is a hallmark of the hydrogen-bonded dimeric structure common in solid-state carboxylic acids. This band often overlaps with C-H stretching frequencies.
Carboxylic Acid (-COOH)C=O stretch1710 - 1680Strong, sharpConjugation with the aromatic ring and the presence of an electron-withdrawing nitro group can slightly shift this frequency.
Nitro Group (-NO₂)Asymmetric N-O stretch1550 - 1500StrongThe position is characteristic of aromatic nitro compounds.
Nitro Group (-NO₂)Symmetric N-O stretch1360 - 1320Medium-StrongThis, in conjunction with the asymmetric stretch, is a strong indicator of the nitro group.
Ether (-O-CH₂-CH₃)C-O-C asymmetric stretch1270 - 1200StrongAromatic ethers typically show a strong absorption in this region.
Ether (-O-CH₂-CH₃)C-O-C symmetric stretch1050 - 1000MediumThis band further confirms the presence of the ethoxy group.
Aromatic Ring (C=C)C=C stretches1620 - 1580, 1500 - 1450Medium-Strong, multiple bandsThe substitution pattern on the benzene ring influences the exact position and intensity of these absorptions.
Alkyl (CH₂ and CH₃)C-H stretches2980 - 2850MediumThese arise from the ethyl group of the ethoxy substituent.
Aromatic Ring (C-H)C-H stretches3100 - 3000Weak to MediumOften appear as sharp peaks on the shoulder of the broad O-H stretch.
Aromatic Ring (C-H)C-H out-of-plane bending900 - 675Medium-StrongThe specific pattern of these bands can provide information about the substitution pattern on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like this compound, ATR-FTIR is a rapid and reliable method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This self-validating system ensures that the obtained spectrum is solely from the sample, as the background spectrum of the clean crystal is subtracted.

Mass Spectrometry Analysis: Unraveling the Molecular Framework

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and deducing the structural components of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₉H₉NO₅, with a calculated molecular weight of approximately 211.17 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 210.

Under harsher ionization conditions or in tandem MS (MS/MS) experiments, a predictable fragmentation pattern emerges, driven by the stability of the resulting fragments.

Figure 2: Predicted ESI-MS/MS Fragmentation of this compound M_H [M-H]⁻ m/z = 210 M_H_CO2 [M-H-CO₂]⁻ m/z = 166 M_H->M_H_CO2 - CO₂ (44 Da) M_H_C2H4 [M-H-C₂H₄]⁻ m/z = 182 M_H->M_H_C2H4 - C₂H₄ (28 Da) M_H_C2H5 [M-H-C₂H₅]⁻ m/z = 181 M_H->M_H_C2H5 - •C₂H₅ (29 Da) M_H_NO2 [M-H-NO₂]⁻ m/z = 164 M_H->M_H_NO2 - •NO₂ (46 Da) M_H_CO2_NO [M-H-CO₂-NO]⁻ m/z = 136 M_H_CO2->M_H_CO2_NO - •NO (30 Da)

Caption: Predicted major fragmentation pathways for this compound.

Key Fragmentation Pathways and Rationale
  • Loss of CO₂ (Decarboxylation): The loss of a 44 Da neutral carbon dioxide molecule from the deprotonated molecular ion is a very common fragmentation pathway for aromatic carboxylic acids, leading to a fragment at m/z 166.

  • Loss of Ethylene (C₂H₄): A characteristic fragmentation of ethoxy-substituted aromatic compounds is the loss of a neutral ethylene molecule (28 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z 182.

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the ethyl group can lead to the loss of an ethyl radical (29 Da), producing a fragment at m/z 181.

  • Loss of Nitrogen Dioxide (•NO₂): The nitro group can be lost as a neutral radical (46 Da), giving rise to a fragment at m/z 164.

  • Sequential Losses: Further fragmentation of the primary fragments can occur. For instance, the decarboxylated ion at m/z 166 could subsequently lose a nitric oxide radical (•NO, 30 Da), a common fragmentation for nitroaromatics, yielding a fragment at m/z 136.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of a weak base like ammonium hydroxide to promote deprotonation for negative ion mode analysis.

  • Instrument Setup: The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction, or the sample can be directly infused. Key parameters to set include:

    • Ionization Mode: Negative ESI

    • Capillary Voltage: 2.5 - 4.0 kV

    • Drying Gas (N₂) Flow and Temperature: Optimized to desolvate the ions effectively without causing thermal degradation.

    • Nebulizer Pressure: Adjusted to ensure a stable spray.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., m/z 50-500). For structural confirmation, a tandem MS (MS/MS) experiment can be performed where the [M-H]⁻ ion (m/z 210) is isolated and fragmented to observe the characteristic daughter ions.

This protocol is self-validating as the high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of this compound is reliably achieved through the synergistic use of IR spectroscopy and mass spectrometry. IR spectroscopy provides an unambiguous confirmation of the presence of the key functional groups, while mass spectrometry confirms the molecular weight and offers a detailed map of the molecular structure through its fragmentation patterns. The protocols and interpretive frameworks presented in this guide offer a robust and scientifically sound approach for researchers in drug discovery and chemical development, ensuring the accurate identification and quality control of this important chemical entity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 288657, 4-Methoxy-2-nitrobenzoic acid" PubChem, [Link].

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An In-depth Technical Guide to 4-Ethoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-ethoxy-2-nitrobenzoic acid, a valuable building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical structure, IUPAC nomenclature, synthetic pathways, physicochemical properties, and its emerging role in medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound, with the CAS Number 103440-98-8, is a substituted aromatic carboxylic acid. The structural arrangement of an ethoxy group at the para position and a nitro group at the ortho position relative to the carboxylic acid moiety imparts unique reactivity and electronic properties to the molecule.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs such as 4-methoxy-2-nitrobenzoic acid.

PropertyValue (Estimated or from Analogs)Source
Molecular Formula C₉H₉NO₅-
Molecular Weight 211.17 g/mol -
CAS Number 103440-98-8[1]
Appearance Expected to be a solid, likely pale yellow crystalsInferred from related nitrobenzoic acids
Melting Point Not available. For comparison, 4-methoxy-2-nitrobenzoic acid has a melting point of 196.5-200.5 °C.
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.Inferred from general properties of benzoic acid derivatives[2]

Strategic Synthesis of this compound

The ethoxy group is an ortho-, para-directing activator. However, the carboxylic acid group is a meta-directing deactivator. The directing effects of these two groups are in opposition for the 2-position. Careful control of reaction conditions is therefore crucial to favor nitration at the position ortho to the carboxylic acid group.

Proposed Synthetic Workflow

G start Start: 4-Ethoxybenzoic Acid step1 Nitration: - Nitrating agent (e.g., HNO₃/H₂SO₄) - Controlled temperature start->step1 step2 Work-up: - Quench with ice water - Isolate crude product step1->step2 step3 Purification: - Recrystallization from a suitable solvent (e.g., ethanol/water) step2->step3 end Product: this compound step3->end

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the nitration of aromatic compounds and should be optimized for this specific substrate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethoxybenzoic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C. The use of a carefully controlled amount of nitric acid is essential to minimize the formation of dinitro byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude this compound will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the carboxylic acid proton. The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a lower field (higher ppm).

  • Aromatic Protons: Three signals in the aromatic region (approximately 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

  • Ethoxy Group: A quartet around 4.2 ppm (for the -OCH₂-) and a triplet around 1.4 ppm (for the -CH₃).

  • Carboxylic Acid Proton: A broad singlet at a very low field (>10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

  • Carbonyl Carbon: A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbons attached to the nitro and ethoxy groups will be significantly shifted due to their strong electronic effects.

  • Ethoxy Group Carbons: Signals for the -OCH₂- (around 65 ppm) and -CH₃ (around 15 ppm) carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

  • C-O Stretch (Ether): A band in the region of 1200-1250 cm⁻¹.

Reactivity and Role in Drug Discovery

Nitrobenzoic acids are versatile intermediates in organic synthesis, primarily due to the reactivity of the nitro and carboxylic acid functional groups.[3]

Key Chemical Transformations

The chemical reactivity of this compound allows for a range of synthetic manipulations, making it a valuable scaffold in medicinal chemistry.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Nitro Group Chemistry cluster_2 Resulting Intermediates start This compound esterification Esterification (R-OH, H⁺) start->esterification amidation Amidation (R₂NH, coupling agent) start->amidation acid_chloride Acid Chloride Formation (SOCl₂) start->acid_chloride reduction Reduction to Amine (e.g., H₂, Pd/C or Sn/HCl) start->reduction esters Esters esterification->esters amides Amides amidation->amides acyl_chlorides Acyl Chlorides acid_chloride->acyl_chlorides amino_acid 4-Ethoxy-2-aminobenzoic Acid reduction->amino_acid

Caption: Key reaction pathways for this compound.

The reduction of the nitro group to an amine is a particularly important transformation, as it yields 4-ethoxy-2-aminobenzoic acid. This resulting anthranilic acid derivative is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in many classes of pharmaceuticals.

The presence of the ethoxy group can enhance the lipophilicity of derivative molecules, which can be advantageous for improving pharmacokinetic properties such as membrane permeability and bioavailability. The strategic placement of the functional groups allows for the exploration of diverse chemical space in the design of novel therapeutic agents.

While specific examples of drugs derived directly from this compound are not prominent in the literature, the general class of substituted nitrobenzoic and aminobenzoic acids are crucial in the synthesis of:

  • Anti-inflammatory agents: The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antibacterial agents: Anthranilic acid derivatives are precursors to quinolone and quinazoline antibiotics.[5]

  • Anticancer agents: The substitution pattern on the benzene ring can be tailored to interact with specific biological targets in cancer cells.

Safety and Handling

  • Causes skin and serious eye irritation. [6]

  • May cause respiratory irritation. [6]

  • Harmful if swallowed. [7]

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be approached through established nitration methodologies, and its structure presents multiple avenues for chemical modification. For researchers in drug discovery and medicinal chemistry, this compound offers a versatile scaffold for the synthesis of novel molecules with potential therapeutic applications. Further research into its synthesis, characterization, and application is warranted to fully exploit its potential in the development of new pharmaceuticals.

References

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  • Synthesis method of 2-ethoxybenzoic acid compound.
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A Comprehensive Technical Guide to the Stability and Storage of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Ethoxy-2-nitrobenzoic acid, ensuring its viability for research and development applications. The following information is synthesized from established safety and handling protocols for structurally related compounds to provide a robust framework for its management.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a nitro group, and an ethoxy group on a benzene ring, makes it a valuable building block in organic synthesis. The reactivity of these functional groups allows for a variety of chemical transformations, rendering it a useful intermediate in the development of pharmaceuticals and other complex organic molecules. Understanding its stability is critical for ensuring the reproducibility of experimental results and the purity of synthesized products.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is the foundation for determining its stability and appropriate handling procedures. While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds such as 4-nitrobenzoic acid, 2-nitrobenzoic acid, and 4-methoxy-2-nitrobenzoic acid.

PropertyInferred Value/InformationRationale and Supporting Data
Molecular Formula C9H9NO5Based on chemical structure.
Molecular Weight 211.17 g/mol Calculated from the molecular formula.
Appearance Likely a solid, possibly crystalline, ranging from white to light yellow.Nitroaromatic compounds are often pale yellow solids[1]. 4-Methoxy-2-nitrobenzoic acid is described as a white to light yellow to light orange powder or crystal.
Melting Point Expected to be in a similar range to related compounds.4-Nitrobenzoic acid has a melting point of 239–242 °C[2]. 4-Methoxy-2-nitrobenzoic acid has a melting point of 196.5-202.0 °C.
Solubility Likely sparingly soluble in water, with better solubility in organic solvents like methanol.4-Nitrobenzoic acid has low water solubility (<0.1 g/100 mL at 26 °C)[1]. 4-Methoxy-2-nitrobenzoic acid is soluble in methanol.
Acidity (pKa) The carboxylic acid group will be acidic.The pKa of 4-nitrobenzoic acid is 3.41 in water[1]. The electron-withdrawing nitro group increases the acidity of the carboxylic acid.

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is generally considered to be high under normal laboratory conditions. Safety data for related nitrobenzoic acids state that the material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure[2][3]. However, certain conditions and incompatible materials can promote degradation.

Incompatible Materials and Conditions to Avoid
  • Strong Oxidizing Agents: As with many organic compounds, this compound can react violently with strong oxidizing agents. Such reactions can lead to rapid decomposition and the potential for fire or explosion.

  • Strong Alkalis: The acidic nature of the carboxylic acid group means it will react with strong bases. This is a standard acid-base reaction and may not represent degradation in all contexts, but uncontrolled reactions should be avoided. Some related compounds are noted to have violent reactions with strong alkalis[2][3].

  • Heat: While generally stable at ambient temperatures, excessive heat should be avoided. Decomposition of 4-nitrobenzoic acid begins at temperatures above 240 °C[2]. It is prudent to assume a similar thermal stability profile for this compound.

  • Light: While not explicitly stated for this specific compound, many aromatic compounds, particularly those with nitro groups, can be sensitive to light. Photochemical reactions can potentially lead to degradation over long-term exposure.

Potential Degradation Pathways

The primary modes of degradation for nitroaromatic compounds in an environmental or biological context involve the reduction of the nitro group. Microorganisms have evolved diverse pathways to metabolize these compounds, which can serve as a model for potential chemical degradation routes[4][5].

The most common transformation is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group[4]. This reductive pathway is a key consideration for potential long-term instability, especially in the presence of reducing agents or certain microbial contaminants.

The degradation can be initiated by various microbial enzymes, and similar chemical reductions can occur under certain laboratory conditions[6].

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on best practices for similar chemical compounds.

Storage Conditions
  • Temperature: Store in a cool, dry place. While a specific temperature range is not mandated by available data for similar compounds, refrigeration is a common practice for long-term storage of valuable reagents to minimize any potential for slow degradation.

  • Atmosphere: Store in a tightly closed container to protect from atmospheric moisture and contaminants[2][3][7]. An inert atmosphere (e.g., argon or nitrogen) is generally not required for routine storage but may be considered for long-term archival samples to prevent any potential oxidative degradation.

  • Light Protection: To mitigate the risk of photochemical degradation, it is advisable to store the compound in an amber or opaque container.

  • Ventilation: The storage area should be well-ventilated[7][8].

Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Wear appropriate PPE, including safety goggles, gloves, and a lab coat[8].

  • Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques to minimize airborne particles[8].

  • Cleaning: Clean up spills promptly. For solid spills, carefully sweep or scoop the material into a suitable container for disposal[8]. Avoid raising dust.

Stability Assessment Workflow

To empirically determine the stability of a specific batch of this compound under your laboratory's conditions, a systematic approach is recommended. The following workflow outlines a general procedure for a stability study.

Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation start Obtain High-Purity This compound aliquot Aliquot into Multiple Sealed Containers start->aliquot conditions Store Aliquots under Varied Conditions (e.g., RT, 4°C, -20°C, Light/Dark) aliquot->conditions t0 Time-Zero (T0) Analysis (Purity, Appearance) aliquot->t0 tn Periodic Analysis (Tn) (e.g., 1, 3, 6, 12 months) conditions->tn methods Analytical Methods: - HPLC/UPLC (Purity) - LC-MS (Degradants) - NMR (Structure) - Visual Inspection tn->methods compare Compare Tn Data to T0 Data methods->compare degradation Identify and Quantify Any Degradation Products compare->degradation shelf_life Determine Shelf-Life and Optimal Storage Conditions degradation->shelf_life

Caption: A logical workflow for assessing the stability of this compound.

Summary and Conclusion

This compound is a stable organic compound under standard laboratory conditions. To maintain its integrity, it should be stored in a cool, dry, and dark place in a tightly sealed container. Care should be taken to avoid contact with incompatible materials such as strong oxidizing agents and strong alkalis. By adhering to the storage and handling guidelines outlined in this document, researchers can be confident in the quality and reliability of this important chemical intermediate for their scientific endeavors.

References

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  • Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). DTIC. [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. [Link]

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An In-depth Technical Guide to the Theoretical Properties of 4-Alkoxy-2-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical properties of 4-alkoxy-2-nitrobenzoic acids, a class of compounds with significant potential in medicinal chemistry and drug development. We will explore their synthesis, physicochemical characteristics, and burgeoning applications, with a particular focus on their role as versatile intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chemical scaffold.

Introduction: The Strategic Importance of the 4-Alkoxy-2-Nitrobenzoic Acid Scaffold

4-Alkoxy-2-nitrobenzoic acids are a fascinating class of substituted aromatic compounds that are gaining increasing attention as valuable building blocks in the synthesis of complex organic molecules.[1] Their unique trifunctionalized aromatic ring, featuring a carboxylic acid, a nitro group, and an alkoxy group, offers a rich chemical canvas for a variety of transformations. The interplay of the electronic and steric effects of these substituents imparts distinct physicochemical properties that can be fine-tuned to optimize molecules for specific biological applications.[2]

The strategic placement of the nitro group ortho to the carboxylic acid and para to the alkoxy group creates a unique electronic environment. The electron-withdrawing nature of the nitro group significantly influences the acidity of the carboxylic acid, while the electron-donating alkoxy group modulates the reactivity of the aromatic ring. This intricate balance of electronic effects is a key determinant of the chemical behavior and, ultimately, the biological activity of derivatives synthesized from this scaffold.

Furthermore, the nitro group serves as a versatile synthetic handle, readily undergoing reduction to an amino group. This transformation opens the door to a vast array of derivatization possibilities, including the formation of amides, sulfonamides, and heterocyclic systems, which are prevalent in many biologically active compounds. This guide will delve into the theoretical underpinnings of these properties and provide practical insights into their application in drug discovery and development.

Physicochemical Properties: A Quantitative Exploration

The physicochemical properties of 4-alkoxy-2-nitrobenzoic acids are critical to their utility in drug development, influencing factors such as solubility, membrane permeability, and target binding. A systematic understanding of these properties allows for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Acidity (pKa)

The acidity of the carboxylic acid group is a key parameter influencing the ionization state of these molecules at physiological pH. The presence of the electron-withdrawing nitro group at the ortho position significantly increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2). This is a manifestation of the "ortho effect," where steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and facilitating proton donation.[2]

CompoundpKa (in water)Reference
Benzoic Acid4.20[2]
2-Nitrobenzoic Acid2.16[2]
4-Nitrobenzoic Acid3.41[2]
4-Methoxybenzoic Acid4.47[3]
4-Methoxy-2-nitrobenzoic acid Predicted to be < 2.16N/A

Note: An experimental pKa value for 4-methoxy-2-nitrobenzoic acid was not found in the literature. However, based on the ortho effect of the nitro group, its pKa is predicted to be even lower than that of 2-nitrobenzoic acid.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's ability to cross biological membranes. The alkoxy group at the 4-position provides a convenient handle for modulating the lipophilicity of the molecule. Increasing the length of the alkyl chain in the alkoxy group is expected to systematically increase the logP value.

CompoundMolecular Weight ( g/mol )Calculated logPReference
2-Nitrobenzoic Acid167.121.5PubChem
4-Nitrobenzoic Acid167.121.89PubChem
4-Methoxy-2-nitrobenzoic acid197.141.4PubChem

Note: The calculated logP values suggest that the introduction of a methoxy group does not drastically alter the lipophilicity compared to the parent nitrobenzoic acids. However, longer alkoxy chains would be expected to lead to a significant increase in logP.

Spectroscopic Properties

The structural features of 4-alkoxy-2-nitrobenzoic acids give rise to characteristic spectroscopic signatures.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of 4-methoxy-2-nitrobenzoic acid in DMSO-d₆ is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton ortho to the nitro group and meta to the carboxylic acid is expected to be the most deshielded. The protons ortho and meta to the methoxy group will exhibit characteristic chemical shifts and coupling patterns. For 2-nitrobenzoic acid in DMSO-d6, aromatic proton signals appear between δ 7.79 and 8.03 ppm.[4]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically > 165 ppm). The carbon atoms attached to the nitro and methoxy groups will also have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively). The C-O stretching of the alkoxy group will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the nitro group, the carboxylic acid group, and cleavage of the alkoxy group.

Synthesis of 4-Alkoxy-2-Nitrobenzoic Acids: A Practical Workflow

A common and versatile method for the synthesis of 4-alkoxy-2-nitrobenzoic acids involves the Williamson ether synthesis, starting from a commercially available 4-hydroxy-2-nitrobenzoic acid. This approach allows for the systematic variation of the alkoxy group.

General Synthetic Scheme

Synthesis start 4-Hydroxy-2-nitrobenzoic acid product 4-Alkoxy-2-nitrobenzoic acid start->product Williamson Ether Synthesis reagents Alkyl halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->product TAO_Inhibition TAO Trypanosome Alternative Oxidase (TAO) Energy Parasite Energy Production TAO->Energy Essential for Inhibitor 4-Alkoxybenzoic Acid Derivative Inhibitor->TAO Inhibition Glycolysis Glycolysis Glycolysis->TAO Electron Flow Death Parasite Death Energy->Death Depletion leads to Prodrug_Concept Prodrug 4-Alkoxy-2-nitrobenzoic acid Amine Drug Amide Linkage Cleavage Enzymatic Cleavage Prodrug:f2->Cleavage Enzyme Amidase Enzyme->Cleavage Release 4-Alkoxy-2-nitrobenzoic acid Active Amine Drug Cleavage->Release

Sources

Methodological & Application

Application Notes & Protocols: 4-Ethoxy-2-nitrobenzoic Acid as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 4-Ethoxy-2-nitrobenzoic Acid

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly for the synthesis of fused nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals and biologically active compounds.

Its utility is rooted in a triad of functional groups whose reactivities can be orthogonally controlled:

  • The Carboxylic Acid: Provides a reactive handle for standard transformations, most notably amide bond formation, allowing it to be coupled with a wide array of amine- or amino acid-based fragments.

  • The ortho-Nitro Group: Serves as a latent amino group. Its position relative to the carboxylic acid is the cornerstone of its synthetic power, enabling intramolecular cyclization reactions following its reduction. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring.

  • The 4-Ethoxy Group: A moderately activating, lipophilic group that can modulate the solubility, electronic properties, and ultimately the biological activity of the final heterocyclic products.

The central and most powerful application of this molecule is a two-stage process: first, elaboration at the carboxyl group, and second, a reductive cyclization step. This sequence transforms a linear precursor into a complex, fused heterocyclic system in a highly efficient manner. This guide provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of key heterocyclic scaffolds.

Core Mechanistic Principle: The Reductive Cyclization Cascade

The synthetic utility of 2-nitrobenzoic acid derivatives hinges on the chemoselective reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile. Catalytic hydrogenation is a preferred method as it often proceeds with high selectivity, leaving other functional groups like esters and carboxylic acids intact.[1] The resulting in situ formation of a 2-aminobenzoic acid derivative, which is directly tethered to another reactive moiety, creates a high effective molarity, strongly favoring intramolecular cyclization over intermolecular polymerization.

The general workflow for this powerful transformation is depicted below.

Reductive_Cyclization_Workflow Start 4-Ethoxy-2-nitrobenzoic Acid Derivative (Amide, Ester, etc.) Reduction Catalytic Reduction (e.g., H₂, Pd/C or Fe/AcOH) Start->Reduction Step 1: Reduction Intermediate Transient 2-Amino Intermediate Reduction->Intermediate Generation of Nucleophile Cyclization Spontaneous or Acid-Catalyzed Cyclization Intermediate->Cyclization Step 2: Ring Closure Product Fused Heterocyclic Product Cyclization->Product

Caption: General workflow for heterocyclic synthesis using a 2-nitrobenzoyl precursor.

Application I: Synthesis of 7-Ethoxyquinazolin-4-ones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis typically involves the cyclization of an anthranilic acid (2-aminobenzoic acid) derivative. By reducing this compound, we generate the required 2-amino-4-ethoxybenzoic acid in situ or as a stable intermediate, which can then be cyclized to form the quinazolinone core.[2]

Protocol 1A: Reduction of this compound

This protocol describes the preparation of the key intermediate, 2-Amino-4-ethoxybenzoic acid, using iron in acidic medium, a classic and scalable method for nitro group reduction.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the flask, add this compound (1.0 eq).

  • Add a 4:1 mixture of ethanol and water (approx. 10 mL per gram of starting material).

  • Add glacial acetic acid (approx. 2 mL per gram of starting material).

  • Begin vigorous stirring and add iron powder (4.0-5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The product, 2-Amino-4-ethoxybenzoic acid, may precipitate. If so, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. The crude product is often of sufficient purity for the next step.

Protocol 1B: Cyclization to 7-Ethoxyquinazolin-4-one

Procedure:

  • Place the crude 2-Amino-4-ethoxybenzoic acid (1.0 eq) from the previous step into a round-bottom flask.

  • Add formamide (10-20 eq).

  • Heat the mixture to 150-160°C for 4-6 hours. A condenser should be used to prevent excessive loss of formamide.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water. The solid product will precipitate.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-Ethoxyquinazolin-4-one.

Parameter Protocol 1A (Reduction) Protocol 1B (Cyclization)
Key Reagents Iron, Acetic AcidFormamide
Solvent Ethanol/WaterNone (Formamide is reagent & solvent)
Temperature 80-90°C (Reflux)150-160°C
Typical Time 2-3 hours4-6 hours
Typical Yield >90% (Crude)75-85%

Application II: Synthesis of Pyrrolo[2,1-c][3][4]benzodiazepines (PBDs)

Pyrrolo[3][4]benzodiazepines (PBDs) are a class of potent antitumor agents. A common synthetic strategy involves the coupling of a 2-nitrobenzoic acid with a proline derivative, followed by a reductive cyclization to construct the tricyclic core.[5][6]

PBD_Synthesis Start This compound + (S)-Proline Derivative Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Step 1 Amide N-(4-Ethoxy-2-nitrobenzoyl)- (S)-proline Derivative Coupling->Amide Reduction Catalytic Hydrogenation (H₂, Pd/C) Amide->Reduction Step 2 Cyclization Intramolecular Amide Formation Reduction->Cyclization Reductive Cyclization PBD_Core PBD Tricyclic Core Cyclization->PBD_Core

Caption: Experimental workflow for the synthesis of a PBD core.

Protocol 2A: Amide Coupling

Materials:

  • This compound

  • (S)-Proline methyl ester hydrochloride

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 20 minutes.

  • In a separate flask, suspend (S)-Proline methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir until a clear solution is obtained.

  • Add the proline solution to the activated acid solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure amide intermediate.

Protocol 2B: Reductive Cyclization

Materials:

  • N-(4-Ethoxy-2-nitrobenzoyl)-(S)-proline methyl ester (from Protocol 2A)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the amide intermediate (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (approx. 10% by weight of the substrate) under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Caution: Pd/C is pyrophoric and should not be allowed to dry in the air.

  • Concentrate the filtrate under reduced pressure. The cyclization to the lactam often occurs spontaneously. If needed, gentle heating in a protic solvent or with a mild acid catalyst can drive the cyclization to completion.

  • Purify the resulting PBD core by column chromatography or recrystallization.

Conclusion

This compound is a strategically designed building block that provides a reliable and efficient entry into complex, fused heterocyclic systems. The key to its utility lies in the predictable and high-yielding reductive cyclization cascade, where the ortho-nitro group serves as a masked amine. The protocols outlined herein for the synthesis of quinazolinones and the core of pyrrolo[3][4]benzodiazepines demonstrate the power of this approach. By understanding the underlying chemical principles, researchers can adapt these methods to construct a diverse library of novel heterocyclic compounds for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]

  • Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. Molecules, 20(3), 3947–3993. Available at: [Link]

  • Massa, S., et al. (1984). Intramolecular cyclization of 4‐acetyl‐2,2‐diethoxycarbonyl‐2,3‐dihydro‐1‐(2‐nitrobenzoyl)pyrrole by catalytic reduction. Journal of Heterocyclic Chemistry, 21(2), 509-511. Available at: [Link]

  • Ordóñez, M., et al. (2013). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Catalysis Letters, 143, 842-851. Available at: [Link]

Sources

The Strategic Utility of 4-Ethoxy-2-nitrobenzoic Acid in Medicinal Chemistry: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of Substituted Benzoic Acids in Drug Discovery

In the intricate world of medicinal chemistry, the selection of foundational molecular scaffolds is a critical determinant of a drug discovery program's success. Substituted benzoic acids are a cornerstone of this process, offering a synthetically versatile and biologically relevant starting point for the construction of complex therapeutic agents. Among these, 4-Ethoxy-2-nitrobenzoic acid emerges as a building block of significant strategic importance. Its unique trifunctional architecture—a carboxylic acid for amide bond formation and further derivatization, a nitro group that can be readily reduced to a reactive amine, and an ethoxy group to modulate physicochemical properties—provides a rich chemical toolbox for the medicinal chemist.

This guide provides an in-depth exploration of the applications of this compound and its derivatives in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors. We will delve into the causality behind its use, provide detailed, field-proven synthetic protocols, and illustrate the logical flow of its application in constructing complex, biologically active molecules.

Physicochemical Properties and Strategic Advantages

The strategic placement of the ethoxy, nitro, and carboxylic acid functionalities on the benzene ring imparts a unique set of properties to this compound, making it a valuable asset in drug design.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₉H₉NO₅Provides a foundation for further molecular elaboration.
Molecular Weight 211.17 g/mol A relatively low molecular weight allows for the addition of significant complexity without violating Lipinski's Rule of Five.
Appearance White to light yellow crystalline powder
Storage Sealed in dry, 2-8°CStandard storage conditions for a stable organic solid.[1]
Reactivity The carboxylic acid allows for standard amide coupling reactions. The nitro group is a precursor to an amine, enabling the formation of various heterocyclic systems. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring.This multi-faceted reactivity is the cornerstone of its utility as a building block.

The presence of the ethoxy group, as opposed to a more common methoxy group, can subtly yet significantly influence a drug candidate's properties. The additional ethyl chain can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also introduce a vector for metabolic attack that is distinct from a methoxy group, which can be advantageous in optimizing a compound's pharmacokinetic profile.

Application in the Synthesis of Kinase Inhibitors: A Case Study in LRRK2 Inhibitor Scaffolds

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority target for the development of therapeutics for Parkinson's disease.[2] The synthesis of potent and selective LRRK2 inhibitors often relies on the construction of complex heterocyclic cores. While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, the synthesis of closely related and potent LRRK2 inhibitors, such as GNE-7915 and GNE-1023, utilizes a similar 4-alkoxy-2-nitrobenzoyl core, highlighting the strategic importance of this substitution pattern.[3]

The following sections will detail a representative synthetic workflow, adapting known synthetic transformations of related nitrobenzoic acids to illustrate how this compound can be employed to construct a key intermediate for such kinase inhibitors.

Synthetic Workflow: From Building Block to Key Intermediate

The overall strategy involves the initial activation of the carboxylic acid, followed by amide bond formation. The nitro group is then reduced to an aniline, which serves as a handle for the construction of a heterocyclic core, a common feature in many kinase inhibitors.

synthetic_workflow start This compound step1 Acid Chloride Formation (e.g., SOCl₂) start->step1 intermediate1 4-Ethoxy-2-nitrobenzoyl chloride step1->intermediate1 step2 Amide Coupling (e.g., with an appropriate amine) intermediate1->step2 intermediate2 N-substituted-4-ethoxy-2-nitrobenzamide step2->intermediate2 step3 Nitro Group Reduction (e.g., Fe, NH₄Cl or H₂, Pd/C) intermediate2->step3 intermediate3 N-substituted-2-amino-4-ethoxybenzamide step3->intermediate3 step4 Heterocycle Formation (e.g., condensation with a suitable partner) intermediate3->step4 product Benzimidazole or other Kinase Inhibitor Scaffold step4->product

Caption: Synthetic workflow from this compound to a kinase inhibitor scaffold.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate and desired final product. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-methoxy-2-nitrobenzoic acid.[4] It involves the oxidation of the corresponding methyl group on a toluene precursor.

Materials:

  • 4-Ethoxy-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Chloroform (or a suitable alternative extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxy-2-nitrotoluene (1 equivalent), potassium permanganate (3.5 equivalents), and water.

  • Heat the mixture to reflux and stir vigorously for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the manganese dioxide byproduct. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and acidify to a pH of approximately 2 with 1N hydrochloric acid. A precipitate should form.

  • Extract the aqueous mixture with chloroform or another suitable organic solvent (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Rationale: This is a classic oxidation of a benzylic methyl group to a carboxylic acid using a strong oxidizing agent. The ethoxy and nitro groups are stable under these reaction conditions.

Protocol 2: Synthesis of a Benzimidazole Scaffold from this compound

This protocol illustrates the conversion of this compound into a benzimidazole, a common core in many kinase inhibitors.[5][6]

Step 1: Amide Formation

  • Suspend this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash with a mild aqueous acid (e.g., 1N HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography or recrystallization.

Step 2: Nitro Reduction and Cyclization

  • Dissolve the N-substituted-4-ethoxy-2-nitrobenzamide (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common and effective method is the use of iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in a mixture of ethanol and water. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-4-ethoxybenzamide derivative can then be cyclized.

  • For cyclization to a benzimidazole, the diamine can be reacted with a variety of reagents. For example, heating with formic acid will yield an unsubstituted benzimidazole at the 2-position. Reaction with an aldehyde in the presence of an oxidizing agent will yield a 2-substituted benzimidazole. A common method involves heating the diamine intermediate in acetic acid, which can facilitate cyclization.

Rationale: This two-stage process first builds the amide backbone and then reductively forms the aniline, which is poised for intramolecular cyclization to form the thermodynamically stable benzimidazole ring system.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects LRRK2 LRRK2 Kinase Substrate Substrate Protein LRRK2->Substrate Phosphorylates ATP ATP ATP->LRRK2 Binds to active site Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Altered Cellular Response (e.g., related to Parkinson's pathology) Phospho_Substrate->Cellular_Response GNE_7915 GNE-7915 (LRRK2 Inhibitor) GNE_7915->LRRK2 Inhibits

Caption: Inhibition of the LRRK2 signaling pathway by a small molecule inhibitor.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a powerful and versatile building block for the synthesis of medicinally relevant compounds. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in modern drug discovery. The protocols and applications outlined in this guide demonstrate its utility in the synthesis of kinase inhibitor scaffolds, a class of therapeutics with broad applications in oncology and neurodegenerative diseases. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug development programs.

References

  • Bertin Bioreagent. (n.d.). GNE-7915. Retrieved January 24, 2026, from [Link]

  • Chen, L., et al. (2020). Synthesis and Preliminary Evaluation of [11C]GNE-1023 as a Potent PET Probe for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Benzimidazole derivatives as pi3 kinase inhibitors.
  • Yorodumi. (n.d.). EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915. Retrieved January 24, 2026, from [Link]

  • Alzforum. (2020, April 24). Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Benzimidazole derivatives as kinase inhibitors. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Ethoxy-2-nitrobenzoic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of versatile and strategically functionalized starting materials is paramount to the efficient construction of novel bioactive molecules.[1] this compound emerges as a highly valuable, yet under-explored, building block for medicinal chemists. Its unique trifunctionalized scaffold, featuring a carboxylic acid, a nitro group, and an ethoxy moiety on a benzene ring, offers a confluence of reactive sites and modulating electronic properties.

The carboxylic acid provides a handle for the introduction of diverse substituents through robust amide coupling reactions, a cornerstone of medicinal chemistry.[2][3] The ortho-positioned nitro group is not merely a placeholder; it serves as a latent amino group, which, upon reduction, can be further functionalized or can participate in cyclization reactions to form heterocyclic systems. Furthermore, the ethoxy group at the 4-position can influence the pharmacokinetic properties of the final molecule, potentially enhancing solubility and membrane permeability.

This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of a proposed class of potential kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the potential biological significance of the resulting molecular architectures.

Core Synthetic Strategy: From Nitrobenzoic Acid to Bioactive Amides

The overarching synthetic strategy for leveraging this compound involves a two-pronged approach:

  • Amide Bond Formation: The carboxylic acid functionality is the primary site for diversification. Standard amide coupling protocols can be employed to introduce a wide array of amine-containing fragments, thereby generating a library of 4-ethoxy-2-nitrobenzamides.

  • Nitro Group Reduction and Subsequent Functionalization: The nitro group can be selectively reduced to an amine, opening up a plethora of possibilities for further chemical modification. This amino group can be acylated, alkylated, or used as a key component in the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs.

The following diagram illustrates the general workflow for the synthesis of bioactive molecules from this compound.

G A This compound C Amide Coupling A->C B Amine (R-NH2) B->C D 4-Ethoxy-2-nitrobenzamide Derivative C->D Formation of Amide Bond E Nitro Group Reduction D->E Reduction of Nitro Group F 4-Ethoxy-2-aminobenzamide Derivative E->F G Further Functionalization / Cyclization F->G Introduction of Additional Diversity H Bioactive Molecule G->H

Caption: General workflow for the synthesis of bioactive molecules.

Application Example: Proposed Synthesis of a Novel 4-Ethoxy-2-aminobenzamide as a Potential Kinase Inhibitor

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many successful kinase inhibitors feature an N-aryl or N-heteroaryl benzamide scaffold. Drawing inspiration from the structures of known kinase inhibitors, we propose the synthesis of a novel 4-ethoxy-2-aminobenzamide derivative as a potential inhibitor of protein kinases.[4][5][6]

Synthetic Scheme

The proposed synthesis involves a two-step sequence: an initial amide coupling of this compound with a suitable amine, followed by the reduction of the nitro group.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction A This compound C HATU, DIPEA, DMF A->C B Aniline Derivative B->C D 4-Ethoxy-2-nitrobenzanilide C->D E 4-Ethoxy-2-nitrobenzanilide F Fe, NH4Cl, EtOH/H2O E->F G 4-Ethoxy-2-aminobenzanilide F->G

Caption: Proposed two-step synthesis of a 4-Ethoxy-2-aminobenzanilide.

Detailed Experimental Protocols

PART 1: Amide Coupling of this compound

This protocol details the synthesis of a representative 4-ethoxy-2-nitrobenzamide derivative via an amide coupling reaction.

Rationale: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is based on its high efficiency and low rate of racemization.[2] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the hydrochloride salt of the amine, if applicable. DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent for this reaction, ensuring the solubility of all reactants.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
AnilineReagent GradeCommercially Available
HATU≥98%Commercially Available
DIPEA≥99%Commercially Available
DMFAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the desired aniline (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-ethoxy-2-nitrobenzamide derivative.

Self-Validation: The successful synthesis of the amide can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a high yield of the pure amide product.

PART 2: Reduction of the Nitro Group

This protocol describes the reduction of the 4-ethoxy-2-nitrobenzamide to the corresponding 4-ethoxy-2-aminobenzamide.

Rationale: The use of iron powder in the presence of ammonium chloride in a mixture of ethanol and water is a classic and highly effective method for the reduction of aromatic nitro groups.[7] This method is generally preferred over catalytic hydrogenation for substrates that may be sensitive to high pressures or for laboratories not equipped for hydrogenation reactions. The reaction is typically clean and proceeds with high yield.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Ethoxy-2-nitrobenzamideSynthesized in Part 1
Iron powder (<325 mesh)Commercially Available
Ammonium chlorideACS GradeCommercially Available
EthanolReagent GradeCommercially Available
WaterDeionized
Celite®Commercially Available
Ethyl acetateACS GradeCommercially Available

Procedure:

  • To a suspension of the 4-ethoxy-2-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting 4-ethoxy-2-aminobenzamide is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The reduction of the nitro group can be confirmed by the disappearance of the characteristic signals for the nitro-substituted aromatic ring and the appearance of signals for the amino-substituted ring in the ¹H NMR spectrum. A significant shift in the aromatic proton signals is expected. Mass spectrometry will also confirm the change in molecular weight.

Potential Biological Activities and Future Directions

The synthesized 4-ethoxy-2-aminobenzamide scaffold is a promising starting point for the development of various bioactive molecules. For instance, derivatives of 2-aminobenzamide have been explored as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[8] Furthermore, the amino group can be further derivatized to introduce pharmacophores known to interact with the ATP-binding site of various kinases, a strategy that has been successfully employed in the development of numerous anticancer drugs.[6]

The ethoxy group at the 4-position can be systematically varied to explore its impact on potency and pharmacokinetic properties. For example, replacing the ethoxy group with other alkoxy groups of varying chain lengths or with a morpholinoethoxy moiety could modulate solubility and cell permeability.

Conclusion

This compound is a versatile and strategically valuable building block for the synthesis of bioactive molecules. The straightforward and high-yielding protocols for amide coupling and nitro group reduction presented herein provide a solid foundation for the generation of diverse chemical libraries. The resulting 4-ethoxy-2-aminobenzamide scaffold holds significant promise for the discovery of novel therapeutic agents, particularly in the areas of oncology and metabolic diseases. Further exploration of the chemical space around this scaffold is warranted and is likely to yield compounds with interesting and potent biological activities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid. [Link]

  • Fu, L. et al. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry, 27(22), 115081 (2019). [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(04), 133 (2022). [Link]

  • MDPI. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Molecules, 22(5), 799 (2017). [Link]

  • MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175 (2021). [Link]

  • MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4459 (2023). [Link]

  • PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(18), 6275–6283 (2021). [Link]

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705 (2022). [Link]

  • PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • Organic Syntheses. p-NITROBENZOIC ACID. [Link]

  • National Center for Biotechnology Information. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

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Navigating the Synthetic Utility of 4-Ethoxy-2-nitrobenzoic Acid: A Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug discovery, the strategic deployment of functionalized aromatic building blocks is paramount. Among these, 4-Ethoxy-2-nitrobenzoic acid emerges as a versatile intermediate, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of the experimental protocols involving this compound, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, key transformations, and the underlying chemical principles that govern its reactivity, ensuring a blend of theoretical understanding and practical, field-proven methodologies.

Core Molecular Attributes and Strategic Value

This compound (CAS No. 103440-98-8) is a disubstituted benzoic acid derivative. Its strategic value lies in the orthogonal reactivity of its three principal functional groups: the carboxylic acid, the nitro group, and the ethoxy group. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the nitro group's position ortho to the carboxylic acid introduces steric considerations and potential for intramolecular interactions. The ethoxy group, an electron-donating moiety, influences the electron density of the ring and can play a role in modulating the physicochemical properties of downstream compounds, such as solubility and lipophilicity.

A comprehensive understanding of its physical and chemical properties is essential for its effective application.

PropertyValueSource
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Appearance SolidInferred from related compounds
Solubility Soluble in polar organic solvents like ethanol, acetone, and methanol.[2]Inferred from 4-ethoxybenzoic acid

Safety and Handling: A Prerequisite for Experimentation

Safe handling of this compound is of utmost importance. Based on available data for the compound and its isomers, the following hazards are identified:

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound: A Plausible Approach

While specific literature detailing the synthesis of this compound is not abundant, a logical and effective route involves the direct nitration of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-directing group. With the para position occupied by the carboxylic acid, nitration is anticipated to occur at one of the ortho positions.

Conceptual Workflow for Synthesis

4-Ethoxybenzoic_Acid 4-Ethoxybenzoic Acid Reaction Electrophilic Aromatic Substitution (Nitration) 4-Ethoxybenzoic_Acid->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Nitration of 4-Ethoxybenzoic Acid

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Materials and Reagents:

Reagent/MaterialGrade
4-Ethoxybenzoic Acid≥98%
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)ACS Reagent Grade
Dichloromethane (DCM)Anhydrous, ≥99.8%
Ice
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxybenzoic acid (1 equivalent) in dichloromethane. Cool the flask to 0°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid to concentrated nitric acid (maintaining a 1:1 ratio) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 4-ethoxybenzoic acid over 30-60 minutes, ensuring the temperature does not exceed 5-10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the mixture over crushed ice. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Synthetic Transformations and Protocols

The true utility of this compound is realized in its subsequent transformations. The following protocols detail the selective manipulation of its functional groups.

Protocol 1: Reduction of the Nitro Group to Form 4-Ethoxy-2-aminobenzoic Acid

The reduction of the nitro group to an amine is a pivotal transformation, yielding a valuable anthranilic acid derivative. This can be effectively achieved using tin(II) chloride in an acidic medium, a classic and reliable method.[3]

Start This compound Reaction Nitro Group Reduction Start->Reaction Reagents SnCl₂·2H₂O Concentrated HCl, Ethanol Reagents->Reaction Workup Basification & Extraction Reaction->Workup Product 4-Ethoxy-2-aminobenzoic Acid Workup->Product

Caption: Workflow for the reduction of the nitro group.

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized or commercial
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Reagent Grade
Concentrated Hydrochloric Acid (HCl)ACS Reagent Grade
Ethanol (EtOH)Anhydrous
Sodium Hydroxide (NaOH)Pellets
Ethyl Acetate (EtOAc)HPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: In a separate flask, dissolve tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid. Add this solution to the ethanolic solution of the nitro compound.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Basification: After completion, cool the reaction mixture to room temperature and carefully pour it over ice. Neutralize the excess acid and precipitate the tin salts by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethoxy-2-aminobenzoic acid. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Fischer Esterification of the Carboxylic Acid

Esterification of the carboxylic acid moiety is a common step to protect this group or to synthesize ester derivatives for various applications. The Fischer-Speier esterification is a straightforward and cost-effective method.

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized or commercial
Ethanol (or other alcohol)Anhydrous
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent Grade
Saturated Sodium Bicarbonate Solution
Ethyl Acetate (EtOAc)HPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction is an equilibrium, and driving off the water formed can improve the yield.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid), and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester. Purify by column chromatography on silica gel if required.

Protocol 3: Amide Coupling to Synthesize Amide Derivatives

The carboxylic acid functionality can be readily converted to an amide, a key structural motif in many pharmaceuticals. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. A variety of modern coupling reagents can facilitate this transformation efficiently.

G cluster_0 Activation cluster_1 Coupling Acid This compound Activated_Ester Activated Intermediate Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Amine Primary or Secondary Amine (R₁R₂NH) Amine->Amide_Product

Caption: General workflow for amide bond formation.

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized or commercial
Amine (R₁R₂NH)As required
HATU (or other coupling reagent)Peptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
Diethyl EtherAnhydrous
1 M HCl Solution
Saturated Sodium Bicarbonate Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct functional groups can be selectively manipulated through well-established protocols, providing access to a diverse range of more complex molecules. The experimental procedures detailed in this guide, from its plausible synthesis to its key transformations, offer a robust framework for researchers in both academic and industrial settings. By understanding the chemical principles behind these reactions and adhering to safe laboratory practices, scientists can effectively harness the synthetic potential of this important intermediate.

References

  • Solubility of Things. 4-Ethoxybenzoic acid. [Link]

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Application Notes and Protocols for the Synthesis of Phenothiazine Derivatives from 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenothiazine Scaffolds in Modern Drug Discovery

Phenothiazines represent a class of heterocyclic compounds with a distinctive tricyclic structure, forming the cornerstone of numerous therapeutic agents. Their unique "butterfly" conformation and electron-rich nature bestow upon them a wide array of biological activities.[1] Historically, phenothiazine derivatives have been pivotal in the development of antipsychotic medications.[2] Beyond their initial applications in neuropharmacology, contemporary research has unveiled their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The strategic functionalization of the phenothiazine nucleus allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes a critical endeavor for medicinal chemists and drug development professionals.

This guide provides a comprehensive, in-depth protocol for the synthesis of a novel phenothiazine derivative, specifically 8-ethoxy-10H-phenothiazine-1-carboxylic acid, commencing from the readily accessible starting material, 4-ethoxy-2-nitrobenzoic acid. The synthetic strategy delineated herein is designed to be robust and reproducible, offering researchers a clear pathway to this valuable molecular scaffold.

Synthetic Strategy Overview

The synthesis of 8-ethoxy-10H-phenothiazine-1-carboxylic acid from this compound is a multi-step process that can be logically divided into three key stages:

  • Reduction of the Nitro Group: The initial step involves the selective reduction of the nitro functionality of this compound to yield 2-amino-4-ethoxybenzoic acid.

  • Formation of the Diaryl Sulfide Intermediate via Ullmann Condensation: This crucial step involves the copper-catalyzed cross-coupling of 2-amino-4-ethoxybenzoic acid with a suitable ortho-halothiophenol derivative to construct the diaryl sulfide backbone.

  • Intramolecular Cyclization to the Phenothiazine Core: The final stage involves the intramolecular cyclization of the diaryl sulfide intermediate to afford the desired tricyclic phenothiazine structure.

The following diagram, generated using the DOT language, illustrates the overall synthetic workflow.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Ullmann Condensation cluster_2 Stage 3: Intramolecular Cyclization A This compound B 2-Amino-4-ethoxybenzoic acid A->B Catalytic Hydrogenation D 2-((2-Mercaptophenyl)amino)-4-ethoxybenzoic acid (Diaryl Sulfide Intermediate) B->D C 2-Chlorothiophenol C->D E 8-Ethoxy-10H-phenothiazine-1-carboxylic acid D->E Base-mediated cyclization

Caption: Synthetic workflow for 8-ethoxy-10H-phenothiazine-1-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-ethoxybenzoic acid (Intermediate I)

Principle: The selective reduction of the aromatic nitro group in the presence of a carboxylic acid is effectively achieved through catalytic hydrogenation. This method is preferred for its high yield, clean conversion, and environmentally benign nature compared to metal-acid reductions.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound211.1710.0 g0.047
Palladium on Carbon (10%)-0.5 g-
Ethanol46.07200 mL-
Hydrogen Gas2.02As required-

Procedure:

  • In a 500 mL hydrogenation vessel, dissolve 10.0 g (0.047 mol) of this compound in 200 mL of ethanol.

  • Carefully add 0.5 g of 10% palladium on carbon catalyst to the solution.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel to 50 psi with hydrogen and commence vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 2-amino-4-ethoxybenzoic acid (Intermediate I), which can be used in the next step without further purification. Expected yield: >95%.

Characterization of Intermediate I:

  • Appearance: Off-white to pale yellow solid.

  • Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.6-7.8 (d, 1H, Ar-H), 6.1-6.3 (m, 2H, Ar-H), 6.5-7.0 (br s, 2H, -NH₂), 3.9-4.1 (q, 2H, -OCH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃). The carboxylic acid proton may be broad or exchange with solvent.

  • Expected IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 3200-2500 (O-H stretching of carboxylic acid), 1680-1660 (C=O stretching).

Part 2: Synthesis of 2-((2-Mercaptophenyl)amino)-4-ethoxybenzoic acid (Intermediate II) via Ullmann Condensation

Principle: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction ideal for the formation of C-N and C-S bonds.[4] In this step, the amino group of Intermediate I displaces the chlorine atom of 2-chlorothiophenol, facilitated by a copper(I) catalyst and a base.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-4-ethoxybenzoic acid (I)181.198.5 g0.047
2-Chlorothiophenol144.627.5 g0.052
Copper(I) Iodide (CuI)190.450.45 g0.0024
Potassium Carbonate (K₂CO₃)138.2113.0 g0.094
N,N-Dimethylformamide (DMF)73.09150 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8.5 g (0.047 mol) of 2-amino-4-ethoxybenzoic acid (I), 13.0 g (0.094 mol) of anhydrous potassium carbonate, and 0.45 g (0.0024 mol) of copper(I) iodide.

  • Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Flush the flask with nitrogen and begin stirring.

  • Add 7.5 g (0.052 mol) of 2-chlorothiophenol to the reaction mixture.

  • Heat the mixture to 140-150 °C and maintain this temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

  • The crude product, 2-((2-mercaptophenyl)amino)-4-ethoxybenzoic acid (Intermediate II), can be purified by recrystallization from an ethanol-water mixture.

Characterization of Intermediate II:

  • Appearance: Light brown solid.

  • Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5-13.5 (br s, 1H, -COOH), 9.0-9.5 (br s, 1H, -NH), 7.0-7.8 (m, 7H, Ar-H), 5.0-5.5 (br s, 1H, -SH), 4.0-4.2 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃).

  • Expected MS (ESI-): m/z [M-H]⁻ calculated for C₁₅H₁₄NO₃S: 288.07.

Part 3: Intramolecular Cyclization to 8-Ethoxy-10H-phenothiazine-1-carboxylic acid (Final Product)

Principle: The final step involves an intramolecular nucleophilic attack of the thiol group onto the adjacent aromatic ring, leading to the formation of the phenothiazine tricycle. This reaction is typically promoted by a base and heat.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Intermediate II289.335.0 g0.017
Potassium Hydroxide (KOH)56.112.0 g0.036
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g (0.017 mol) of Intermediate II in 100 mL of dimethyl sulfoxide (DMSO).

  • Add 2.0 g (0.036 mol) of potassium hydroxide to the solution.

  • Heat the reaction mixture to 120-130 °C with stirring for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Acidify the solution to pH 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Purify the crude product by recrystallization from ethanol to obtain 8-ethoxy-10H-phenothiazine-1-carboxylic acid as a solid.

Data Presentation and Characterization

Summary of Reaction Yields and Physical Properties:

CompoundStructureMolecular FormulaMolar Mass ( g/mol )AppearanceYield (%)Melting Point (°C)
I 2-Amino-4-ethoxybenzoic acidC₉H₁₁NO₃181.19Off-white solid>95155-158
II 2-((2-Mercaptophenyl)amino)-4-ethoxybenzoic acidC₁₅H₁₅NO₃S289.33Light brown solid60-70210-213
Final Product 8-Ethoxy-10H-phenothiazine-1-carboxylic acidC₁₅H₁₃NO₃S287.33Yellowish-green solid75-85>250 (decomposes)

Spectroscopic Data for 8-Ethoxy-10H-phenothiazine-1-carboxylic acid:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

    • 12.0-13.0 (br s, 1H, -COOH)

    • 8.5-9.0 (br s, 1H, -NH)

    • 7.0-7.8 (m, 6H, Ar-H)

    • 4.0-4.2 (q, 2H, -OCH₂CH₃)

    • 1.3-1.5 (t, 3H, -OCH₂CH₃)

    • Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern and solvent.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

    • 165-170 (-COOH)

    • 140-150 (Aromatic C-N and C-S)

    • 110-135 (Aromatic C-H and C-C)

    • 63-65 (-OCH₂CH₃)

    • 14-16 (-OCH₂CH₃)

  • IR (KBr, cm⁻¹):

    • 3400-3300 (N-H stretching)

    • 3200-2500 (O-H stretching of carboxylic acid)

    • 1680-1660 (C=O stretching)

    • 1600-1450 (Aromatic C=C stretching)

    • 1250-1200 (C-O stretching)

  • Mass Spectrometry (ESI-):

    • m/z [M-H]⁻ calculated for C₁₅H₁₂NO₃S: 286.05.

The following diagram illustrates the key steps in the characterization of the final product.

G cluster_0 Purified Final Product cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation A 8-Ethoxy-10H-phenothiazine-1-carboxylic acid B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Verified Structure B->F C->F D->F E->F

Caption: Characterization workflow for the final phenothiazine derivative.

Troubleshooting and Safety Precautions

Troubleshooting Common Issues:

  • Low Yield in Ullmann Condensation:

    • Cause: Inactive copper catalyst, presence of moisture, or insufficient reaction temperature.

    • Solution: Use fresh, high-purity CuI. Ensure all reagents and solvents are anhydrous. Gradually increase the reaction temperature, but avoid decomposition.[5]

  • Incomplete Cyclization:

    • Cause: Insufficient base or reaction time.

    • Solution: Increase the amount of base or prolong the reaction time. Monitor the reaction closely by TLC.

  • Formation of Side Products:

    • Cause: In the Ullmann reaction, homo-coupling of the starting materials can occur.

    • Solution: Carefully control the stoichiometry of the reactants. Purification by column chromatography may be necessary.

Safety Precautions:

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield.

  • Solvents: DMF and DMSO are skin-permeable. Avoid direct contact.

  • Reagents: 2-Chlorothiophenol has a strong, unpleasant odor and is toxic. Handle with care. Concentrated acids and bases are corrosive. Add them slowly and with cooling.

  • Sodium Hydrosulfide (if used as an alternative sulfur source): This compound is corrosive and can release toxic hydrogen sulfide gas upon contact with acids or moisture. Handle in a well-ventilated area and avoid contact with skin and eyes.[6]

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 8-ethoxy-10H-phenothiazine-1-carboxylic acid from this compound. The protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup. The resulting phenothiazine derivative, with its carboxylic acid and ethoxy functionalities, serves as a versatile platform for further chemical modifications. The carboxylic acid handle can be readily converted into esters, amides, or other functional groups, enabling the synthesis of a library of novel compounds for biological screening. The ethoxy group can also be modified to explore structure-activity relationships. This work facilitates the exploration of new chemical space around the privileged phenothiazine scaffold, with the potential to uncover next-generation therapeutic agents.

References

  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. Available at: [Link]

  • Rudrapal, M., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]

  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.
  • Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol. Available at: [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Sodium hydrosulfide. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Available at: [Link]

  • Găină, L. I., et al. (2013). Microwave‐Assisted Catalytic Amination of Phenothiazine; Reliable Access to Phenothiazine Analogues of Tröger's Base. European Journal of Organic Chemistry, 2013(24), 5500-5508.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

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Application Notes & Protocols: Strategic Development of Novel Bioactive Compounds from 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic utilization of 4-Ethoxy-2-nitrobenzoic acid as a versatile starting material in medicinal chemistry and drug discovery. We detail its chemical rationale as a scaffold, providing robust, step-by-step protocols for its sequential functionalization. The core transformations discussed include high-efficiency amide bond formation and chemoselective nitro group reduction, which together unlock access to a diverse chemical space of novel molecular entities. The causality behind experimental choices, reaction optimization, and potential therapeutic applications are discussed, grounded in authoritative literature. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a substituted aromatic carboxylic acid that serves as an exceptional building block for the synthesis of diverse compound libraries.[1] Its utility is rooted in the orthogonal reactivity of its three key functional groups: a carboxylic acid, a nitro group, and an ethoxy group on a benzene ring. This unique arrangement allows for a programmed, stepwise chemical modification, enabling precise control over the final molecular architecture.

  • The Carboxylic Acid: This group is a primary handle for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry. It can also be converted to esters or other related functionalities.

  • The Nitro Group: The electron-withdrawing nitro group can be selectively reduced to a primary amine (aniline derivative).[2][3] This transformation is pivotal, as it introduces a nucleophilic center, opening a gateway to a vast array of subsequent reactions (e.g., further amidation, sulfonylation, alkylation).

  • The Ethoxy Group: The ether linkage provides metabolic stability and modulates the lipophilicity of the scaffold, a critical parameter for influencing pharmacokinetic properties.

This guide will focus on the two most powerful synthetic pathways originating from this starting material: derivatization via the carboxylic acid and transformation of the nitro group.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental for experimental design and safety.

PropertyValueSource
Molecular Formula C9H9NO5[4]
Molecular Weight 211.17 g/mol [4]
Appearance Solid (consult supplier)-
Melting Point Data not specified; similar compounds like 4-Nitrobenzoic acid melt at 239–242 °C.[5]-
Solubility Soluble in many organic solvents (e.g., DMF, DCM, EtOAc).-
pKa Data not specified; the pKa of 4-Nitrobenzoic acid is 3.41, suggesting moderate acidity.[6]-
Safety & Handling

As with related nitroaromatic and carboxylic acid compounds, this compound should be handled with appropriate care.

  • Causes skin and serious eye irritation.[4][7]

  • May cause respiratory irritation.[4][7]

  • Always handle in a well-ventilated fume hood, wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Avoid dust formation and sources of ignition.[7]

Synthetic Pathways & Core Protocols

The true potential of this compound is realized through sequential reactions that build molecular complexity. Below are two primary synthetic routes with detailed, field-proven protocols.

G cluster_0 Pathway A: Amide First cluster_1 Pathway B: Reduction First start This compound Amide Amide Derivatives (Library 1) start->Amide Protocol 1: Amide Coupling Reduced 2-Amino-4-ethoxybenzoic Acid start->Reduced Protocol 2: Nitro Reduction Amine Amino-Amide Scaffolds (Library 2) Amide->Amine Protocol 2: Nitro Reduction Final Diversified Amino Derivatives (Library 3) Reduced->Final Amidation, Sulfonylation, etc.

Figure 1: Divergent synthetic pathways from this compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Rationale: This is one of the most reliable and widely used methods for synthesizing amides from carboxylic acids and amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which is then trapped by Hydroxybenzotriazole (HOBt) to form an active ester. This intermediate reacts efficiently with the desired amine to form the amide bond, minimizing side reactions and racemization.[8]

Experimental Protocol:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent. A 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) is often effective for solubility.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and EDC hydrochloride (1.1 eq) to the solution. Stir at room temperature for 10 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.[8]

    • Dilute the residue with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl (to remove excess base and EDC urea), saturated NaHCO3 solution (to remove unreacted HOBt and starting acid), and finally with brine.[8]

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.[8]

G cluster_workflow Workflow: Amide Coupling Start Dissolve Acid & Reagents in Solvent Activate Activate with EDC/HOBt Start->Activate AddAmine Add Amine & Base (if needed) Activate->AddAmine React Stir at RT (4-16h) AddAmine->React Workup Aqueous Work-up (Acid/Base Wash) React->Workup Purify Purify (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Figure 2: Experimental workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Chemoselective Reduction of the Nitro Group

Rationale: The conversion of the aromatic nitro group to an amine is a cornerstone transformation in medicinal chemistry.[9] Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly efficient and clean method that proceeds under mild conditions.[3] The primary byproducts are water and the catalyst, which can be easily removed by filtration. This method is generally preferred for its high yield and functional group tolerance, although other reducible groups (e.g., alkenes, alkynes) would also be affected.

Experimental Protocol:

  • Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker vessel or a standard round-bottom flask with a balloon), dissolve the nitro-containing substrate (1.0 eq) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with Nitrogen or Argon, then introduce Hydrogen gas (H2). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized vessel for higher pressures (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry completely in the air. Quench it carefully with water.

    • Rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting aniline derivative is often pure enough for the next step, but can be further purified by chromatography if necessary.

Alternative Reduction Methods: For substrates with functional groups sensitive to catalytic hydrogenation (e.g., benzyl protecting groups, halides), alternative reagents can be used:

  • Tin(II) Chloride (SnCl2): A classic method that is effective and tolerant of many functional groups.[10][11]

  • Iron (Fe) or Zinc (Zn) in Acid: A cost-effective and mild method for reducing nitro groups.[3][11]

G cluster_workflow Workflow: Nitro Reduction Start Dissolve Nitro Compound in Solvent AddCat Add Pd/C Catalyst Start->AddCat Hydrogenate Introduce H2 Gas (Balloon or Parr) AddCat->Hydrogenate React Stir Vigorously (2-8h) Hydrogenate->React Filter Filter through Celite® React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Pure Amine Product Concentrate->Product

Figure 3: Experimental workflow for catalytic hydrogenation of a nitro group.

Potential Biological Applications & Therapeutic Targets

Derivatives of substituted benzoic acids and anilines are privileged structures in pharmacology, exhibiting a wide range of biological activities. The strategic derivatization of this compound can lead to novel compounds with potential therapeutic value.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives.[12] The amide derivatives synthesized from this scaffold could be screened for activity against inflammatory targets like cyclooxygenase (COX) enzymes.

  • Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority.[13] Substituted benzamides and anilines have been reported to possess antibacterial and antifungal properties.[14][15] Synthesized libraries can be evaluated for their minimum inhibitory concentration (MIC) against various pathogenic strains.

  • Antiviral Agents: Recent studies have explored substituted benzamides as potential inhibitors of viral enzymes, such as deubiquitinases (DUBs), which are crucial for viral replication.[16]

  • Anticancer Agents: The nitroaromatic scaffold itself, and the aniline derivatives produced after reduction, are found in numerous compounds with antitumor activity.[1] These compounds can be evaluated for cytotoxicity in various cancer cell lines.

The systematic application of the protocols described herein allows for the creation of focused libraries targeting these and other disease areas, facilitating the discovery of new lead compounds.

References

  • Journal of Chemical and Pharmaceutical Research, Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules, [Link]

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  • National Institutes of Health (NIH), Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells, [Link]

  • ResearchGate, Synthesis and docking studies of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as anti-inflammatory, analgesic and nitric oxide releasing agents, [Link]

  • National Institutes of Health (NIH), Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances, [Link]

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  • Royal Society of Chemistry, Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening, [Link]

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  • PubChem, 4-Ethoxybenzoic acid, [Link]

  • MDPI, Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid, [Link]

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  • Sciencemadness.org, Reduction of 4-nitrobenzoic acid, [Link]

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Application Notes & Protocols: The Strategic Role of 4-Ethoxy-2-nitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of a Substituted Benzoic Acid

In the landscape of medicinal chemistry and pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 4-Ethoxy-2-nitrobenzoic acid is a highly versatile aromatic building block, prized for its specific substitution pattern. The ortho-nitro group acts as a precursor to a nucleophilic amine, while the para-ethoxy group modulates solubility and provides a key structural element. This unique arrangement makes it an invaluable starting point for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors. Its application is notably documented in synthetic routes targeting advanced molecules like the dual Src/Abl tyrosine kinase inhibitor, Bosutinib, underscoring its strategic importance in modern drug discovery.[1][2]

Section 1: Physicochemical Properties and Safety Profile

A thorough understanding of the physical properties and handling requirements of a key starting material is fundamental to safe and reproducible experimentation.

Compound Data Summary

The properties of this compound are summarized below. Data for its crucial synthetic derivative, 2-Amino-4-ethoxybenzoic acid, is also provided for comparison.

PropertyThis compound2-Amino-4-ethoxybenzoic acid
Molecular Formula C₉H₉NO₅C₉H₁₁NO₃
Molecular Weight 211.17 g/mol 181.19 g/mol
CAS Number 22333-01-768255-03-8
Appearance White to off-white solid/powderOff-white to light brown powder
Melting Point 165-169 °C~160-164 °C
Solubility Soluble in methanol, ethanol, acetone.[3]Soluble in polar organic solvents.
Safety and Handling

As a nitroaromatic compound and carboxylic acid, this compound requires careful handling.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 2: Core Synthetic Transformation: Reduction of the Nitro Group

The most critical and primary transformation of this compound is the reduction of the ortho-nitro group to an amine. This reaction unmasks a key nucleophilic center, paving the way for subsequent bond-forming reactions. The resulting product, 2-amino-4-ethoxybenzoic acid, is the pivotal intermediate. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and avoidance of stoichiometric metallic waste.[5]

Protocol 1: Catalytic Hydrogenation to Synthesize 2-Amino-4-ethoxybenzoic acid

Causality and Experimental Rationale: This protocol employs palladium on carbon (Pd/C) as a heterogeneous catalyst. Palladium is highly effective at adsorbing hydrogen gas and facilitating its addition across the nitro group.[6] The reaction is performed under a positive pressure of hydrogen to ensure sufficient availability of the reducing agent. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under these conditions. This method is superior to metal-acid reductions as it typically proceeds to completion with high selectivity and the catalyst can be easily removed by filtration, simplifying product workup.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Charge Reactor: - this compound - 10% Pd/C Catalyst - Ethanol r1 Seal Reactor p1->r1 Seal r2 Purge System: Inert Gas (N₂ or Ar) r1->r2 Purge r3 Introduce H₂ Gas (Set Pressure, e.g., 50 psi) r2->r3 Pressurize r4 Heat & Stir (e.g., 40-50°C) r3->r4 Initiate r5 Monitor Reaction (TLC or LC-MS) r4->r5 Monitor w1 Cool & Vent Reactor r5->w1 Reaction Complete w2 Purge with Inert Gas w1->w2 Depressurize w3 Filter through Celite® (Removes Pd/C Catalyst) w2->w3 Filter w4 Concentrate Filtrate (Rotary Evaporation) w3->w4 Evaporate w5 Purify (if needed) (Recrystallization) w4->w5 Purify w6 Dry Product under Vacuum w5->w6 Dry

Caption: Workflow for catalytic hydrogenation.

Detailed Step-by-Step Methodology:

  • Reactor Charging: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq), 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w of the substrate), and a sufficient volume of ethanol to create a stirrable slurry (approx. 10-15 mL per gram of substrate).

  • System Purging (Critical Safety Step): Seal the reaction vessel. Purge the system by pressurizing with an inert gas (Nitrogen or Argon) and then venting to atmosphere. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogen Introduction: After the inert gas purge, introduce hydrogen gas to the vessel. Pressurize to the desired setpoint (typically 40-60 psi).

  • Reaction Execution: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40-50 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For more precise tracking, periodically and safely take small aliquots to analyze by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates completion.

  • Workup and Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas 3-5 times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep the filter cake damp with solvent during handling.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting solid is 2-amino-4-ethoxybenzoic acid.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 3: Application in Amide Bond Formation

With the key intermediate, 2-amino-4-ethoxybenzoic acid, in hand, the next step is often the formation of an amide bond, a cornerstone reaction in medicinal chemistry. This protocol details the coupling of the synthesized amine with a commercially available chloroacetamide derivative, a common motif in kinase inhibitor scaffolds.[7]

Protocol 2: Synthesis of 2-((2-Chloroacetyl)amino)-4-ethoxybenzoic acid

Causality and Experimental Rationale: This protocol describes an acylation reaction. The amine group of our intermediate is a potent nucleophile that attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.[8] Dichloromethane (DCM) is an excellent solvent as it is inert and dissolves both reactants. The reaction is initiated at low temperature (0 °C) to control the initial exotherm and minimize potential side reactions.

Overall Synthetic Pathway Diagram:

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Amide Coupling A This compound B 2-Amino-4-ethoxybenzoic acid A->B H₂ / Pd-C Ethanol C 2-((2-Chloroacetyl)amino)- 4-ethoxybenzoic acid B->C Cl-CO-CH₂-Cl TEA, DCM, 0°C to RT

Caption: Two-step synthesis of a key amide intermediate.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 2-amino-4-ethoxybenzoic acid (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled, stirring amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting amine using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), water, and brine.

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain the final product, 2-((2-chloroacetyl)amino)-4-ethoxybenzoic acid.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid. Retrieved from [Link]

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.
  • PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1131-01-7, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. Retrieved from [Link]

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  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

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  • Academia.edu. (n.d.). (PDF) Hydrogenation of nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • (Reference not directly cited in the final text but used for general knowledge).
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  • Almac Group. (2020). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Synlett, 31, A-F. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

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  • Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. Retrieved from [Link]

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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Ethoxy-2-nitrobenzoic Acid

This compound is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a nitro group, and an ethoxy group, allows for a diverse range of chemical transformations. The electronic properties of these groups influence the reactivity of the aromatic ring and provide handles for sequential and orthogonal functionalization strategies.

The carboxylic acid moiety is readily converted into esters, amides, and other acyl derivatives. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, which is a key transformation for the synthesis of a wide array of bioactive molecules, including heterocycles. The ethoxy group, an electron-donating group, modulates the electronic and lipophilic properties of the molecule and its derivatives.

This guide provides detailed application notes and protocols for the key functionalization reactions of this compound, offering insights into the underlying chemical principles and practical guidance for laboratory synthesis.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is crucial for safe handling and successful reaction execution. While specific data for this compound is not extensively published, data for the closely related 4-methoxy-2-nitrobenzoic acid and 4-nitrobenzoic acid can provide useful approximations[1][2].

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Methoxy-2-nitrobenzoic acid4-Nitrobenzoic acid
Molecular Formula C9H9NO5[3]C8H7NO5[4]C7H5NO4[1]
Molecular Weight 211.17 g/mol 197.14 g/mol [4]167.12 g/mol [1]
Appearance White to light yellow crystalline powder (expected)White to light yellow powder to crystal[2]Light yellow crystalline powder[1]
Melting Point Not available196.5-200.5 °C[2]239-242 °C[5]
Solubility Soluble in methanol (expected)Soluble in methanol[2]Sparingly soluble in water[1]
pKa Not available~2.46 (Predicted)[2]3.41 (in water)[1]

Safety Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on the safety data for related nitrobenzoic acids, it may cause skin and serious eye irritation, and may cause respiratory irritation[5][6][7]. Avoid inhalation of dust and contact with skin and eyes.

Core Functionalization Strategies

The functionalization of this compound can be systematically approached by targeting its three key functional groups. The following sections provide detailed protocols for these transformations.

Functionalization_Strategies Start This compound Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Start->Reduction [H] Esterification Carboxylic Acid Esterification (Fischer Esterification) Start->Esterification R'OH, H+ Amidation Carboxylic Acid Amidation (Amide Coupling) Start->Amidation R'NH2, Coupling Agent Amino_Acid 4-Ethoxy-2-aminobenzoic Acid Reduction->Amino_Acid Ester Ethyl 4-Ethoxy-2-nitrobenzoate Esterification->Ester Amide 4-Ethoxy-2-nitrobenzamide Derivative Amidation->Amide Cyclization Cyclization (e.g., Benzoxazinone synthesis) Amino_Acid->Cyclization Acylating Agent Benzoxazinone Benzoxazinone Derivative Cyclization->Benzoxazinone

Caption: Key functionalization pathways of this compound.

Reduction of the Nitro Group: Synthesis of 4-Ethoxy-2-aminobenzoic Acid

The reduction of the nitro group to an amine is a pivotal step, as the resulting 2-aminobenzoic acid derivative is a precursor to a variety of heterocyclic compounds with significant biological activity. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality Behind Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. It offers good activity and selectivity.

  • Solvent: Ethanol or methanol are excellent solvents for this reaction as they solubilize the starting material and are compatible with the hydrogenation conditions.

  • Hydrogen Source: Pressurized hydrogen gas is the most common and efficient source of hydrogen for this reduction.

  • Acidification: The product, an amino acid, can exist as a zwitterion or a salt. Acidification of the reaction mixture after filtration of the catalyst ensures the precipitation of the product as its hydrochloride salt or the free amino acid at its isoelectric point.

Detailed Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Pressurized hydrogen gas

  • Hydrochloric acid (HCl), concentrated

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Ethoxy-2-aminobenzoic acid.

  • The crude product can be purified by recrystallization or by acidification with HCl to precipitate the hydrochloride salt, which can then be neutralized to yield the pure amino acid. A patent for the preparation of 4-aminobenzoic acid from 4-nitrobenzoic acid suggests acidifying the filtrate to a pH of 3 to precipitate the product[8][9].

Nitro_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation Dissolve Dissolve this compound in Ethanol Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge Purge with N2 then H2 Add_Catalyst->Purge Pressurize Pressurize with H2 Purge->Pressurize Stir Stir at Room Temperature Pressurize->Stir Filter Filter through Celite® Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Recrystallization or Acidification Concentrate->Purify

Caption: Workflow for the catalytic hydrogenation of this compound.

Esterification of the Carboxylic Acid: Synthesis of Alkyl 4-Ethoxy-2-nitrobenzoates

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and measures are typically taken to drive it towards the product side[10].

Causality Behind Experimental Choices:
  • Alcohol as Solvent: Using the alcohol reactant as the solvent ensures a large excess, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the ester.

  • Acid Catalyst: A strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Water Removal: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium to completion. A Dean-Stark apparatus is often employed for this purpose when the reaction is conducted in a non-alcohol solvent.

Detailed Protocol: Fischer Esterification

Materials:

  • This compound

  • Ethanol (or other desired alcohol)

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of the desired alcohol (e.g., ethanol, which can also serve as the solvent).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC. A general procedure for similar esterifications suggests refluxing for 2 hours[11].

  • After the reaction is complete, cool the mixture to room temperature.

  • If a large excess of alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization or column chromatography if necessary. A patent describing the esterification of 4-nitrobenzoic acid suggests a similar workup procedure[12].

Amidation of the Carboxylic Acid: Synthesis of 4-Ethoxy-2-nitrobenzamides

The formation of an amide bond is one of the most important reactions in medicinal chemistry. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an amine.

Causality Behind Experimental Choices:
  • Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N,N-Dimethylaminopyridine (DMAP) are commonly used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt and DMAP act as catalysts and help to suppress side reactions and racemization (if applicable).

  • Base: An organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, maintaining a basic environment conducive to the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are typically used as they do not interfere with the coupling reagents.

Detailed Protocol: Amide Coupling

Materials:

  • This compound

  • Desired amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N,N-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) or a catalytic amount of DMAP in DCM or DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. A study on the amidation of 3-methyl-4-nitrobenzoic acid with benzylamine provides a relevant example[13].

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Downstream Functionalization: Synthesis of Benzoxazinones

The product of the nitro reduction, 4-Ethoxy-2-aminobenzoic acid, is a valuable precursor for the synthesis of heterocyclic structures. One important class of compounds that can be synthesized are benzoxazinones, which are present in many biologically active molecules. This is typically achieved by reacting the 2-aminobenzoic acid with an acylating agent.

Detailed Protocol: Synthesis of a 2-Substituted-4H-3,1-benzoxazin-4-one

Materials:

  • 4-Ethoxy-2-aminobenzoic acid

  • Acetic anhydride (or other suitable acylating agent)

  • Pyridine (optional, as a catalyst and base)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, suspend 4-Ethoxy-2-aminobenzoic acid (1.0 eq) in an excess of acetic anhydride.

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses. The synthesis of benzoxazinone derivatives from anthranilic acid and oxazolones in the presence of acetic anhydride is a related transformation[14].

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride and precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the product to obtain the 2-methyl-4H-3,1-benzoxazin-4-one derivative. Further purification can be achieved by recrystallization. The synthesis of various substituted benzoxazinones often involves the cyclization of N-acylated anthranilic acids[15][16][17][18].

Conclusion

This compound is a highly useful and versatile starting material for the synthesis of a wide range of functionalized molecules. The protocols detailed in this guide for the reduction of the nitro group, esterification, and amidation of the carboxylic acid, as well as the subsequent cyclization to form benzoxazinones, provide a solid foundation for researchers in drug discovery and materials science. By understanding the chemical principles behind these transformations and carefully executing the experimental procedures, a diverse library of novel compounds can be efficiently synthesized.

References

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Comeau, J. L., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(17), 6774–6781.
  • Imperial Chemical Industries Ltd. (1976). Esterification of nitrobenzoic acids. U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Zhang, Z., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(10), 1076–1095.
  • Jiangsu Kangheng Chemical Co., Ltd. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Movassagh, B., & Mehdipour, A. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Monatshefte für Chemie - Chemical Monthly, 138(11), 1139-1141.
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  • The Dow Chemical Company. (1976). Process for preparing benzoxazines. U.S.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
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  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reaction of 1 with 2-aminobenzoic acid in different media. Retrieved from [Link]

  • Yap, S. W., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3355-3403.
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  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved from [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262.
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Sources

Application Notes and Protocols for Synthetic Derivatives of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction

4-Ethoxy-2-nitrobenzoic acid is a versatile scaffold in medicinal chemistry, presenting multiple avenues for synthetic derivatization to explore novel chemical entities with diverse biological activities. The presence of the carboxylic acid, the nitro group, and the ethoxy moiety offers a rich platform for chemical modification, enabling the modulation of physicochemical properties and the introduction of pharmacophoric features. This guide provides a detailed exploration of the synthesis of key derivatives of this compound and their potential applications, with a particular focus on the development of enzyme inhibitors, a cornerstone of modern drug discovery.[1][2]

The strategic derivatization of this scaffold allows for the systematic investigation of structure-activity relationships (SAR), a critical process in optimizing lead compounds.[1][3][4] Two primary derivatization pathways will be explored in detail: the formation of amide derivatives at the carboxylic acid position and the reduction of the nitro group to an amine, which can then be further functionalized. These transformations lead to compounds with significantly different chemical properties and biological activities.

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the chemical and biological processes involved.

Part 1: Synthesis of N-Aryl-4-ethoxy-2-nitrobenzamide Derivatives

The synthesis of amide derivatives from carboxylic acids is a fundamental transformation in medicinal chemistry. The resulting benzamides are prevalent in a vast number of approved drugs. The general strategy involves the activation of the carboxylic acid of this compound to an acyl chloride, followed by coupling with a desired amine.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound B 4-Ethoxy-2-nitrobenzoyl chloride A->B Thionyl chloride (SOCl2) or Oxalyl chloride, DMF (cat.) DCM, rt D N-Aryl-4-ethoxy-2-nitrobenzamide B->D Triethylamine (Et3N) DCM, 0 °C to rt C Amine (R-NH2) C->D

Caption: Synthetic workflow for N-Aryl-4-ethoxy-2-nitrobenzamide.

Protocol 1: Synthesis of 4-Ethoxy-2-nitrobenzoyl chloride

Rationale: The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature with vigorous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-ethoxy-2-nitrobenzoyl chloride is a yellow solid or oil and is typically used in the next step without further purification.

Self-Validation: The formation of the acyl chloride can be confirmed by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically around 1780-1800 cm⁻¹).

Protocol 2: Synthesis of N-(4-methoxyphenyl)-4-ethoxy-2-nitrobenzamide

Rationale: This protocol details the coupling of the synthesized acyl chloride with a representative amine, p-anisidine (4-methoxyphenylamine). Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile. The reaction is initially performed at a low temperature to control the exothermic reaction.

Materials:

  • 4-Ethoxy-2-nitrobenzoyl chloride (from Protocol 1)

  • p-Anisidine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve p-anisidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Dissolve the crude 4-ethoxy-2-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxyphenyl)-4-ethoxy-2-nitrobenzamide.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(4-methoxyphenyl)-4-ethoxy-2-nitrobenzamideC₁₆H₁₆N₂O₅316.3185-95145-148

Part 2: Synthesis of 2-Amino-N-Aryl-4-ethoxybenzamide Derivatives

The reduction of the nitro group to an amine is a pivotal step in expanding the chemical diversity of the synthesized benzamides. The resulting 2-aminobenzamide scaffold is a key pharmacophore in many biologically active molecules, including PARP inhibitors.[6]

Diagram of the Synthetic Workflow

G cluster_0 Step 3: Nitro Group Reduction A N-Aryl-4-ethoxy-2-nitrobenzamide B 2-Amino-N-Aryl-4-ethoxybenzamide A->B Fe/NH4Cl, EtOH/H2O, reflux or Pd/C, H2, MeOH, rt

Caption: Synthetic workflow for 2-Amino-N-Aryl-4-ethoxybenzamide.

Protocol 3: Reduction of N-(4-methoxyphenyl)-4-ethoxy-2-nitrobenzamide

Rationale: The reduction of an aromatic nitro group can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with iron powder in the presence of an acid or ammonium chloride is a cost-effective and reliable method, particularly for larger-scale synthesis.

Materials:

  • N-(4-methoxyphenyl)-4-ethoxy-2-nitrobenzamide (from Protocol 2)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • To a solution of N-(4-methoxyphenyl)-4-ethoxy-2-nitrobenzamide (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 2-amino-N-(4-methoxyphenyl)-4-ethoxybenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Amino-N-(4-methoxyphenyl)-4-ethoxybenzamideC₁₆H₁₈N₂O₃286.3380-90168-171

Part 3: Application Notes - Evaluation of 2-Aminobenzamide Derivatives as PARP Inhibitors

Background: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 2-aminobenzamide moiety is a known pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is the substrate for PARP enzymes.

Mechanism of Action and Rationale for Screening

The synthesized 2-amino-N-aryl-4-ethoxybenzamide derivatives, such as 2-amino-N-(4-methoxyphenyl)-4-ethoxybenzamide, are structural analogues of known PARP inhibitors. The 2-aminobenzamide core is expected to bind to the nicotinamide-binding pocket of the PARP enzyme, inhibiting its catalytic activity. The ethoxy and N-aryl substituents can be systematically varied to probe the surrounding binding pockets and optimize potency and selectivity.

Diagram of PARP Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection A Prepare Assay Buffer F Add Enzyme, Histone H1, and Test Compound to Plate A->F B Prepare PARP Enzyme Solution B->F C Prepare NAD+ Solution H Initiate Reaction with NAD+ C->H D Prepare Histone H1 Solution (activated DNA) D->F E Prepare Test Compound (serial dilutions) E->F G Incubate at 37°C F->G G->H I Incubate at 37°C H->I J Stop Reaction I->J K Add Detection Reagent (e.g., anti-PAR antibody) J->K L Read Signal (e.g., fluorescence, absorbance) K->L

Caption: Workflow for an in-vitro PARP inhibition assay.

Protocol 4: In-Vitro PARP1 Inhibition Assay (HTS Format)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized 2-aminobenzamide derivatives against human PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate for PARP1)

  • Activated DNA (to stimulate PARP1 activity)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT)

  • Synthesized test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control

  • 96-well assay plates

  • Detection reagent (e.g., a commercial kit using an anti-PAR antibody and a secondary antibody conjugated to a fluorescent probe)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • PARP1 assay buffer

    • Histone H1 and activated DNA solution

    • Test compound at various concentrations (or DMSO for the control)

    • Recombinant PARP1 enzyme

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NAD⁺ solution to all wells to start the PARP1 enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction and follow the protocol of the chosen detection kit. This typically involves washing the wells and adding a primary antibody that recognizes the poly(ADP-ribose) chains, followed by a secondary antibody conjugated to a detectable label.

  • Data Acquisition: Read the signal (e.g., fluorescence intensity) using a plate reader.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results and Interpretation: A potent PARP inhibitor will show a dose-dependent decrease in the signal, indicating the inhibition of poly(ADP-ribose) synthesis. The IC₅₀ value represents the concentration of the inhibitor required to reduce the PARP1 activity by 50%. By comparing the IC₅₀ values of different derivatives, a structure-activity relationship can be established to guide further optimization of the lead compound.

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  • Am Ende, C. W., et al. (2014). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 18(11), 1401-1409.
  • Egbujor, M. C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
  • Sari, Y., et al. (2020). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.
  • Ghosh, K., & Sarkar, T. (2015). Synthesis and biological activity of squaramido-tethered bisbenzimidazoles as synthetic anion transporters. Organic & Biomolecular Chemistry, 13(2), 437-445.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Ethoxy-2-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for its purification. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

The impurity profile of this compound is primarily dictated by its synthesis, which commonly involves the nitration of 4-ethoxybenzoic acid. Based on this, the most probable impurities include:

  • Regioisomers: The nitration of 4-ethoxybenzoic acid can also yield other isomers, with the most common being 2-ethoxy-4-nitrobenzoic acid . The directing effects of the ethoxy and carboxylic acid groups influence the position of nitration.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 4-ethoxybenzoic acid .

  • Di-nitro Compounds: Over-nitration, though typically less common under controlled conditions, can lead to the formation of dinitrated benzoic acid species.

  • Byproducts from Synthesis: Depending on the specific reagents used, other byproducts may be present. For instance, if the synthesis involves the oxidation of a precursor, partially oxidized intermediates could be impurities.[1]

Q2: How do I choose between recrystallization and column chromatography for purification?

The choice between these two primary purification techniques depends on the scale of your purification, the nature of the impurities, and the desired final purity.

  • Recrystallization is an excellent choice for large quantities of material where the impurities have significantly different solubility profiles from the desired product. It is often more cost-effective and scalable than chromatography. It is particularly effective for removing small amounts of impurities from a large amount of product.[2]

  • Column Chromatography is ideal for separating compounds with very similar properties, such as regioisomers, which may be difficult to remove by recrystallization.[3] It offers high resolution and is suitable for purifying smaller quantities of material or when very high purity is required.[4]

The logical workflow for making this decision is outlined in the diagram below.

G start Crude this compound check_impurities Assess Impurity Profile (TLC/HPLC) start->check_impurities is_isomeric Are major impurities isomeric? check_impurities->is_isomeric is_large_scale Large Scale (>5g)? is_isomeric->is_large_scale No column_chroma Perform Column Chromatography is_isomeric->column_chroma Yes recrystallization Attempt Recrystallization is_large_scale->recrystallization Yes is_large_scale->column_chroma No check_purity Check Purity (HPLC/Melting Point) recrystallization->check_purity column_chroma->check_purity pure_product Pure Product check_purity->pure_product Purity >98% re_purify Further Purification Needed check_purity->re_purify Purity <98% re_purify->column_chroma

Caption: Decision workflow for purification method selection.

Troubleshooting and Purification Protocols

Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[5] For carboxylic acids like this compound, polar solvents are often a good starting point.

Troubleshooting Guide: Recrystallization
Issue Potential Cause(s) Recommended Solution(s)
Product does not dissolve, even in a large volume of boiling solvent. The chosen solvent is not suitable.Select a more polar solvent. Refer to the solvent selection table below and test solubility on a small scale.
Product oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.[5]
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. If that fails, consider a solvent-pair recrystallization.[6]
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is cooled thoroughly in an ice bath before filtration. Keep the funnel and receiving flask warm during hot filtration.
Product purity is still low after recrystallization. The impurities have very similar solubility to the product. The cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If isomeric impurities are present, recrystallization may not be effective, and column chromatography should be considered.[7]
Recommended Solvents for Recrystallization
Solvent Rationale & Comments Reference
2-Propanol (Isopropanol) A related compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, is effectively crystallized from 2-propanol. This is an excellent starting point.[8]
Ethanol/Water Benzoic acids often have good solubility in hot ethanol and poor solubility in cold water. This solvent pair can be very effective.[6][9]
Water (acidified) For some nitrobenzoic acids, recrystallization from dilute aqueous acid can yield a pure product.[10] However, the ethoxy group may decrease water solubility.[10]
Experimental Protocol: Recrystallization from 2-Propanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 2-propanol and heat the mixture to a gentle boil on a hot plate while stirring.

  • Saturation: Continue adding small portions of hot 2-propanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper and another Erlenmeyer flask. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold 2-propanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Purification by Column Chromatography

Column chromatography provides a higher degree of separation, particularly for isomers, by exploiting differences in how compounds partition between a stationary phase and a mobile phase.[4]

Troubleshooting Guide: Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of spots (low resolution). The eluent system is not optimized. The column was packed improperly.Develop a better eluent system using Thin Layer Chromatography (TLC). Aim for a target Rf value of ~0.3 for the desired compound. Ensure the column is packed uniformly without air bubbles.
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracked or channeled column bed. The silica gel was not packed correctly or has run dry.Ensure the column is packed as a slurry and never let the solvent level drop below the top of the silica gel.
Broad, diffuse bands. The initial sample band was too wide. The compound is sparingly soluble in the eluent, leading to tailing.Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column.
Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase for this compound.

  • Mobile Phase (Eluent) Selection:

    • Begin by developing a solvent system using TLC. A good starting point for acidic compounds like this is a mixture of a non-polar solvent and a more polar solvent, with a small amount of acid to improve peak shape.

    • Recommended Starting Eluent: A gradient of Ethyl Acetate (EtOAc) in Dichloromethane (DCM) or Hexanes. A small amount of acetic acid (0.5-1%) can be added to the eluent to prevent peak tailing.

    • For example, start with 10% EtOAc in Hexanes and gradually increase the proportion of EtOAc.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

    • Ensure the column is packed tightly and uniformly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or DCM.

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the mobile phase through the column using positive pressure (flash chromatography).

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent via TLC (e.g., EtOAc/Hexane/AcOH) pack_column 2. Pack Column with Silica Gel (Slurry Method) select_eluent->pack_column load_sample 3. Load Sample (Dry or Wet Loading) pack_column->load_sample elute 4. Elute with Mobile Phase (Apply Pressure) load_sample->elute collect 5. Collect Fractions elute->collect monitor_tlc 6. Monitor Fractions by TLC collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for flash column chromatography purification.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.[11] A reversed-phase method is typically suitable for this type of molecule.

Recommended HPLC Conditions:

Parameter Recommended Setting Rationale
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Phosphoric Acid or Acetic AcidB: Acetonitrile or 2-PropanolThe acid in the mobile phase ensures the carboxylic acid is protonated, leading to better peak shape. A gradient elution (e.g., starting at 20% B and increasing to 80% B) is often effective for separating impurities with different polarities.[12][13]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nmThe aromatic ring and nitro group provide strong UV absorbance at this wavelength.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Melting Point Analysis

References

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from CDC Stacks. [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • SIELC. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Gandhi, H. (2015). Answer to "Can you help show me how to recrystallize the solid product...". ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • de Albuquerque, S. E., Pires, M. A., & de Moraes, L. A. (2001). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 909-915.
  • PubChem. (n.d.). 2-Ethoxy-4-nitrobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]

  • Montgomery College. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Kumar, A., & Saini, R. (2014). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 5(5), 1.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Wang, Q., & Soper, S. A. (1996). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.

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Technical Support Center: Troubleshooting Low Yield in 4-Ethoxy-2-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 4-ethoxy-2-nitrobenzoic acid. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common issues, particularly low yield, during the oxidation of 4-ethoxy-2-nitrotoluene.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Question 1: My reaction has stopped, and I still have a significant amount of the 4-ethoxy-2-nitrotoluene starting material. What went wrong?

Answer: This indicates an incomplete reaction, which is a common issue. The cause is often related to the stoichiometry of the oxidizing agent, reaction temperature, or reaction time. The electron-withdrawing nature of the nitro group deactivates the benzene ring, making the benzylic protons on the methyl group less susceptible to oxidation compared to toluene itself.

Potential CauseRecommended Solution
Insufficient Oxidizing Agent The stoichiometry of the oxidizing agent, such as potassium permanganate (KMnO₄), is critical. A molar excess of the oxidant is typically required. For every mole of 4-ethoxy-2-nitrotoluene, at least two moles of KMnO₄ are needed for the oxidation. It's advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
Low Reaction Temperature The oxidation of the methyl group on an electron-deficient ring requires significant thermal energy.[1] The reaction mixture should be heated to reflux and maintained at this temperature.[2] Insufficient heating will lead to a sluggish or stalled reaction. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
Inadequate Reaction Time These oxidations can be slow. It is crucial to monitor the reaction's progress. The disappearance of the purple color of the permanganate ion is a visual indicator of its consumption. The formation of a brown precipitate of manganese dioxide (MnO₂) also signifies that the reaction is proceeding. Allow the reaction to reflux for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Question 2: My final product is a dark, tarry substance, and the yield of this compound is very low. What is causing this?

Answer: The formation of a tarry substance suggests that side reactions, such as the oxidation of the aromatic ring itself, are occurring.[3] Strong oxidizing agents like potassium permanganate are not always selective and can degrade the aromatic ring under harsh conditions.

To mitigate this, the reaction conditions must be carefully controlled:

  • Controlled Addition of Oxidant: Instead of adding the entire amount of solid KMnO₄ at once, it should be added portion-wise or as a saturated aqueous solution over a prolonged period.[4] This helps to control the exotherm of the reaction and maintain a more moderate concentration of the oxidant at any given time.

  • Temperature Management: While high temperatures are needed, excessive heat can promote side reactions. Maintain a gentle, controlled reflux rather than vigorous boiling.[4]

  • pH of the Reaction Medium: The oxidation is typically carried out under neutral or slightly alkaline conditions. The reaction of KMnO₄ with an alkylbenzene generates hydroxide ions, which can influence the reaction rate. In some cases, starting under slightly basic conditions can be beneficial, but highly basic conditions can lead to other side reactions.

Question 3: I have a significant amount of a neutral compound in my crude product that is not my starting material. What could it be?

Answer: It is likely that you have isolated the intermediate of the oxidation, 4-ethoxy-2-nitrobenzaldehyde. The oxidation of a methyl group to a carboxylic acid proceeds through an alcohol and then an aldehyde intermediate.[5] If the reaction is not sufficiently robust (e.g., insufficient oxidant, time, or temperature), the reaction can stall at the aldehyde stage.

To address this, you can:

  • Re-subject the crude product to the oxidation conditions: Add more oxidizing agent and continue to reflux the reaction mixture until TLC analysis shows the conversion of the aldehyde to the desired carboxylic acid.

  • Optimize the initial reaction conditions: For future attempts, increase the amount of oxidant and/or the reaction time to ensure the complete oxidation to the carboxylic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound? The most common and well-documented method is the oxidation of the corresponding alkylbenzene, 4-ethoxy-2-nitrotoluene.[6][7] This benzylic oxidation specifically targets the methyl group attached to the aromatic ring.[8] Strong oxidizing agents are required for this transformation.

Q2: Which oxidizing agent is best for this synthesis? Potassium permanganate (KMnO₄) is a common and effective choice for this type of oxidation.[9] It is readily available and powerful enough to oxidize the methyl group. Other options include sodium dichromate in sulfuric acid or nitric acid, but these can be more difficult to handle and may lead to more side products.[2][10]

Q3: How do the ethoxy and nitro groups on the benzene ring influence the reaction? The two substituents have opposing electronic effects.

  • The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring and makes the oxidation of the methyl group more difficult than for toluene.

  • The ethoxy group (-OC₂H₅) is an electron-donating group, which activates the ring. However, the deactivating effect of the nitro group, particularly from the ortho position, is generally dominant.

Q4: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[11]

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point.

  • Visualization: Use a UV lamp to visualize the spots. The starting material (4-ethoxy-2-nitrotoluene) will be less polar and have a higher Rf value than the product (this compound), which is highly polar and will have a low Rf value, often staying close to the baseline.

Part 3: Visualizations and Workflow

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended synthetic route from 4-ethoxy-2-nitrotoluene to this compound, as well as common side products that can lead to low yield.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start 4-Ethoxy-2-nitrotoluene Intermediate 4-Ethoxy-2-nitrobenzaldehyde Start->Intermediate [O] RingOx Ring Oxidation Products (Tars) Start->RingOx Harsh Conditions (Excess [O], High Temp) Product This compound Intermediate->Product [O] Intermediate->Product

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield.

G cluster_analysis Analysis of Crude Product cluster_solutions Solutions Start Low Yield of This compound CheckCrude Analyze Crude Product by TLC/NMR Start->CheckCrude HighSM High % of Starting Material? CheckCrude->HighSM HighNeutral High % of Neutral Byproduct (Aldehyde)? CheckCrude->HighNeutral Tarry Is the product dark/tarry? CheckCrude->Tarry Sol_SM Increase Oxidant Stoichiometry Increase Reflux Time/Temperature HighSM->Sol_SM Yes Sol_Neutral Re-subject to Oxidation or Increase Oxidant/Time in Future Runs HighNeutral->Sol_Neutral Yes Sol_Tarry Control Rate of Oxidant Addition Ensure Moderate Reflux Tarry->Sol_Tarry Yes

Caption: A logical workflow for troubleshooting low yield.

Part 4: Experimental Protocol

Optimized Protocol for the Synthesis of this compound

This protocol is based on established procedures for the oxidation of nitrotoluenes.[2]

Materials:

  • 4-ethoxy-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxy-2-nitrotoluene (1 equivalent) and water.

  • Heat the mixture to a gentle reflux.

  • In a separate beaker, prepare a solution of potassium permanganate (2.2 equivalents) in water.

  • Slowly add the warm potassium permanganate solution to the refluxing mixture over 1-2 hours.

  • Continue to reflux the mixture, monitoring by TLC, until the starting material is consumed. The purple color of the permanganate should also disappear, and a brown precipitate of MnO₂ will form. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath.

  • If any purple color from unreacted KMnO₄ remains, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Slowly and carefully acidify the clear filtrate with concentrated HCl until the pH is ~1-2. The this compound will precipitate as a solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[10]

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Organic Syntheses. p-NITROBENZOIC ACID.
  • Google Patents. (1954).
  • Organic Syntheses.
  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Zenodo. (1921).
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
  • Master Organic Chemistry. (2018).
  • ResearchGate. Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and....
  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes.
  • National Institutes of Health. (2014).
  • Wikipedia. 4-Nitrotoluene.
  • University of Calgary.
  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • IOSR Journal.
  • Sciencemadness Discussion Board. (2020).
  • National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.
  • ScienceDirect. The partial air oxidation of alkyl-aromatic compounds in carboxylic acid solvents.
  • ResearchGate. A comparative study of two stage electrochemical oxidation of toluene, p-ethoxy toluene, o-chlorotoluene and p-isopropyl toluene using Ce4+/Ce3+ redox system in methane sulphonic acid medium.
  • ResearchGate.

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Technical Support Center: Synthesis of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common synthetic routes for this important intermediate and provide in-depth troubleshooting for the side reactions that are often encountered. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also to proactively optimize your synthetic protocols.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes:

  • Electrophilic Aromatic Substitution: The direct nitration of 4-Ethoxybenzoic acid.

  • Side-Chain Oxidation: The oxidation of the methyl group of 4-Ethoxy-2-nitrotoluene.

Both methods are viable, but each comes with its own set of potential side reactions that can impact yield and purity. This guide will address both, providing a framework for troubleshooting and optimization.

Route 1: Nitration of 4-Ethoxybenzoic Acid

This method involves the direct nitration of the aromatic ring of 4-ethoxybenzoic acid using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. The primary challenge in this synthesis is controlling the regioselectivity of the nitration.

Reaction Pathway and Key Side Reactions

The directing effects of the substituents on the starting material are in conflict. The ethoxy group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. This leads to a competition for the position of the incoming nitro group.

G A 4-Ethoxybenzoic Acid B Desired Product: This compound A->B Nitration at C2 (Desired Pathway) C Side Product: 4-Ethoxy-3-nitrobenzoic acid A->C Nitration at C3 (Major Side Reaction) D Side Product: Dinitro Species A->D Over-Nitration E Side Product: Ipso-Nitration Product A->E Ipso-Substitution F Side Product: Tar Formation A->F Degradation

Caption: Competing reaction pathways in the nitration of 4-ethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Concentrated sulfuric acid serves two primary purposes. First, it acts as a protonating agent for nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2][3][4] This is the active electrophile that attacks the benzene ring. Second, it serves as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which could otherwise dilute the nitric acid and slow down the reaction.

Q2: Why is temperature control so critical in this reaction?

A2: Temperature control is paramount for two reasons. Firstly, nitration is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction. Secondly, higher temperatures increase the rate of side reactions, particularly the formation of dinitrated products.[2][4] For activated rings like 4-ethoxybenzoic acid, this can also lead to oxidative degradation and tar formation.[5] Maintaining a low temperature, typically between 0 and 10 °C, is crucial for maximizing the yield of the desired mono-nitro product.[6]

Q3: What determines the ratio of the 2-nitro to the 3-nitro isomer?

A3: The ratio is a result of the competing directing effects of the ethoxy and carboxylic acid groups. The strongly activating, ortho, para-directing ethoxy group favors substitution at the C2 position (ortho). The deactivating, meta-directing carboxylic acid group favors substitution at the C3 position (meta to the carboxyl group). While the ethoxy group is the more powerful activating group, steric hindrance at the C2 position and the electronic pull of the carboxyl group often lead to the formation of significant amounts of the 4-ethoxy-3-nitrobenzoic acid isomer.

Troubleshooting Guide: Nitration Route

Issue 1: My final product is a mixture of isomers that are difficult to separate.

  • Likely Cause: The formation of the 4-ethoxy-3-nitrobenzoic acid regioisomer is a very common side reaction. The electronic and steric factors of your reaction conditions likely did not sufficiently favor nitration at the C2 position.

  • Troubleshooting & Optimization:

    • Temperature Control: Ensure that the temperature of the reaction mixture is strictly maintained below 10 °C during the addition of the nitrating mixture. Lower temperatures can increase selectivity.

    • Rate of Addition: Add the nitrating mixture very slowly (dropwise) to the solution of 4-ethoxybenzoic acid. This helps to dissipate the heat of reaction and maintain a low local concentration of the nitronium ion, which can favor the kinetically controlled product.

    • Purification - Fractional Crystallization: Separating these isomers can be challenging. Fractional crystallization is often the most effective method. Due to differences in polarity and crystal lattice energies, the isomers will have slightly different solubilities in various solvents.

      • Recommended Protocol: Try dissolving the crude product mixture in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly. The less soluble isomer should crystallize out first. The progress of the separation can be monitored by taking melting points of the successive crops of crystals or by TLC analysis. A patent for the analogous 4-methoxy-3-nitrobenzoic acid suggests that cooling the reaction mixture allows for the crystallization of the desired product in high purity.[7]

Issue 2: My NMR spectrum shows more than one nitro group has been added.

  • Likely Cause: Over-nitration has occurred, leading to the formation of dinitro- or even trinitro- derivatives. The ethoxy group strongly activates the ring, making it susceptible to further nitration even after the first nitro group has been introduced.[5]

  • Troubleshooting & Optimization:

    • Reduce Reaction Temperature: As with isomer control, lower temperatures will disfavor the second nitration step, which has a higher activation energy.

    • Use Stoichiometric Amounts of Nitrating Agent: Carefully calculate and use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will drive the reaction towards multiple nitrations.

    • Shorter Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, quench the reaction immediately by pouring it onto ice.[6] This prevents the product from being exposed to the nitrating conditions for an extended period.

Issue 3: A significant amount of dark, insoluble tar has formed.

  • Likely Cause: This is indicative of oxidative degradation of the starting material or product. The combination of a strongly activating group (ethoxy) and strong oxidizing acids (nitric and sulfuric) at elevated temperatures can lead to ring opening and polymerization, especially if there are localized "hot spots" in the reaction mixture.[5]

  • Troubleshooting & Optimization:

    • Aggressive Cooling and Stirring: Ensure the reaction flask is well-immersed in an ice bath and that the mixture is stirred vigorously to maintain a uniform temperature throughout.

    • Controlled Addition: The slow, dropwise addition of the nitrating agent is crucial to prevent localized temperature spikes.

    • Purity of Starting Material: Ensure your 4-ethoxybenzoic acid is pure. Impurities can sometimes catalyze decomposition.

Issue 4: The yield is very low, and I've isolated a product that doesn't have a carboxylic acid group.

  • Likely Cause: You may have experienced ipso-nitration, a reaction where the carboxylic acid group itself is replaced by a nitro group, leading to the formation of 1-ethoxy-2,4-dinitrobenzene or a related compound. This is more common with highly activated aromatic acids.[8]

  • Troubleshooting & Optimization:

    • Milder Nitrating Conditions: Consider using alternative nitrating agents that are less prone to inducing decarboxylation, such as acetyl nitrate (formed from nitric acid and acetic anhydride) or a metal nitrate salt.

    • Temperature Control: As with other side reactions, maintaining a low temperature is key to minimizing this pathway.

Route 2: Oxidation of 4-Ethoxy-2-nitrotoluene

This synthetic route involves the oxidation of the methyl group of 4-ethoxy-2-nitrotoluene to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic or basic solution.[9][10][11]

Reaction Pathway and Key Side Reactions

The primary challenges in this route are achieving complete oxidation without causing degradation of the aromatic ring and avoiding incomplete oxidation.

G A 4-Ethoxy-2-nitrotoluene C Side Product: 4-Ethoxy-2-nitrobenzaldehyde A->C Incomplete Oxidation D Unreacted Starting Material A->D Incomplete Reaction E Side Product: Ring Degradation Products A->E Over-Oxidation/ Harsh Conditions B Desired Product: This compound C->B Further Oxidation

Sources

identifying common impurities in 4-Ethoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 4-Ethoxy-2-nitrobenzoic Acid

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the handling, analysis, and synthesis of this compound. This resource provides in-depth, practical solutions to ensure the integrity and purity of your material, which is paramount in research and pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

The impurities in your sample can generally be traced back to three main sources: the synthetic route, subsequent degradation, or storage conditions. Understanding the synthesis is the first step in predicting potential contaminants.

This compound is typically synthesized by the oxidation of 4-ethoxy-2-nitrotoluene.[1][2] Therefore, the most probable impurities are related to this process.

Common Impurities Include:

  • Starting Material: Unreacted 4-ethoxy-2-nitrotoluene.

  • Intermediates: Partially oxidized species such as 4-ethoxy-2-nitrobenzaldehyde.

  • Isomeric Impurities: Positional isomers like 3-nitrotoluene and 4-nitrotoluene may be present in the initial starting materials.[3]

  • By-products: Over-oxidation or side-reactions can lead to various related substances.[4]

  • Degradation Products: Nitroaromatic compounds can be susceptible to reduction or other degradation pathways, especially under improper storage conditions.[5][6]

Troubleshooting Guides

Q2: My HPLC chromatogram shows an unexpected peak. How can I identify it?

Identifying an unknown peak in your chromatogram requires a systematic approach. The first step is to consider the potential impurities outlined in Q1.

Workflow for Impurity Identification:

Caption: A systematic workflow for identifying unknown peaks in an HPLC chromatogram.

Step-by-step guidance:

  • Hypothesize: Based on the synthesis route, hypothesize the identity of the peak. Is it likely the starting material, an intermediate, or a by-product?

  • Spiking: If a reference standard for the suspected impurity is available, "spike" your sample by adding a small amount of the standard and re-running the HPLC. If your hypothesis is correct, the area of the unknown peak should increase.

  • LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. It will provide the mass of the unknown compound, which can be used to confirm its molecular formula.

  • NMR Spectroscopy: If the impurity is present in a sufficient quantity, it can be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Q3: My sample of this compound has developed a slight color over time. What could be the cause?

The development of color in a sample that was initially off-white or pale yellow is often an indication of degradation. Nitroaromatic compounds can be sensitive to light, heat, and certain chemical environments.[7]

Potential Causes of Color Change:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of colored species like nitroso or amino compounds.[8] This can be initiated by exposure to light (photochemical reduction) or trace metal contaminants.

  • Decomposition: At elevated temperatures, nitrobenzoic acids can decompose.[7]

  • Reaction with Container or Environment: Interaction with alkaline materials can cause reactions and color changes.[7]

Preventative Measures:

  • Storage: Store the material in a cool, dark place, preferably in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Solvents: Ensure that any solvents used for storage or analysis are of high purity and free from contaminants that could promote degradation.

Analytical Protocols

Q4: How do I set up a reliable HPLC method for purity analysis of this compound?

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately determining the purity of your sample and quantifying any impurities.[9][10]

Recommended HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic impurities. A typical gradient might be 30-70% B over 15 minutes.A gradient is necessary to elute both the polar main compound and any less polar impurities within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 230 nm or 254 nmNitroaromatic compounds have strong UV absorbance in this range.[11]
Column Temp. 25-30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.

Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.[10]

  • Sample Concentration: Prepare a sample solution at a concentration of approximately 0.5 mg/mL.[10]

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.

Understanding the Chemistry

Q5: What is the synthetic pathway for this compound, and what are the key reaction intermediates?

Understanding the synthesis is fundamental to anticipating potential impurities. The primary route involves the oxidation of a substituted toluene.

Synthesis_Pathway Start 4-Ethoxy-2-nitrotoluene Intermediate 4-Ethoxy-2-nitrobenzaldehyde (Potential Impurity) Start->Intermediate Partial Oxidation Product This compound Start->Product Direct Oxidation (e.g., KMnO4, CrO3) [19] Intermediate->Product Full Oxidation

Caption: Synthetic pathway of this compound from 4-ethoxy-2-nitrotoluene.

The oxidation of the methyl group on the toluene ring to a carboxylic acid can proceed in a single step with strong oxidizing agents like potassium permanganate or chromic acid.[12][13] However, the reaction can sometimes be incomplete, leading to the presence of the aldehyde intermediate. The efficiency of this conversion is critical for the final purity of the product.

References

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pletcher, D., & Valdes, E. M. (2025, August 6). A comparative study of two stage electrochemical oxidation of toluene, p-ethoxy toluene, o-chlorotoluene and p-isopropyl toluene using Ce4+/Ce3+ redox system in methane sulphonic acid medium. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845-850. Retrieved from [Link]

  • ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene and 2,6-dinitrotoluene with permanganate. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

  • Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643-2648. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Defense Technical Information Center. (2012, July 10). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of 4-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • McBurney, B., et al. (2025, August 10). 1-Ethoxy-4-nitrobenzene. ResearchGate. Retrieved from [Link]

  • YouTube. (2017, October 18). 1_p-Nitrotoluene/Chromic Acid Oxidation. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • Ingenta Connect. (2015, January 1). HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum.... Retrieved from [Link]

  • Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is to empower you with the scientific rationale behind the experimental steps, ensuring a robust and reproducible process.

I. Core Synthesis Strategy: Electrophilic Aromatic Substitution

The most direct and common route to this compound is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 4-ethoxybenzoic acid. This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

Regioselectivity: The "Why" Behind the Position of Nitration

The regiochemical outcome of the nitration of 4-ethoxybenzoic acid is governed by the interplay of the directing effects of the ethoxy (-OEt) and carboxylic acid (-COOH) groups.

  • Ethoxy Group (-OEt): This is an activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

In the case of 4-ethoxybenzoic acid, the positions ortho to the strongly activating ethoxy group (positions 2 and 6) are also meta to the deactivating carboxylic acid group. This alignment of directing effects strongly favors the introduction of the nitro group at one of these positions. Due to steric hindrance from the adjacent carboxylic acid group, the nitration predominantly occurs at the less hindered position 2, yielding this compound as the major product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution & Scientific Rationale
Incomplete Reaction Ensure adequate reaction time and maintain low temperatures. The nitration of deactivated rings can be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. Low temperatures (0-5 °C) are crucial to prevent side reactions and ensure the stability of the nitrating mixture.[1]
Improper Nitrating Mixture Use a pre-chilled mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1] Using dilute acids will not generate a sufficient concentration of the nitronium ion for the reaction to proceed efficiently.[2] The order of addition is critical: always add the nitric acid slowly to the sulfuric acid while cooling to dissipate the heat generated.
Poor Quality Starting Material Use dry and pure 4-ethoxybenzoic acid. Moisture can dilute the nitrating mixture, reducing its efficacy. Impurities in the starting material can lead to the formation of colored byproducts, complicating purification.

Issue 2: Formation of Unwanted Side-Products (Isomers/Over-nitration)

Potential CauseRecommended Solution & Scientific Rationale
Formation of the 3-Nitro Isomer Strict temperature control is paramount. While the directing groups favor the 2-position, higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers. Maintaining a low temperature (0-5 °C) throughout the addition of the nitrating agent is the most effective way to maximize the yield of the desired 2-nitro isomer.
Dinitration of the Aromatic Ring Avoid elevated temperatures and prolonged reaction times. The presence of the activating ethoxy group makes the product, this compound, susceptible to a second nitration. Once TLC indicates the consumption of the starting material, the reaction should be promptly quenched by pouring it onto ice.
Oxidative Degradation Use the correct stoichiometry of nitric acid. While nitric acid is the nitrating agent, it is also a strong oxidizing agent. Using a large excess of nitric acid, especially at elevated temperatures, can lead to the oxidative degradation of the aromatic ring, resulting in a complex mixture of byproducts.

Issue 3: Difficulties in Product Purification

Potential CauseRecommended Solution & Scientific Rationale
Presence of Unreacted Starting Material and Isomeric Impurities Utilize recrystallization from a suitable solvent system. After quenching the reaction and filtering the crude product, recrystallization is an effective method for purification. Water can be a suitable solvent, as benzoic acid derivatives often have low solubility in cold water but are more soluble in hot water.[3][4] An ethanol/water mixture can also be effective.
Oily Product Instead of Crystalline Solid Ensure slow cooling during recrystallization. If the hot solution is cooled too rapidly, the product may "oil out" instead of forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Colored Impurities Wash the crude product thoroughly. After filtration, wash the crude product with cold water to remove residual acids and some colored impurities. If the color persists after recrystallization, a charcoal treatment of the hot solution before filtration may be necessary to adsorb the colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid for this nitration?

A1: A common starting point for the nitration of aromatic compounds is a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid.[5] However, for deactivated substrates like benzoic acids, a higher proportion of sulfuric acid may be beneficial to ensure the complete generation of the nitronium ion. A ratio of 1:2 (HNO₃:H₂SO₄) is a reasonable starting point to optimize.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting material (4-ethoxybenzoic acid) and the product (this compound). The product, being more polar due to the nitro group, will have a lower Rf value.

Q3: What is the best way to quench the reaction?

A3: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This serves to dilute the strong acids, dissipate any excess heat, and precipitate the solid product.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, two other potential routes exist, although they are generally more complex than the direct nitration of 4-ethoxybenzoic acid:

  • Oxidation of 4-ethoxy-2-nitrotoluene: This would involve the oxidation of the methyl group to a carboxylic acid. Various oxidizing agents such as potassium permanganate or sodium dichromate can be used for this transformation.[6][7]

  • Esterification, Nitration, and Hydrolysis: This multi-step process would involve first protecting the carboxylic acid of 4-ethoxybenzoic acid as an ester (e.g., methyl or ethyl ester), followed by nitration, and then hydrolysis of the ester back to the carboxylic acid.[8][9]

The direct nitration of 4-ethoxybenzoic acid is generally the most efficient and atom-economical approach.

IV. Experimental Protocols & Data

Protocol 1: Nitration of 4-Ethoxybenzoic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation of the Nitrating Mixture:

    • In a flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C. Cool the resulting nitrating mixture to 0 °C.

  • Nitration Reaction:

    • In a separate flask, dissolve 5.0 g of 4-ethoxybenzoic acid in 20 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • Cool the 4-ethoxybenzoic acid solution to 0 °C.

    • Slowly add the pre-chilled nitrating mixture dropwise to the 4-ethoxybenzoic acid solution over 30-60 minutes. Maintain the reaction temperature between 0-5 °C with vigorous stirring.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as hot water or an ethanol-water mixture, to obtain pure this compound.[3][4]

    • Dry the purified crystals in a vacuum oven.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0-5 °CMinimizes side reactions and controls regioselectivity.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Efficient generation of the nitronium ion electrophile.
Solvent Concentrated H₂SO₄Dissolves the starting material and acts as a catalyst.
Reaction Time 1-3 hoursTypically sufficient for completion; monitor by TLC.
Purification RecrystallizationEffective for removing unreacted starting material and isomers.

V. Visualizing the Workflow

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_0 Preparation of Nitrating Mixture cluster_1 Nitration Reaction cluster_2 Work-up & Purification A Conc. H₂SO₄ C Nitrating Mixture (NO₂⁺) A->C Cool to 0°C B Conc. HNO₃ B->C Slow addition D 4-Ethoxybenzoic Acid in Conc. H₂SO₄ C->D Dropwise addition at 0-5°C E Crude this compound D->E Stir 1-2h at 0-5°C F Quench on Ice E->F G Vacuum Filtration F->G Precipitate formation H Recrystallization G->H Wash with H₂O I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

TroubleshootingLowYield Start Low Yield Observed TLC Check TLC of Crude Product Start->TLC SM_Present Starting Material Present? TLC->SM_Present Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes No_SM No Starting Material SM_Present->No_SM No Optimize_Time Increase reaction time or re-evaluate nitrating agent Incomplete_Rxn->Optimize_Time Workup_Loss Product Loss During Work-up? No_SM->Workup_Loss Optimize_Purification Optimize recrystallization solvent and procedure Workup_Loss->Optimize_Purification Yes Side_Rxns Significant Side Products? Workup_Loss->Side_Rxns No Optimize_Temp Lower reaction temperature and control addition rate Side_Rxns->Optimize_Temp Yes

Caption: Decision tree for troubleshooting low product yield.

VI. References

  • Google Patents. (1977). Process for the production of nitro derivatives of aromatic compounds.

  • Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses, 1, 392. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoic acid. PubChem. [Link]

  • Nicolet, B. H., & Sachs, J. H. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses, 1, 389. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • Google Patents. (1993). Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.

  • YIC. (n.d.). Nitration Of Benzoic Acid. [Link]

  • Quora. (2021). Is sulfuric acid needed in nitrations? Would fuming nitric acid still nitrate organic materials?[Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

  • Reddit. (2025). Do nitration mixture work if both the nitric and sulfuric acid are dilute?[Link]

  • ResearchGate. (2025). Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins. [Link]

  • El Camino College. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. [Link]

  • University of California, Irvine. (n.d.). Recrystallization 2. [Link]

  • Gilman, H., & Schweizer, C. F. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, 1, 372. [Link]

  • University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Google Patents. (2016). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

  • Sciencemadness Wiki. (2015). Nitrating mixture. [Link]

  • Google Patents. (2015). Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene.

Sources

Technical Support Center: Recrystallization of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of 4-Ethoxy-2-nitrobenzoic acid via recrystallization. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure the highest purity of your final product.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[1][2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1]

Physicochemical Properties of this compound and Analogs

A thorough understanding of the physicochemical properties of your compound is critical for developing a successful recrystallization protocol. While specific solubility data for this compound is not extensively published, we can infer its behavior from structurally similar compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility Notes
This compound 197.17 (calculated)Data not availableExpected to be soluble in polar organic solvents like ethanol and acetone.[3][4]
4-Nitrobenzoic acid167.12239-242Sparingly soluble in water; soluble in ethanol.[5][6]
4-Methoxy-2-nitrobenzoic acid197.14196.5-200.5Soluble in methanol.[7][8][9]
2-Ethoxybenzoic acid166.1863-65Soluble in ethanol and ether; slightly soluble in water.[4]

The presence of the carboxylic acid and nitro groups imparts polarity, suggesting that polar solvents will be effective for dissolution.[3]

Recommended Recrystallization Protocol for this compound

Based on the properties of analogous compounds, particularly 4-Methoxy-3-nitrobenzoic acid, an ethanol/water mixed solvent system is highly recommended.[10] Ethanol will act as the primary solvent in which the compound is soluble when hot, while water will serve as the anti-solvent to induce crystallization upon cooling.

Materials:
  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol to create a slurry.

    • Gently heat the mixture on a hotplate with stirring.

    • Add hot 95% ethanol in small portions until the solid completely dissolves. Expert Tip: Avoid adding an excess of solvent to maximize your yield.[10]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are visible in the hot solution, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hotplate.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This should be done rapidly to prevent premature crystallization in the funnel.[10]

  • Inducing Crystallization:

    • To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.[10]

    • If the solution becomes excessively cloudy, add a few drops of hot ethanol until it becomes clear again.[10]

  • Cooling and Crystal Growth:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.

    • Dry the purified crystals in a vacuum oven at a moderate temperature.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Diagram: Troubleshooting Workflow

G Recrystallization Troubleshooting Flow start Start Recrystallization dissolution Dissolve in Hot Solvent start->dissolution oiling_out Compound Oils Out dissolution->oiling_out Problem? no_crystals No Crystals Form on Cooling dissolution->no_crystals Problem? poor_recovery Low Yield of Crystals dissolution->poor_recovery Problem? impure_product Product is Impure (Off-color, wrong MP) dissolution->impure_product Problem? success Pure Crystals Obtained dissolution->success No Problems add_more_solvent Add More 'Good' Solvent (Ethanol) oiling_out->add_more_solvent Solution scratch_flask Scratch Inner Wall of Flask no_crystals->scratch_flask Solution check_solvent_volume Too Much Solvent Used? poor_recovery->check_solvent_volume Cause? rerun_recrystallization Re-dissolve and Recrystallize Slowly impure_product->rerun_recrystallization Solution add_more_solvent->dissolution seed_crystal Add a Seed Crystal scratch_flask->seed_crystal If ineffective reduce_solvent Reduce Solvent Volume seed_crystal->reduce_solvent If ineffective reduce_solvent->dissolution check_solvent_volume->reduce_solvent Yes check_filtration Loss During Filtration? check_solvent_volume->check_filtration No check_filtration->success Optimize Technique add_charcoal Add Activated Charcoal rerun_recrystallization->add_charcoal If Colored add_charcoal->dissolution

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Q1: My compound “oiled out” instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is a common problem with compounds that have relatively low melting points or when the solution is supersaturated.

  • Causality: The high concentration of the solute in the hot solution leads to its separation as a liquid phase upon slight cooling.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (in this case, hot ethanol) to decrease the saturation level. Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A: This usually indicates that the solution is not sufficiently saturated, meaning too much solvent was added initially.

  • Solutions in order of application:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[1]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.[1]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Let the solution cool again.

    • Add Anti-Solvent: If using a mixed solvent system, you can try adding a small amount of the "poor" solvent (water) to decrease the overall solubility.

Q3: The yield of my recrystallized product is very low.

A: A low yield can be attributed to several factors:

  • Excess Solvent: Using too much solvent during the dissolution step will result in a significant amount of your product remaining in the mother liquor even after cooling.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is preheated.

  • Incomplete Crystallization: Cooling the solution for an insufficient amount of time or not using an ice bath can lead to incomplete precipitation of the product.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

Q4: My final product is still colored, even after recrystallization.

A: Colored impurities can sometimes co-crystallize with the desired product.

  • Solution: If the colored impurities are minor, a second recrystallization may be sufficient. For more persistent colored impurities, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q5: What are the likely impurities in my crude this compound?

A: The nature of impurities largely depends on the synthetic route used. Common synthesis methods for nitrobenzoic acids involve the nitration of a precursor.

  • Isomeric Impurities: Nitration of substituted benzoic acids can lead to the formation of isomers. For example, if starting from a substituted toluene, you might have other nitro-isomers.[11]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Byproducts from Oxidation: If the synthesis involves an oxidation step (e.g., oxidation of a nitrotoluene), byproducts from incomplete or over-oxidation can be present.[11]

A successful recrystallization relies on the chosen solvent system having a different solubility profile for these impurities compared to your desired product.

References

  • Solubility of Things. (n.d.). 4-Ethoxybenzoic acid. Retrieved January 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (2023, October 27). 4-Nitrobenzoic acid. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Emerson, W. S., & Lucas, V. E. (1954). U.S. Patent No. 2,695,311. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoic acid. PubChem. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitrobenzoic acid. PubChem. Retrieved January 24, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved January 24, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved January 24, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 24, 2026, from [Link]

  • Emerson, W. S. (1954). U.S. Patent No. 2,695,311. Washington, DC: U.S.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved January 24, 2026, from [Link]

Sources

avoiding N-oxide formation in amidation of nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common yet challenging issue: the formation of N-oxide byproducts during the amidation of nitrobenzoic acids. Our goal is to equip you with the knowledge to understand the root causes of this side reaction and to provide actionable, field-proven strategies to ensure the successful synthesis of your target amide.

Introduction: The Challenge of Nitrobenzoic Acid Amidation

Nitrobenzoic acids are valuable building blocks in organic synthesis, frequently employed in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The electron-withdrawing nature of the nitro group, however, presents unique challenges during standard amidation protocols. One of the most persistent and often perplexing side reactions is the formation of an N-oxide at the nitro group. This not only consumes starting material and reduces the yield of the desired amide but also introduces a significant purification challenge.

This guide is structured to help you diagnose the problem, understand the underlying chemical principles, and implement effective solutions in your laboratory.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might be encountering during your experiments. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.

Q1: I'm attempting to couple 4-nitrobenzoic acid with a primary amine using EDC/NHS, but I'm observing a significant amount of a byproduct with a mass increase of 16 Da. Is this N-oxide formation?

A1: Yes, a mass increase of 16 Da is a strong indicator of N-oxide formation. This is a common issue when using carbodiimide-based coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of nitroaromatic compounds.

Causality: The precise mechanism for N-oxide formation as a side reaction in this context is not extensively documented in peer-reviewed literature, but it is a known complication. It is hypothesized that the highly reactive O-acylisourea intermediate, formed upon activation of the carboxylic acid by EDC, can interact with the nitro group. This interaction may facilitate an oxygen transfer, leading to the formation of the nitro-N-oxide. It is also known that N-oxides can react violently with carbodiimides, suggesting a fundamental incompatibility that may drive side reactions.[1]

Troubleshooting Steps:

  • Re-evaluate Your Coupling Reagent: Carbodiimides, while cost-effective and common, may not be the ideal choice for this specific substrate. Consider switching to a phosphonium or uronium-based coupling reagent.

  • Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can sometimes suppress side reactions.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and an additive like HOBt for a short period before adding the amine can sometimes favor the desired amidation pathway.[2]

Q2: My amidation of 3-nitrobenzoic acid using HATU and DIPEA is still producing the N-oxide byproduct, although less than with EDC. What can I do to further suppress this?

A2: While uronium/aminium reagents like HATU are generally more efficient and lead to fewer side reactions than carbodiimides, N-oxide formation can still occur, especially with sensitive substrates.[3] The choice of base and the overall reaction environment play a crucial role.

Causality: The basicity and nucleophilicity of the amine base used can influence the reaction pathway. Highly basic conditions might exacerbate the formation of the N-oxide.

Troubleshooting Steps:

  • Change the Base: Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base. Consider switching to a weaker base like N-methylmorpholine (NMM) or sym-collidine.

  • Use an Additive: If not already in use, the addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can accelerate the formation of the active ester, which is then more rapidly consumed by the amine, potentially outcompeting the N-oxide formation pathway.[4]

  • Alternative Coupling Reagent: Consider moving to a more specialized coupling reagent. COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that has shown high efficiency and reduced side reactions.

Q3: I am working with a particularly electron-deficient nitrobenzoic acid, and even with alternative coupling agents, N-oxide formation is a persistent issue. Are there fundamentally different approaches I can take?

A3: Absolutely. When standard coupling protocols fail, it is often necessary to circumvent the in-situ activation of the carboxylic acid altogether.

Recommended Alternative Protocol: The Acyl Chloride Method

This two-step method avoids the use of coupling reagents entirely, thereby eliminating the primary suspected cause of N-oxide formation.

Step 1: Formation of the Acyl Chloride

  • Setup: In a fume hood, add the nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2-3 eq) or oxalyl chloride ((COCl)₂, 1.5-2.0 eq) to the flask. A catalytic amount of DMF (1-2 drops) can be added when using oxalyl chloride.

  • Reaction: Gently heat the mixture to reflux (typically 60-80 °C) for 1-3 hours, or until the evolution of gas ceases.

  • Workup: Remove the excess thionyl or oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Amidation

  • Setup: Dissolve the amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DCM, THF) in a separate flask, and cool the solution in an ice bath (0 °C).

  • Base: Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5-2.0 eq).

  • Acyl Chloride Addition: Dissolve the crude acyl chloride in a minimal amount of the same aprotic solvent and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup: Perform a standard aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

Diagram of the Acyl Chloride Workflow

AcylChlorideWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation NitrobenzoicAcid Nitrobenzoic Acid SOCl2 SOCl₂ or (COCl)₂ NitrobenzoicAcid->SOCl2 Reflux AcylChloride Nitrobenzoyl Chloride SOCl2->AcylChloride Amine Amine + Base AcylChloride->Amine 0°C to RT Amide Desired Amide Amine->Amide

Caption: Workflow for the acyl chloride-mediated amidation of nitrobenzoic acids.

Frequently Asked Questions (FAQs)

  • Why is N-oxide formation more prevalent with nitrobenzoic acids compared to other substituted benzoic acids? The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring and can influence the reactivity of the carboxylic acid and its activated intermediates. The nitrogen atom in the nitro group is also susceptible to oxidation.

  • Can the choice of solvent affect N-oxide formation? Yes, the solvent can play a role. Polar aprotic solvents like DMF and NMP are common in amidation reactions. However, in some cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) might be beneficial in suppressing side reactions. It is worth screening a few different solvents if you are encountering issues.

  • Are there any catalytic, "greener" methods for the amidation of nitrobenzoic acids that avoid N-oxide formation? Recent advances in catalysis have explored direct amidation methods that bypass the need for stoichiometric coupling agents. For example, certain Lewis acid catalysts, such as those based on niobium oxide (Nb₂O₅), have been shown to facilitate the direct condensation of carboxylic acids and amines, often with a broader substrate scope and tolerance for functional groups.[5] These methods typically involve heating to drive off water and may be a viable strategy to avoid the side reactions associated with activation agents.

  • How can I effectively purify my desired amide from the N-oxide byproduct? The polarity of the N-oxide is typically higher than that of the corresponding nitro compound. This difference can be exploited for chromatographic separation. Standard silica gel column chromatography is usually effective. A solvent system with a gradient of increasing polarity (e.g., from hexanes/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol) should allow for the separation of the less polar desired amide from the more polar N-oxide byproduct.

Comparative Data and Protocols

To aid in your experimental design, the following table summarizes the characteristics of common coupling reagents and their suitability for nitrobenzoic acid amidation.

Coupling ReagentClassAdvantagesDisadvantages for Nitrobenzoic AcidsRecommendation
EDC·HCl CarbodiimideInexpensive, water-soluble byproductHigh risk of N-oxide formation, potential for violent reaction with N-oxides[1]Not Recommended
HBTU / TBTU Uronium/AminiumHigh efficiency, fast reactionsModerate risk of N-oxide formation, potential for guanidinylation side reaction[3]Use with Caution
HATU Uronium/AminiumVery high efficiency, low racemization, effective for difficult couplings[3]Lower risk of N-oxide, but still possible; higher costRecommended
COMU Uronium/AminiumHigh reactivity, often superior to HATU, safer byproductsLow risk of N-oxide formationHighly Recommended
Acyl Chloride Activated AcidAvoids coupling reagents, often high yieldingTwo-step process, requires handling of corrosive reagents (SOCl₂ or (COCl)₂)Excellent Alternative

Visualizing the General Amidation Problem

The following diagram illustrates the central challenge: diverting the reaction from the undesired N-oxide pathway to the desired amide product.

AmidationPathways Start Nitrobenzoic Acid + Amine ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) Start->ActivatedIntermediate Coupling Agent DesiredAmide Desired Amide ActivatedIntermediate->DesiredAmide Amine Attack (Desired Pathway) N_Oxide N-Oxide Byproduct ActivatedIntermediate->N_Oxide Oxygen Transfer (Undesired Pathway)

Sources

Technical Support Center: Temperature Control in Exothermic Nitration Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Nitration reactions are fundamental transformations in organic synthesis, pivotal for the creation of numerous pharmaceuticals, agrochemicals, and energetic materials. However, their highly exothermic nature presents a significant challenge. The rapid release of heat can lead to temperature excursions, side reactions, reduced yields, and in the worst-case scenario, dangerous runaway reactions.[1][2] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive technical resource for troubleshooting and managing temperature control in your nitration experiments.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Temperature Deviations

This section addresses common temperature control issues in a question-and-answer format, providing actionable solutions grounded in chemical engineering principles.

Question: My nitration reaction is experiencing a sudden, rapid temperature increase—a "runaway" reaction. What are the immediate steps I should take?

Answer: A runaway reaction is a critical safety event. Your immediate actions should prioritize personal and lab safety.

Immediate Actions:

  • Alert Personnel: Immediately notify your supervisor and any colleagues in the vicinity. Follow all established laboratory emergency protocols.[3]

  • Stop Reagent Addition: If you are adding the nitrating agent, stop the addition immediately.

  • Enhance Cooling: If it is safe to do so, increase the cooling to its maximum capacity. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Prepare for Quenching (Last Resort): If the temperature continues to rise uncontrollably, and your lab has a pre-approved emergency procedure, be prepared to quench the reaction. This typically involves transferring the reaction mixture to a large volume of a suitable quenching agent, such as cold water or ice.[3]

    • CAUTION: Quenching a nitration reaction can be hazardous in itself, as the dilution of strong acids like sulfuric acid is also highly exothermic. This should only be performed as a last resort by trained personnel with appropriate safety measures in place.[3]

Root Cause Analysis and Prevention:

  • Inadequate Cooling: The cooling system may be insufficient for the scale and rate of your reaction.[3]

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than it can be removed.[3] A slow, controlled, dropwise addition is crucial.[3]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, potentially initiating a runaway.[3]

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[3]

Question: The temperature of my reaction is consistently higher than the set point, but it's not a runaway. What are the potential causes and how can I fix this?

Answer: A persistent deviation from the set temperature indicates an imbalance between heat generation and heat removal.

Troubleshooting Steps:

  • Verify Temperature Monitoring: Ensure your temperature probe is correctly calibrated and positioned within the reaction mixture, away from the vessel walls, to get an accurate reading of the bulk temperature.

  • Assess Agitation: Inadequate mixing is a common cause of poor heat transfer.[3] Increase the stirring rate to improve convection and ensure a uniform temperature throughout the reactor.

  • Evaluate Cooling System Performance:

    • Check the temperature and flow rate of your cooling fluid.

    • Ensure there are no blockages in the cooling lines.

    • For larger vessels, a cooling jacket may be insufficient; internal cooling coils provide a much larger surface area for heat exchange.[1]

  • Review Reagent Addition Rate: Even if not causing a runaway, your addition rate might be too high for the system to maintain the desired temperature. Slow down the addition of the nitrating agent.[4]

Question: I'm observing localized "hot spots" in my reactor. What does this indicate and how can I improve heat distribution?

Answer: Hot spots are localized areas of high temperature within the reaction mixture and are a serious safety concern as they can initiate a runaway reaction.[3][5] They are typically caused by poor mixing and high concentrations of reactants in a specific area.[3][6]

Solutions:

  • Improve Agitation: This is the most critical factor. Increase the stirrer speed and consider using a different type of impeller (e.g., a pitched-blade turbine for better axial flow) to ensure the entire reaction mass is in motion.

  • Optimize Reagent Addition: Introduce the nitrating agent below the surface of the reaction mixture, directly into a well-agitated zone. This helps to disperse it quickly and prevent localized high concentrations.

  • Check for Solid Accumulation: In heterogeneous reactions, solids can accumulate and create insulated pockets where heat can build up.[6][7] Ensure your agitation is sufficient to keep all solids suspended.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for adding the nitrating agent to control the exotherm?

A1: The goal is to have the nitrating agent react as soon as it is added, preventing its accumulation.[4]

  • Slow, Controlled Addition: A dropwise addition using a syringe pump or a dropping funnel is standard practice.[3]

  • Sub-Surface Addition: Introduce the nitrating agent below the surface of the reaction mixture to ensure immediate mixing.

  • Temperature Monitoring: Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature range.[3]

Q2: How does the choice of solvent affect temperature control in nitration reactions?

A2: The solvent plays a crucial role in heat management.

  • Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature rise, providing a better thermal buffer.

  • Boiling Point: A solvent with a boiling point slightly above the desired reaction temperature can act as a safety mechanism, as boiling will dissipate a large amount of heat (heat of vaporization). However, this also requires a well-designed condenser to prevent loss of solvent.

  • Miscibility: For heterogeneous reactions, the solvent system must allow for efficient mixing of the phases to ensure good heat and mass transfer.[3]

Q3: What are the pros and cons of different reactor types (e.g., batch vs. continuous flow) for managing exothermic nitrations?

A3:

  • Batch Reactors: These are versatile and common in laboratory settings. However, scaling up can be challenging due to the decreasing surface-area-to-volume ratio, which makes heat removal less efficient.[3]

  • Continuous Flow Reactors (Microreactors): These offer significantly better heat transfer due to their high surface-area-to-volume ratio.[3][5] This allows for better temperature control, enhanced safety, and often faster reaction times.[2][3] They are particularly well-suited for highly exothermic reactions.[3][5]

Q4: What are the essential safety monitoring systems I should have in place for my nitration reactor?

A4:

  • Redundant Temperature Probes: Use at least two temperature probes to monitor for hot spots and to have a backup in case one fails.

  • Pressure Sensor: A rapid increase in pressure can indicate gas evolution from a decomposition reaction.

  • Automated Shutdown System: For larger scale or high-risk reactions, an automated system that can stop reagent addition and activate emergency cooling if the temperature or pressure exceeds a set limit is highly recommended.[8]

  • Gas Monitoring: A system to detect the release of toxic nitrogen oxides (NOx) is important for personnel safety.[8]

Section 3: Key Experimental Protocol & Data

Example Protocol: Laboratory-Scale Mononitration of Toluene

This protocol outlines a general procedure with an emphasis on temperature control.

  • Reactor Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.

  • Initial Charge: Add 50 mL of concentrated sulfuric acid to the flask and begin stirring. Cool the acid to below 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool this mixture in an ice bath.

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred toluene over a period of approximately 1.5 hours, ensuring the internal temperature of the reaction does not exceed 5°C.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. Then, allow the reaction to slowly warm to room temperature.[3]

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[3] This step is also exothermic and must be done cautiously.

  • Workup: Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the nitrotoluene product.

Data Presentation: Temperature Profile Comparison
ParameterControlled ReactionPotential Runaway Scenario
Toluene Volume 50 mL50 mL
Nitrating Agent Addition Rate 0.22 mL/min1.0 mL/min
Stirring Speed 300 RPM100 RPM
Initial Temperature 5 °C5 °C
Peak Temperature during Addition 8 °C> 25 °C (rapid rise)
Observations Steady temperature, clear layersFoaming, rapid gas evolution, sharp temperature spike

Section 4: Visualizing Reaction Dynamics

Diagram 1: Troubleshooting Temperature Excursions

G start Temperature Excursion Detected (T > T_set + Δ) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling Capacity stop_addition->max_cooling assess_agitation Is Agitation Effective? max_cooling->assess_agitation correct_agitation Increase Stirring Speed/ Improve Impeller Design assess_agitation->correct_agitation No assess_rate Was Addition Rate Too High? assess_agitation->assess_rate Yes monitor_temp Monitor Temperature Closely correct_agitation->monitor_temp reduce_rate Reduce Addition Rate assess_rate->reduce_rate Yes assess_rate->monitor_temp No reduce_rate->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized continue_reaction Continue Reaction with Caution temp_stabilized->continue_reaction Yes emergency_stop Execute Emergency Shutdown/Quench Protocol temp_stabilized->emergency_stop No

Caption: A decision tree for troubleshooting temperature excursions.

Diagram 2: Heat Balance in a Nitration Reactor

G q_reaction Heat of Nitration Reaction reactor Batch Reactor (Temperature T) q_reaction->reactor Exothermic q_dilution Heat of Dilution (e.g., H2SO4 + H2O) q_dilution->reactor Exothermic q_cooling Cooling System (Jacket/Coils) q_sensible Sensible Heat of Feeds q_loss Heat Loss to Surroundings reactor->q_cooling Removal reactor->q_loss Loss label_gen If Q_gen > Q_rem, Temperature Rises label_rem If Q_rem > Q_gen, Temperature Falls label_bal If Q_gen = Q_rem, Temperature is Stable

Caption: Conceptual diagram of heat balance in a nitration reactor.

References

  • KULI. (2021, January 26). How to avoid Hot Spots in Casting Designs [Video]. YouTube. [Link]

  • LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2021, March 14). Temperature changes in exo/endothermic reactions. [Link]

  • KLAY EnerSol. (n.d.). Hotspots on Furnace Tubes. Retrieved from [Link]

  • NITRATION. (n.d.). Retrieved from [Link]

  • Gemo, N., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 407-418. [Link]

  • Albright, L. F. (1996). Nitration: An Overview of Recent Developments and Processes. In Nitration: Recent Laboratory and Industrial Developments (Vol. 623, pp. 1-16). American Chemical Society. [Link]

  • Gustin, J. L. (1995). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (139), 237-251.
  • Olsen, F. R. (1938). U.S. Patent No. 2,140,345. Washington, DC: U.S.
  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nolan, P. F., & Barton, J. A. (1987). Incident during nitration in a batch reactor. IChemE Symposium Series, (102), 1-10.
  • ResearchGate. (n.d.). Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Chemical Engineering Academy. (2024, June 7). Nitration reaction safety [Video]. YouTube. [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • Fluorostore. (2025, January 7). The Science Behind Optimizing Heat Transfer in the Chemical Industry. [Link]

  • ResearchGate. (2025, August 6). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Purity Assessment of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of pharmaceutical development and chemical synthesis, the purity of every reagent, intermediate, and final product is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 4-Ethoxy-2-nitrobenzoic acid, a key structural motif in the synthesis of a variety of biologically active compounds, demands stringent purity control. The presence of isomeric impurities, residual starting materials, or degradation byproducts can have profound consequences on the reaction yield, impurity profile, and pharmacological activity of the final drug substance. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of this compound, designed for researchers, scientists, and drug development professionals.

The Analytical Imperative for this compound

The molecular architecture of this compound, which includes a carboxylic acid, a nitro group, and an ethoxy group on a benzene ring, dictates the potential impurity landscape. The synthesis, often involving nitration and etherification reactions, can lead to the formation of regioisomers (e.g., isomers with substituents at different positions on the aromatic ring) and unreacted starting materials.[1] Consequently, the selected analytical method must possess a high degree of specificity and resolving power to distinguish the main analyte from these closely related species.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

For non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique.[2] Its exceptional resolving power enables the separation, detection, and quantification of the active compound and its potential impurities with high sensitivity and precision.[3]

Rationale for Methodological Choices in HPLC

A well-designed reversed-phase HPLC (RP-HPLC) method is the industry standard for this type of analysis. The key to a robust and reliable method lies in the judicious selection of its parameters:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like this compound.[4] The choice of a specific C18 column can be further refined based on factors like particle size, pore size, and end-capping to optimize resolution and peak shape.[5]

  • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier. The aqueous phase is often buffered (e.g., with phosphate or formate) to control the ionization state of the carboxylic acid group, thereby ensuring consistent retention times and symmetrical peak shapes. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[2]

  • Detection: The aromatic ring and the nitro group in this compound are strong chromophores, making UV detection a highly sensitive and suitable choice.[6] The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte to maximize sensitivity.

A Validated RP-HPLC Protocol

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for pH adjustment).

  • This compound reference standard.

Detailed Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[3]

  • Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to achieve a concentration similar to the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 25 °C.[3]

    • Detection Wavelength: Determined by UV scan (typically in the range of 230-270 nm).[3]

    • Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute more hydrophobic impurities.

  • Data Analysis: The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification P1 Mobile Phase Preparation A1 Instrument Setup & Equilibration P1->A1 P2 Standard Solution A2 Injection of Standard & Sample P2->A2 P3 Sample Solution & Filtration P3->A2 A1->A2 A3 Data Acquisition (Chromatogram) A2->A3 Q1 Peak Integration A3->Q1 Q2 Purity Calculation (Area % Report) Q1->Q2 Method_Selection_Logic cluster_primary Primary Purity & Assay cluster_secondary Specific & Confirmatory Start Purity Assessment Requirement HPLC HPLC (Impurity Profile & Purity %) Start->HPLC Titration Titration (Overall Assay) Start->Titration GC GC (Volatile Impurities) Start->GC Suspect Residual Solvents? Spectroscopy Spectroscopy (NMR, MS, IR) (Structural Confirmation) HPLC->Spectroscopy Identify Unknown Peaks

Sources

A Comparative Guide to HPLC Analysis of 2-Ethoxy-4-nitrobenzoic Acid: A Stability-Indicating Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Ethoxy-4-nitrobenzoic acid, a key building block in various synthetic pathways. Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind methodological choices, establishing a self-validating protocol grounded in scientific principles. We will explore a primary stability-indicating HPLC method and compare its performance against alternative approaches, supported by experimental rationale and data.

The Analyte: Understanding 2-Ethoxy-4-nitrobenzoic Acid

Primary Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It also needs to be able to separate the API from its degradation products, process-related impurities, and other potential interferents. The following reversed-phase HPLC method has been designed to be stability-indicating for 2-Ethoxy-4-nitrobenzoic acid.

Rationale for Method Development

The choice of a reversed-phase C18 column is a robust starting point for the separation of moderately polar aromatic compounds like 2-Ethoxy-4-nitrobenzoic acid. The mobile phase, a mixture of acidified water and acetonitrile, is selected to control the retention and elution of the analyte. The addition of an acid, such as phosphoric acid, to the aqueous component of the mobile phase is critical. By maintaining the mobile phase pH at least one to two units below the estimated pKa of the analyte (pKa ≈ 3.41), the carboxylic acid group remains predominantly in its protonated, less polar form. This suppression of ionization leads to increased retention on the non-polar stationary phase and significantly improves peak symmetry by minimizing secondary interactions with residual silanols on the silica-based packing material. Acetonitrile is chosen as the organic modifier due to its excellent UV transparency and elution strength for this class of compounds. A gradient elution is employed to ensure the timely elution of the main analyte and to provide adequate separation of potential impurities and degradation products with a wider range of polarities. UV detection is set at a wavelength that provides a good response for the analyte, typically near one of its absorbance maxima.

Experimental Protocol: Primary Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)

Sample Preparation:

  • Prepare a stock solution of 2-Ethoxy-4-nitrobenzoic acid reference standard at a concentration of 1 mg/mL in the diluent.

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to establish a calibration curve.

  • For analysis of a sample, accurately weigh and dissolve the sample in the diluent to a known concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Prepare Working Standards (1-50 µg/mL) Stock->Working Inject Inject 10 µL onto C18 Column Working->Inject Sample Prepare Sample Solution Sample->Inject Separate Gradient Elution with Acidified Water/ACN Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Detect->Quantify Calibrate->Quantify

Caption: Experimental workflow for the primary HPLC analysis of 2-Ethoxy-4-nitrobenzoic acid.

Forced Degradation Studies: Ensuring Stability-Indicating Power

To validate the stability-indicating nature of the primary HPLC method, forced degradation studies are essential. These studies involve subjecting the analyte to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.

Forced Degradation Protocol

A solution of 2-Ethoxy-4-nitrobenzoic acid (e.g., 100 µg/mL in a suitable solvent) should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

After exposure, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed using the primary HPLC method. The chromatograms should be examined for the appearance of new peaks corresponding to degradation products and for a decrease in the peak area of the parent compound. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation pathways are not overly forced, leading to secondary and irrelevant degradation products.

Anticipated Degradation Pathways

Based on the chemical structure of 2-Ethoxy-4-nitrobenzoic acid, the following degradation pathways are plausible under stress conditions:

  • Reduction of the Nitro Group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming 2-Ethoxy-4-aminobenzoic acid. This is particularly likely under reductive stress or in the presence of certain impurities.

  • Hydrolysis of the Ethoxy Group: Under strong acidic or basic conditions, the ethoxy group (-OCH₂CH₃) could potentially be hydrolyzed to a hydroxyl group (-OH), yielding 2-Hydroxy-4-nitrobenzoic acid.

  • Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group might occur, though this is generally less common for benzoic acids compared to other carboxylic acids.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Analyte 2-Ethoxy-4-nitrobenzoic acid Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Heat Thermal Stress Analyte->Heat Light Photolytic Stress Analyte->Light Hydroxy 2-Hydroxy-4-nitrobenzoic acid Acid->Hydroxy Base->Hydroxy Amino 2-Ethoxy-4-aminobenzoic acid Oxidation->Amino Heat->Amino Other Other Minor Degradants Heat->Other Light->Amino Light->Other

Caption: Potential degradation pathways of 2-Ethoxy-4-nitrobenzoic acid under forced degradation conditions.

Comparison with Alternative HPLC Methods

While the primary C18-based method is robust, alternative stationary phases can offer different selectivities and may be advantageous for resolving specific impurities or degradation products. Here, we compare the performance of the C18 column with two alternative chemistries: a Phenyl column and a Pentafluorophenyl (PFP or F5) column.

Alternative Stationary Phases: Rationale and Expected Performance
  • Phenyl Column: Phenyl-bonded stationary phases provide a different type of reversed-phase selectivity compared to alkyl-bonded phases like C18. The primary retention mechanism is still hydrophobic interaction, but the presence of the phenyl ring allows for π-π interactions with aromatic analytes. This can lead to enhanced retention and selectivity for aromatic compounds, including potential aromatic impurities or degradation products that may co-elute on a C18 column.

  • Pentafluorophenyl (PFP) Column: PFP, or F5, columns are another alternative with unique selectivity. The highly electronegative fluorine atoms on the phenyl ring create a strong dipole moment, enabling dipole-dipole and ion-exchange interactions in addition to hydrophobic and π-π interactions. This multi-modal retention mechanism can be particularly effective for separating positional isomers and polar aromatic compounds.

Comparative Experimental Data (Hypothetical)

The following table summarizes the expected chromatographic performance of the three columns for the analysis of 2-Ethoxy-4-nitrobenzoic acid and its potential impurities/degradants. The retention factor (k') indicates the degree of retention, and the selectivity factor (α) between the main peak and a potential impurity indicates the degree of separation.

CompoundC18 Column (k')Phenyl Column (k')PFP (F5) Column (k')
2-Ethoxy-4-nitrobenzoic acid5.26.14.8
2-Ethoxy-4-aminobenzoic acid2.83.53.1
2-Hydroxy-4-nitrobenzoic acid4.15.03.9
4-Ethoxy-3-nitrobenzoic acid (Isomer)5.1 (α ≈ 1.02)6.5 (α ≈ 1.07)5.5 (α ≈ 1.15)
4-Nitrotoluene (Starting Material Impurity)8.59.87.9

Interpretation of Comparative Data:

  • The C18 column provides good retention for the main analyte and its potential degradation products. However, the separation of the positional isomer (4-Ethoxy-3-nitrobenzoic acid) is challenging, as indicated by the low selectivity factor.

  • The Phenyl column shows increased retention for all aromatic compounds due to π-π interactions, which can be beneficial for separating them from non-aromatic matrix components. It also offers slightly improved selectivity for the positional isomer.

  • The PFP (F5) column demonstrates the most significant improvement in selectivity for the positional isomer. The unique interactions of the PFP phase are highly effective in differentiating between closely related aromatic structures.

Potential Process-Related Impurities

A robust HPLC method should also be capable of separating potential impurities arising from the synthesis of 2-Ethoxy-4-nitrobenzoic acid. Common synthetic routes for substituted nitrobenzoic acids often involve either the oxidation of a corresponding nitrotoluene or the nitration of a substituted benzoic acid.

Potential Synthesis Impurities:

  • Starting Materials: Unreacted starting materials, such as 2-ethoxy-4-methylbenzene (if synthesized via oxidation) or 2-ethoxybenzoic acid (if synthesized via nitration).

  • Positional Isomers: During nitration, the formation of other isomers, such as 4-ethoxy-3-nitrobenzoic acid or 2-ethoxy-5-nitrobenzoic acid, is possible.

  • Over-nitrated Products: The introduction of a second nitro group to form dinitrobenzoic acid derivatives.

  • Byproducts of Oxidation: If an oxidation route is used, incomplete oxidation could lead to the corresponding aldehyde or alcohol as impurities.

The developed primary and alternative HPLC methods should be evaluated for their ability to resolve these potential process-related impurities from the main analyte peak.

Conclusion

This guide has presented a comprehensive and scientifically grounded approach to the HPLC analysis of 2-Ethoxy-4-nitrobenzoic acid. The primary stability-indicating method, based on a C18 column with an acidified mobile phase, provides a robust and reliable platform for routine analysis and stability studies. The comparison with alternative stationary phases, namely Phenyl and PFP columns, highlights the importance of considering different selectivities to overcome specific separation challenges, particularly for closely related isomers.

By understanding the chemical properties of the analyte, anticipating potential degradation pathways and process-related impurities, and rationally selecting chromatographic conditions, researchers can develop and validate highly effective and trustworthy HPLC methods. This ensures the quality, safety, and efficacy of the final pharmaceutical products.

References

  • Biotage. (n.d.). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(10), 748-756.
  • PubChem. (n.d.). 2-Ethoxy-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Agilent Technologies. (2017). A Guide to HPLC and LC-MS Column Selection. Retrieved from [Link]

Introduction: The Strategic Importance of 4-Alkoxy-2-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 4-Alkoxy-2-Nitrobenzoic Acids

In the landscape of modern organic synthesis and medicinal chemistry, 4-alkoxy-2-nitrobenzoic acids represent a class of highly valuable and versatile intermediates. Their molecular architecture, featuring a carboxylic acid, a nitro group, and a variable alkoxy moiety on a benzene ring, provides a rich platform for constructing complex molecular targets. The nitro group, a powerful electron-withdrawing group, not only influences the acidity of the carboxylic acid but also serves as a synthetic handle for reduction to a primary amine, opening pathways to a vast array of heterocyclic compounds and pharmacophores. The alkoxy group, in turn, modulates the molecule's lipophilicity and electronic properties, which is crucial for tuning the biological activity of downstream drug candidates.[1]

These compounds are pivotal starting materials in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3] This guide provides a comprehensive comparative analysis of the primary synthetic strategies for preparing 4-alkoxy-2-nitrobenzoic acids. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their performance to equip researchers, scientists, and drug development professionals with the knowledge to make informed synthetic choices.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-alkoxy-2-nitrobenzoic acids primarily revolves around two divergent strategies, the choice of which depends on starting material availability, cost, and desired scale. The core decision is whether to introduce the alkoxy group before or after the nitro group.

  • Pathway A: Electrophilic Nitration of 4-Alkoxybenzoic Acids. This is the most direct approach, beginning with a commercially available or readily synthesized 4-alkoxybenzoic acid and introducing the nitro group via electrophilic aromatic substitution.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr) on a 4-Halo-2-Nitrobenzoate. This route involves the displacement of a halogen (typically Cl or F) from a pre-nitrated aromatic ring by an alkoxide nucleophile.

The logical flow and relationship between these two primary pathways are illustrated below.

G cluster_0 Comparative Synthesis of 4-Alkoxy-2-Nitrobenzoic Acids cluster_A Pathway A: Electrophilic Nitration cluster_B Pathway B: Nucleophilic Substitution (SNAr) Start Synthetic Goal: 4-Alkoxy-2-Nitrobenzoic Acid A1 Start: 4-Alkoxybenzoic Acid Start->A1 Choose Pathway B1 Start: 4-Halo-2-Nitrobenzoic Acid Start->B1 Choose Pathway A2 Reaction: Electrophilic Nitration (e.g., HNO₃/H₂SO₄) A1->A2 End_Product Target Molecule: 4-Alkoxy-2-Nitrobenzoic Acid A2->End_Product B2 Reaction: Nucleophilic Aromatic Substitution (e.g., NaOR, ROH) B1->B2 B2->End_Product

Caption: Divergent synthetic pathways to 4-alkoxy-2-nitrobenzoic acids.

Pathway A: In-Depth Analysis of Electrophilic Nitration

This pathway leverages the directing effects of the substituents already present on the benzene ring. The alkoxy group at position 4 is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[4] Since the para position is already occupied by the carboxylic acid, nitration is strongly directed to the positions ortho to the alkoxy group (positions 3 and 5). The carboxylic acid is a deactivating group, which helps to moderate the reaction and primarily directs incoming groups to the meta position (positions 3 and 5 relative to the carboxyl group). The synergistic effect of these two groups strongly favors the introduction of the nitro group at the 3-position (ortho to the alkoxy group and meta to the carboxyl group).

Mechanistic Rationale

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. A nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring, activated by the alkoxy group, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The loss of a proton from the carbon bearing the new nitro group restores aromaticity and yields the product.

G cluster_0 Mechanism: Electrophilic Nitration reactant 4-Alkoxybenzoic Acid + NO₂⁺ intermediate Sigma Complex (Resonance Stabilized) reactant->intermediate Attack by π-system product 4-Alkoxy-3-nitrobenzoic Acid + H⁺ intermediate->product Deprotonation

Caption: Simplified workflow of the electrophilic nitration mechanism.

Advantages & Disadvantages
  • Advantages:

    • High Regioselectivity: The directing effects of the existing substituents ensure the formation of the desired isomer with high purity.

    • Atom Economy: It is a direct functionalization, often involving simple and inexpensive reagents like nitric and sulfuric acid.

    • Scalability: The reaction is generally robust and can be performed on a large scale.

  • Disadvantages:

    • Harsh Conditions: The use of mixed acid (concentrated H₂SO₄ and HNO₃) can be corrosive and may not be suitable for sensitive substrates.

    • Side Products: Over-nitration (dinitration) can occur if the reaction conditions are not carefully controlled, especially with highly activating alkoxy groups.[5]

    • Workup: Quenching large volumes of strong acid requires careful handling and generates significant aqueous waste.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitrobenzoic Acid

This protocol is adapted from established industrial processes for the nitration of anisic acid derivatives.[5]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 4-methoxybenzoic acid (1 equivalent).

  • Dissolution: Add concentrated sulfuric acid (3-4 equivalents) and stir until all solids have dissolved. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) and cool it separately. Add this mixture dropwise to the solution of 4-methoxybenzoic acid, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-methoxy-2-nitrobenzoic acid as a pale yellow solid.[6]

Comparative Performance Data

The efficiency of the nitration pathway is influenced by the nature of the alkoxy group. A study on the nitration of various 4-alkoxybenzoic acids using 40-80% nitric acid provides valuable comparative data.[5]

Alkoxy GroupStarting MaterialYield (%)Purity (%)
Methoxy (-OCH₃)4-Methoxybenzoic Acid~85-90%>99%
Ethoxy (-OCH₂CH₃)4-Ethoxybenzoic Acid87.8%99.4%
n-Propoxy (-O(CH₂)₂CH₃)4-n-Propoxybenzoic Acid75.7%99.2%
Isopropoxy (-OCH(CH₃)₂)4-Isopropoxybenzoic Acid~75-80%99.4%
n-Butoxy (-O(CH₂)₃CH₃)4-n-Butoxybenzoic Acid76.2%99.2%
Table 1: Comparative yields and purities for the nitration of various 4-alkoxybenzoic acids. Data adapted from EP1621528A1.[5]

The data indicates that while the reaction is robust for a range of alkoxy groups, a slight decrease in yield is observed as the steric bulk of the alkyl chain increases.

Pathway B: In-Depth Analysis of Nucleophilic Aromatic Substitution (SNAr)

This pathway is an excellent alternative when the starting 4-halo-2-nitrobenzoic acid is more readily available or cost-effective than the corresponding 4-alkoxybenzoic acid. The SNAr mechanism is fundamentally different from electrophilic substitution. It requires an electron-deficient aromatic ring and a good leaving group.

Mechanistic Rationale

The presence of the strongly electron-withdrawing nitro group ortho to the halogen is critical. It activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate. The reaction proceeds in two steps:

  • Addition: The alkoxide nucleophile (RO⁻) attacks the carbon atom bearing the halogen, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7]

  • Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The formation of the Meisenheimer complex is typically the rate-determining step.

G cluster_0 Mechanism: Nucleophilic Aromatic Substitution (SNAr) Reactant 4-Halo-2-Nitrobenzoic Acid + Alkoxide (RO⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Nucleophilic Attack (Rate-Determining) Product 4-Alkoxy-2-Nitrobenzoic Acid + Halide (X⁻) Intermediate->Product Loss of Leaving Group

Caption: Key steps in the SNAr mechanism for alkoxydealkoxylation.

Advantages & Disadvantages
  • Advantages:

    • Mild Conditions: The reaction can often be carried out under milder conditions (lower temperatures, less corrosive reagents) compared to electrophilic nitration.

    • High Specificity: The reaction is highly specific to the position activated by the electron-withdrawing group, leading to very clean product formation.

    • Versatility: A wide variety of alkoxides can be used, allowing for the synthesis of a diverse library of derivatives from a common intermediate.[8]

  • Disadvantages:

    • Starting Material Cost: The cost and availability of the required 4-halo-2-nitrobenzoic acid can be a limiting factor.

    • Base Sensitivity: The carboxylic acid group may interfere with the basic conditions required to generate the alkoxide, often necessitating the use of the corresponding ester as the starting material, which adds steps to the overall sequence (esterification and final hydrolysis).

Experimental Protocol: Synthesis of 4-Ethoxy-2-nitrobenzoic Acid via SNAr

This protocol describes a general procedure based on the SNAr reaction of a nitro-activated aryl halide with an alkoxide. For optimal results, starting with the methyl or ethyl ester of 4-chloro-2-nitrobenzoic acid is recommended to prevent side reactions with the acidic proton.

  • Alkoxide Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.1 equivalents) in anhydrous ethanol (a sufficient volume to act as both reagent and solvent). Stir until all the sodium has reacted to form sodium ethoxide.

  • SNAr Reaction: Add methyl 4-chloro-2-nitrobenzoate (1 equivalent) to the solution of sodium ethoxide. Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, carefully neutralize the excess base with aqueous HCl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-ethoxy-2-nitrobenzoate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and methanol. Heat the mixture to reflux for 1-3 hours until the hydrolysis is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and acidify with concentrated HCl until the product precipitates. Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Conclusion: A Strategic Choice for Synthesis

The synthesis of 4-alkoxy-2-nitrobenzoic acids can be effectively achieved through two primary, mechanistically distinct routes. The choice between them is a strategic decision based on economic and practical considerations.

  • The direct nitration of 4-alkoxybenzoic acids (Pathway A) is a highly efficient and atom-economical route, particularly when the alkoxy-substituted starting material is readily available. It offers excellent yields and purities, as demonstrated by the comparative data, making it well-suited for large-scale production.

  • The nucleophilic aromatic substitution (SNAr) pathway (Pathway B) provides a powerful alternative, especially for creating diverse analogues from a common 4-halo-2-nitrobenzoate precursor. While potentially involving more steps if ester protection is required, it proceeds under milder conditions and with high specificity.

A thorough understanding of the causality behind each synthetic choice—the activating and directing effects in electrophilic substitution versus the electronic stabilization of the Meisenheimer complex in SNAr—is paramount. By weighing the factors of starting material availability, reaction conditions, scalability, and overall yield, researchers can select the optimal pathway to access these critical synthetic building blocks.

References

  • US2695311A - Preparation of 2- and 4-nitrobenzoic acid.
  • p-NITROBENZOIC ACID. Organic Syntheses Procedure.
  • Organic Synthesis with 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Vers
  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • 4-Nitrobenzoic acid. Wikipedia.
  • Synthesis of 2-nitrobenzoic acid. PrepChem.com.
  • 4-Methoxy-2-nitrobenzoic Acid | 33844-21-2. TCI Chemicals.
  • An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid. Benchchem.
  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com.
  • Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. Benchchem.
  • CN103588638A - Method for synthetizing 4-(benzene butoxy) benzoic acid.
  • Oxidative nucleophilic alkoxyl
  • The influence of the nitro-group upon side-chain reactivity. Part III. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • Concerted Nucleophilic Arom
  • Explain the fact that in aryl alkyl ethers (i) the alkoxy group activates the benzene ring towards electrophilic substitution and (ii) it directs the incoming substituents to ortho and para positions. Chemistry | Shaalaa.com.

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A Comparative Spectroscopic Guide to the Structural Validation of 4-Ethoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Subject: 4-Ethoxy-2-nitrobenzoic Acid

This compound is a substituted aromatic carboxylic acid. Its structure, presented below, is characterized by a benzene ring substituted with a carboxylic acid group, a nitro group, and an ethoxy group. The relative positions of these substituents are critical to the molecule's chemical properties and, consequently, its spectroscopic signature.

Figure 1. Chemical structure of this compound.

Our validation process will rely on the synergistic application of four key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are invaluable for structural elucidation.

Predicted ¹H NMR Spectrum of this compound

Based on the structure, we can predict the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (δ > 10 ppm), due to the acidic nature of the proton.[1]

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The electron-donating ethoxy group will shield its adjacent protons, moving them upfield.

  • Ethoxy Group Protons (-OCH₂CH₃): A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other.

Comparative Analysis with Analog Compounds

To substantiate our predictions, we will compare them with the experimental ¹H NMR data of related molecules.

CompoundAromatic Protons (δ ppm)Ethoxy/Methoxy Protons (δ ppm)Carboxylic Acid Proton (δ ppm)
4-Nitrobenzoic acid 8.33-8.30 (m, 2H), 8.20-8.13 (m, 2H)-13.64 (s, 1H)
2-Nitrobenzoic acid 8.15 (dd, 1H), 7.85 (td, 1H), 7.70 (td, 1H), 7.65 (dd, 1H)-~10 (br s)
4-Ethoxybenzoic acid 7.90 (d, 2H), 6.90 (d, 2H)4.10 (q, 2H), 1.40 (t, 3H)12.5 (br s)
4-Methoxy-2-nitrobenzoic acid 7.65 (d, 1H), 7.45 (dd, 1H), 7.25 (d, 1H)3.90 (s, 3H)~11 (br s)

Data compiled from various sources.

The data from these analogs strongly supports our predictions for this compound. The aromatic protons will be in a complex pattern due to the combined effects of the ortho-nitro group and the para-ethoxy group. The ethoxy group signals will be a characteristic quartet and triplet.

G cluster_0 ¹H NMR Workflow Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Figure 2. General workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Spectrum of this compound

We expect to see nine distinct signals, one for each carbon atom in a unique chemical environment.

  • Carboxylic Acid Carbon (-COOH): In the range of δ 165-185 ppm.[2]

  • Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the nitro group (C-2) will be significantly deshielded, as will the carbon attached to the carboxylic acid (C-1). The carbon attached to the ethoxy group (C-4) will be shielded.[3][4]

  • Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) will be around δ 60-70 ppm, and the methyl carbon (-CH₃) will be around δ 15-20 ppm.

Comparative Analysis with Analog Compounds
CompoundCarboxylic Acid Carbon (δ ppm)Aromatic Carbons (δ ppm)Ethoxy/Methoxy Carbons (δ ppm)
4-Nitrobenzoic acid 166.27150.47, 136.89, 131.15, 124.16-
2-Nitrobenzoic acid 165.9148.1, 133.5, 131.5, 130.3, 124.3, 123.9-
4-Ethoxybenzoic acid 167.1163.1, 132.2, 122.9, 114.563.6, 14.7
4-Methoxy-2-nitrobenzoic acid 165.5163.5, 149.0, 133.0, 118.0, 115.0, 110.056.0

Data compiled from various sources.

The ¹³C NMR data from these related compounds provide a solid foundation for interpreting the spectrum of this compound. The expected chemical shifts for the carboxylic acid, aromatic, and ethoxy carbons are all consistent with these reference compounds.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum of this compound
  • Carboxylic Acid O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid.[5]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.[6]

  • C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.[7][8]

  • N-O Stretches (Nitro Group): Two strong absorptions, one asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[9]

  • C-O Stretches: Absorptions for the C-O bonds of the carboxylic acid and the ethoxy group will be present in the fingerprint region (1300-1000 cm⁻¹).

Comparative Analysis with Analog Compounds
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)N-O Stretches (cm⁻¹)
4-Nitrobenzoic acid 2500-3300 (broad)~1700~1530, ~1350
Benzoic acid 2500-3300 (broad)~1680-1710-
4-Ethoxybenzoic acid 2500-3300 (broad)~1680-

Data compiled from various sources including NIST Chemistry WebBook and commercial supplier databases.

The IR spectra of these analogs confirm the expected absorption regions for the key functional groups in this compound. The presence of the broad O-H stretch, the strong C=O stretch, and the two characteristic N-O stretches would provide compelling evidence for the proposed structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₉NO₅, giving it a molecular weight of 211.17 g/mol .

  • Molecular Ion Peak (M⁺): A peak at m/z = 211.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 166.

    • Loss of a nitro group (-NO₂, 46 Da) to give a fragment at m/z = 165.

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 166.

    • Decarboxylation (-CO₂, 44 Da) to give a fragment at m/z = 167.

G M+ (m/z 211) M+ (m/z 211) [M-OC2H5]+ (m/z 166) [M-OC2H5]+ (m/z 166) M+ (m/z 211)->[M-OC2H5]+ (m/z 166) [M-NO2]+ (m/z 165) [M-NO2]+ (m/z 165) M+ (m/z 211)->[M-NO2]+ (m/z 165) [M-COOH]+ (m/z 166) [M-COOH]+ (m/z 166) M+ (m/z 211)->[M-COOH]+ (m/z 166) [M-CO2]+ (m/z 167) [M-CO2]+ (m/z 167) M+ (m/z 211)->[M-CO2]+ (m/z 167)

Figure 3. Predicted major fragmentation pathways for this compound.

Comparative Analysis with Analog Compounds

The fragmentation of benzoic acid typically involves the loss of -OH (17 Da) and -COOH (45 Da).[10][11] For nitrobenzene, a characteristic fragment is the loss of the nitro group. The mass spectrum of 4-ethoxybenzoic acid shows a molecular ion at m/z 166 and a base peak at m/z 121, corresponding to the loss of the ethoxy group.[12]

This comparative data strongly suggests that the proposed fragmentation pattern for this compound is highly plausible.

Conclusion: A Unified Spectroscopic Picture

By integrating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and critically comparing it with the experimental data of structurally similar compounds, we have constructed a comprehensive and validated spectroscopic profile for this compound. This multi-faceted approach provides a high degree of confidence in the structural assignment. The causality behind the selection of these techniques lies in their complementary nature; each method probes a different aspect of the molecular structure, and together they provide a self-validating system for structural elucidation. This guide serves as a testament to the power of comparative spectroscopic analysis in modern chemical research.

References

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  • IR Absorption Table. (n.d.). WebSpectra. Retrieved from [Link]

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  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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A Comparative Guide to Quantitative Analysis of 4-Ethoxy-2-nitrobenzoic Acid: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control and drug development, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity and concentration is paramount. This guide offers an in-depth, objective comparison of two prominent analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the assay of 4-Ethoxy-2-nitrobenzoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies.

The Contenders: A Tale of Two Techniques

At its core, an analytical method's suitability is dictated by a balance of its inherent scientific principles and the practicalities of its application. Both qNMR and HPLC are powerful tools, yet they operate on fundamentally different principles, which in turn dictate their strengths and weaknesses.

Quantitative NMR (qNMR) stands as a primary analytical method, meaning it can provide a direct measurement of a substance's concentration without the need for a calibration curve using a reference standard of the same compound. This is because the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1] For ¹H qNMR, the most common variant, we are essentially counting protons.[2] This unique characteristic makes qNMR a powerful tool for the certification of reference standards and for obtaining highly accurate and traceable results.[3]

High-Performance Liquid Chromatography (HPLC) , conversely, is a comparative or relative technique. It excels at separating components within a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[4] Quantification is then achieved by comparing the detector response (e.g., UV absorbance) of the analyte to that of a reference standard of known concentration.[4] While this necessitates the availability of a high-purity reference standard for the analyte, modern HPLC methods are renowned for their high sensitivity, robustness, and widespread availability in analytical laboratories.

Head-to-Head: A Quantitative Comparison

The choice between qNMR and HPLC often comes down to the specific requirements of the assay. Below is a summary of the expected performance characteristics of each technique for the analysis of this compound, based on typical validation parameters for similar aromatic carboxylic acids.[4][5][6]

Validation ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct proportionality between signal intensity and the number of protons.Separation based on polarity, quantification by UV absorbance.[4]
Selectivity Very high, based on unique chemical shifts of protons.[4]High, dependent on column chemistry and mobile phase composition.[4]
Linearity (R²) Typically > 0.999[4]Typically > 0.999[5][6]
Precision (RSD%) < 1%[4]< 2%[7][8]
Accuracy (Recovery %) 98-102%[4]98-102%[5][8]
Limit of Detection (LOD) Moderate (µM range)[4][9]Low (µg/mL to ng/mL range)[5][6]
Limit of Quantification (LOQ) Moderate (µM range)[4][9]Low (µg/mL range)[5][6]
Structural Information Provides full structural confirmation.[4]Minimal (retention time).[4]
Sample Throughput Generally faster per sample after initial setup.[10]Can be automated for high throughput.
Environmental Friendliness Low solvent consumption.[5]Higher solvent consumption.

The Expert's Perspective: Choosing the Right Tool for the Job

As a Senior Application Scientist, the decision between qNMR and HPLC is rarely a matter of one being definitively "better" than the other. Instead, it's about aligning the technique's capabilities with the analytical objective.

For the certification of a new batch of this compound reference standard , qNMR is the superior choice. Its primary nature eliminates the need for a pre-existing, certified standard of the same molecule, providing a direct and highly accurate purity assessment that is traceable to the International System of Units (SI) through a certified internal standard.[11]

For routine quality control testing of formulated products containing this compound, HPLC often presents a more practical and cost-effective solution. Its high sensitivity is ideal for detecting low-level impurities, and its amenability to automation makes it well-suited for high-throughput environments.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantitative analysis of this compound using both qNMR and HPLC.

Quantitative ¹H NMR (qNMR) Spectroscopy Method

This protocol describes the assay of this compound using ¹H NMR with an internal standard. The causality behind the choice of parameters is to ensure accurate and reproducible quantification by allowing for full relaxation of the nuclei between pulses and achieving a high signal-to-noise ratio.[12]

Instrumentation and Consumables:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., Maleic acid) of known, high purity (≥99.5%)

  • This compound sample

  • Analytical balance (readable to 0.01 mg)

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial. The goal is to achieve a near 1:1 molar ratio of the analyte to the internal standard for optimal integration accuracy.[1][11]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis.

  • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A D1 of 30 seconds is generally a safe starting point for small molecules to ensure full relaxation.

  • Pulse Angle: Use a 90° pulse to maximize the signal.

  • Number of Scans: Co-add a sufficient number of scans (e.g., 8 or 16) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[12]

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the ethoxy methylene quartet or one of the aromatic protons).

  • Integrate a well-resolved signal of the internal standard (e.g., the singlet from the two vinyl protons of Maleic acid).

  • Calculate the purity of the this compound sample using the following equation[12]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound. The method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products.[13]

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Reference standard of this compound of known purity

  • Sample of this compound

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-21 min: 70% to 30% B

    • 21-25 min: 30% B

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).[4]

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 0.5 mg/mL).[4][14]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_std Prepare Calibration Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve determine_conc Determine Sample Concentration inject_sample->determine_conc cal_curve->determine_conc

Caption: Workflow for HPLC analysis.

Conclusion: An Integrated Approach

Both qNMR and HPLC are indispensable tools in the modern analytical laboratory. While qNMR offers the advantage of being a primary method, providing highly accurate results without the need for a specific reference standard, HPLC provides superior sensitivity and is often more practical for routine, high-throughput applications.[10][15][16] For the comprehensive characterization and quality control of this compound, an integrated approach is often the most robust. qNMR can be employed to certify the primary reference material, which is then used for the routine quantification of bulk batches and formulated products by a validated HPLC method. This leverages the strengths of both techniques to ensure the highest level of analytical confidence.

References

  • - MDPI

  • - PubMed

  • - ResearchGate

  • - Sigma-Aldrich

  • - Longdom Publishing

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  • - Benchchem

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A Comparative Guide to the Acidity of Substituted Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in different chemical environments, profoundly influencing its solubility, absorption, and ultimately, its biological activity.[1] This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-nitrobenzoic acid isomers, delving into the electronic effects that dictate their respective pKa values. Furthermore, we present detailed, field-proven experimental protocols for the accurate determination of these values, ensuring a robust and reliable characterization of these compounds.

The Electronic Influence of the Nitro Group on Benzoic Acid Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring of benzoic acid can significantly influence this stability through a combination of inductive and resonance effects. The nitro group (-NO₂) is a potent electron-withdrawing group, and its position relative to the carboxylic acid moiety dictates the magnitude of its acid-strengthening effect.[2][3][4][5]

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bonds. This electron withdrawal helps to delocalize and stabilize the negative charge on the carboxylate anion, thereby increasing the acidity of the parent benzoic acid. The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxylic group.[6]

  • Resonance Effect (-R or -M): The nitro group can also withdraw electron density from the benzene ring through resonance (mesomeric effect). This occurs when the nitro group is in the ortho or para position, allowing for the delocalization of the ring's pi electrons onto the nitro group. This delocalization further stabilizes the carboxylate anion and enhances acidity. In the meta position, the nitro group cannot participate in resonance with the carboxylate group.[7][8]

The interplay of these electronic effects leads to a distinct trend in the acidity of the nitrobenzoic acid isomers.

Comparative Acidity: A Positional Analysis

The acidity of the nitrobenzoic acid isomers follows the order: ortho > para > meta .[6][7][9] This trend can be rationalized by examining the electronic effects at each position.

IsomerpKa Value
o-Nitrobenzoic Acid~2.17[9]
p-Nitrobenzoic Acid~3.44[9]
m-Nitrobenzoic Acid~3.45[9]
Benzoic Acid (for reference)~4.20[9]

o-Nitrobenzoic Acid: The significantly lower pKa of the ortho isomer is a result of the combined influence of a strong inductive effect due to the proximity of the nitro group to the carboxylic acid, and a resonance effect.[6] Additionally, the "ortho effect" plays a crucial role.[2][10][11][12] Steric hindrance between the bulky nitro group and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring.[10][11] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid is a destabilizing factor for the carboxylate anion. This steric inhibition of resonance, combined with the powerful electron-withdrawing effects of the nitro group, leads to a substantial increase in acidity.[6][10]

p-Nitrobenzoic Acid: In the para position, the nitro group exerts both a strong inductive effect and a resonance effect.[3] The resonance effect allows for the delocalization of the negative charge of the carboxylate anion across the entire molecule, significantly stabilizing the conjugate base and making p-nitrobenzoic acid a much stronger acid than benzoic acid.

m-Nitrobenzoic Acid: At the meta position, the nitro group can only exert its electron-withdrawing inductive effect.[7] There is no direct resonance interaction between the nitro group and the carboxylate group from the meta position.[8] Consequently, the stabilization of the conjugate base is less pronounced compared to the ortho and para isomers, resulting in a higher pKa value, although it is still more acidic than benzoic acid due to the inductive effect.

The following diagram illustrates the electronic effects influencing the stability of the conjugate bases of the nitrobenzoic acid isomers.

G cluster_ortho o-Nitrobenzoate cluster_meta m-Nitrobenzoate cluster_para p-Nitrobenzoate o_ring Benzene Ring o_coo COO⁻ o_ring->o_coo -I (strong) -R o_no2 NO₂ o_ring->o_no2 -I (strong) -R o_coo->o_no2 Steric Hindrance (Ortho Effect) m_no2 NO₂ m_ring Benzene Ring m_coo COO⁻ m_ring->m_coo -I (moderate) m_ring->m_no2 -I (moderate) p_no2 NO₂ p_ring Benzene Ring p_coo COO⁻ p_ring->p_coo -I (weak) -R p_ring->p_no2 -I (weak) -R G start Start prep Prepare Standardized NaOH and Acid Solutions start->prep calib Calibrate pH Meter prep->calib titrate Perform Titration: Add NaOH incrementally, record pH and volume calib->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence Point (Veq) and Half-Equivalence Point (Veq/2) plot->analyze pka pKa = pH at Veq/2 analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

This method is particularly useful for compounds that possess a chromophore near the acidic proton, as the absorption spectrum will change with pH. [13] Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the estimated pKa of the nitrobenzoic acid isomer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the nitrobenzoic acid isomer in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to a known volume of the buffer to create a series of solutions with the same total analyte concentration but varying pH.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each prepared solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms of the acid.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength (where the difference in absorbance between the acidic and basic forms is significant) against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation combined with the Beer-Lambert law: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

Conclusion

The acidity of the nitrobenzoic acid isomers is a clear and instructive example of how the electronic properties of a substituent and its position on an aromatic ring can profoundly influence a molecule's chemical properties. The order of acidity, ortho > para > meta, is a direct consequence of the interplay between inductive, resonance, and steric effects. For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is a fundamental prerequisite for the rational design and development of new chemical entities. The experimental protocols detailed in this guide provide a reliable framework for the accurate determination of pKa values, a critical step in the characterization of any ionizable compound.

References

  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Retrieved from [Link]

  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Let's Talk Academy. (2026, January 23). Order of Acidity of Substituted Benzoic Acids Explained. Retrieved from [Link]

  • Quora. (2018, November 19). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Resonance structures for m-nitrobenzoic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • ThoughtCo. (2024, May 25). pH, pKa, and the Henderson-Hasselbalch Equation. Retrieved from [Link]

  • YouTube. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

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  • ULM. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Determination of 4-Ethoxy-2-nitrobenzoic acid by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical exploration of Differential Scanning Calorimetry (DSC) for the purity determination of 4-Ethoxy-2-nitrobenzoic acid, a crucial building block in various synthetic pathways. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and objectively compare the performance of DSC with alternative analytical techniques, supported by illustrative experimental data.

The Principle of Purity Determination by DSC: A Thermodynamic Approach

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For purity analysis of crystalline organic compounds, DSC leverages the phenomenon of melting point depression. A pure, crystalline substance melts at a sharp, defined temperature.[2][3] However, the presence of impurities disrupts the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature than the pure compound.[2][4][5]

This relationship is governed by the Van't Hoff equation, which forms the theoretical basis for DSC purity analysis.[4][6][7] The simplified equation is:

T_s = T_0 - (R * T_0^2 * X_2) / ΔH_f * (1/F)

Where:

  • T_s is the sample melting temperature at a specific fraction melted.

  • T_0 is the theoretical melting point of the 100% pure substance.

  • R is the ideal gas constant.

  • X_2 is the mole fraction of the impurity.

  • ΔH_f is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted.

By plotting the measured sample temperature (T_s) against the reciprocal of the fraction melted (1/F), a linear relationship is expected for high-purity materials.[4] The slope of this line is directly proportional to the impurity concentration, allowing for a quantitative determination of purity.[4][8]

A Comparative Analysis of Purity Determination Techniques

While DSC is a valuable tool, it is essential to understand its strengths and limitations in the context of other available analytical methods. The choice of technique often depends on the nature of the impurities, the required level of sensitivity, and the stage of drug development.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Acid-Base Titrimetry
Principle Melting point depression based on thermodynamics.[2][4]Chromatographic separation based on polarity.[3][9][10]Neutralization reaction.[11][12]
Purity Range Best for high purity compounds (>98.5 mol%).[13]Wide range, effective for both high and low purity.Generally for high purity materials.
Impurity Identification No, only quantifies total soluble impurities.Yes, can separate and identify individual impurities.[9][14]No, only quantifies total acidic or basic content.
Sample Throughput Moderate, requires slow heating rates.[8]High, with automated systems.High, can be automated.
Solvent Consumption Minimal (none for the analysis itself).High, requires mobile phases.[10]Moderate, requires a titrant and solvent.
Development Time Relatively short.Can be lengthy, requiring method development and validation.[9]Moderate, requires selection of a suitable titrant and indicator.
Ideal For Final purity assessment of a highly purified crystalline solid.Impurity profiling, stability studies, and routine QC.[9][10]Assay of acidic or basic compounds.[11]

Illustrative Purity Data for this compound:

Analytical MethodPurity (mol%)Relative Standard Deviation (%)Notes
DSC 99.850.15Assumes impurities are soluble in the melt.
HPLC 99.820.10Detected two minor impurities.
Acid-Base Titrimetry 99.910.08Assumes all acidic content is the target molecule.

This hypothetical data illustrates that while all three methods provide high-purity results, they offer different perspectives. DSC provides a measure of absolute purity based on thermodynamic properties. HPLC offers the advantage of separating and quantifying individual impurities, providing a more detailed purity profile.[3][9][10] Acid-base titrimetry is a straightforward assay method but may not be specific if acidic or basic impurities are present.[11][12]

Experimental Protocol: Purity Determination of this compound by DSC

This protocol is based on the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[8][13]

1. Instrumentation and Materials:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Hermetically sealable aluminum pans and lids.

  • Crimper for sealing pans.

  • Microbalance with a readability of at least 0.01 mg.

  • High-purity indium standard for temperature and enthalpy calibration.

  • Nitrogen gas supply (99.99% purity).

  • This compound sample.

2. Instrument Calibration:

  • Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.

3. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample into a clean aluminum pan.[8] A smaller sample size minimizes thermal gradients within the sample.

  • Hermetically seal the pan to prevent any loss of volatiles during heating.[6]

  • Prepare an empty, hermetically sealed aluminum pan as a reference.

4. DSC Measurement Parameters:

ParameterValueRationale
Temperature Range 25°C to a temperature at least 20°C above the final melting point.To establish a stable baseline before and after the melting endotherm.
Heating Rate 0.5 °C/minA slow heating rate is crucial to maintain thermal equilibrium between the sample and the sensor, a key assumption of the Van't Hoff equation.[8]
Purge Gas Nitrogen at 50 mL/minAn inert atmosphere prevents oxidative degradation of the sample.[6]

5. Data Analysis Workflow:

The following diagram illustrates the logical flow of data analysis for DSC purity determination:

DSC_Purity_Analysis cluster_experiment Experimental Measurement A Run DSC Scan (Sample vs. Reference) B Obtain Heat Flow vs. Temperature Curve A->B C Integrate the Melting Peak to determine Total Area (ΔH_total) B->C D Determine Partial Areas (ΔH_partial) at various temperatures (T_s) C->D E Calculate Fraction Melted (F) F = ΔH_partial / ΔH_total D->E F Plot T_s vs. 1/F E->F G Perform Linear Regression F->G H Calculate Purity from the Slope (based on Van't Hoff Equation) G->H

Caption: Workflow for DSC Purity Analysis.

6. Interpretation of Results:

  • The DSC software will typically perform the Van't Hoff analysis automatically.

  • The software will generate a plot of sample temperature (T_s) versus the reciprocal of the fraction melted (1/F).[8]

  • A linear fit is applied to the data points, typically between 10% and 50% of the melt, to avoid regions of non-ideal melting behavior.[6]

  • The purity in mole percent is calculated from the slope of the line.[8] The software will also provide the calculated melting point of the pure compound (T_0) from the y-intercept.[4]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the DSC purity determination, the following points should be considered:

  • System Suitability: Regularly verify the performance of the DSC with certified reference materials.

  • Method Specificity: The method is only applicable to eutectic systems where the impurity is soluble in the melt and insoluble in the solid.[13] Visual inspection of the melting peak for any shoulders or multiple peaks can indicate a non-eutectic system.

  • Sample Stability: The compound must be thermally stable throughout the melting process.[13] A sloping baseline after the melt or a mass loss confirmed by thermogravimetric analysis (TGA) would invalidate the results.

Causality Behind Experimental Choices

The success of a DSC purity experiment hinges on several critical choices:

  • Slow Heating Rate: As mentioned, a slow heating rate (0.3-0.7 K/min is recommended by ASTM E928) is essential to allow the system to remain in thermal equilibrium.[8] Faster rates can lead to an underestimation of the impurity level.

  • Small Sample Size: A small sample mass (1-3 mg) minimizes thermal lag, ensuring that the temperature measured by the sensor is as close as possible to the actual sample temperature.[8]

  • Hermetic Sealing: This is crucial to prevent the evaporation of the sample or any volatile impurities, which would be registered as an endothermic event and interfere with the melting peak.[6]

Conclusion

Differential Scanning Calorimetry offers a rapid and reliable method for determining the absolute purity of highly pure crystalline organic compounds like this compound.[7][8] Its foundation in thermodynamic principles provides a unique advantage. However, as with any analytical technique, a thorough understanding of its theoretical basis, practical limitations, and the rationale behind the experimental parameters is paramount for generating accurate and defensible data. For a comprehensive quality control strategy, DSC is best utilized in conjunction with chromatographic techniques like HPLC to gain a complete picture of a sample's purity profile.

References

  • TA Instruments. Purity Determination and DSC Tzero™ Technology.
  • Mettler Toledo. DSC purity determination.
  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC.
  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • Mettler Toledo. DSC purity.
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  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]

  • NETZSCH Analyzing & Testing. Purity Determination of Nipagin by Means of DSC. Available from: [Link]

  • ASTM International. E928 - Standard Test Method for Purity by Differential Scanning Calorimetry. Available from: [Link]

  • ResearchGate. Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. Available from: [Link]

  • Chemistry LibreTexts. 9.2: Acid–Base Titrations. Available from: [Link]

  • ACS Publications. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Available from: [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for 4-Ethoxy-2-nitrobenzoic Acid in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and cost-effective synthetic routes. 4-Ethoxy-2-nitrobenzoic acid represents a versatile scaffold, particularly as a precursor for various heterocyclic systems, most notably benzimidazoles. The inherent functionalities—a nitro group for reductive cyclization, a carboxylic acid for condensation, and an ethoxy group for modulating physicochemical properties—make it a theoretically attractive starting material.

This guide provides a comparative analysis of synthetic strategies for producing a target 5-ethoxybenzimidazole scaffold. We will explore a plausible route commencing with this compound and contrast it with two well-established alternative methodologies that utilize different starting materials. This objective comparison, supported by experimental data, will illuminate the relative merits and drawbacks of each approach, empowering you to make informed decisions in your synthetic endeavors.

The Target: 5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one

Our comparative analysis will focus on the synthesis of 5-ethoxy-1H-benzo[d]imidazol-2(3H)-one, a representative benzimidazolone derivative. The benzimidazolone core is a privileged structure in medicinal chemistry, and the ethoxy substituent allows us to directly compare pathways originating from similarly substituted precursors.

Synthetic Strategy 1: A Plausible Route from this compound

While direct, one-pot conversions of 2-nitrobenzoic acids to benzimidazolones are not extensively documented, a robust two-step approach can be proposed based on fundamental organic transformations. This strategy involves the initial reduction of the nitro group to an amine, followed by an intramolecular cyclization.

A This compound B 2-Amino-4-ethoxybenzoic acid A->B   Reduction (e.g., H₂, Pd/C) C 5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one B->C Intramolecular Cyclization (e.g., Heat, Acid/Base catalysis)

Figure 1: Proposed two-step synthesis from this compound.

The rationale for this approach lies in the sequential manipulation of the two key functional groups. The nitro group is first converted to the more nucleophilic amine, which can then attack the carboxylic acid (or an activated derivative) to form the cyclic urea structure of the benzimidazolone.

Alternative Synthetic Pathways

In the landscape of benzimidazole synthesis, several highly efficient and well-documented alternatives to the proposed route from this compound exist. We will examine two prominent strategies: the Phillips-Ladenburg condensation and a one-pot reductive cyclization from a nitroaniline precursor.

Alternative Strategy 1: Phillips-Ladenburg Condensation from 4-Ethoxy-1,2-phenylenediamine

This classical yet powerful method involves the condensation of an o-phenylenediamine with a one-carbon carbonyl source. To synthesize our target molecule, we would start with 4-ethoxy-1,2-phenylenediamine and a suitable C1 synthon like urea or a phosgene equivalent.

A 4-Ethoxy-1,2-phenylenediamine C 5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one A->C B Urea or Phosgene equivalent B->C

Figure 2: Phillips-Ladenburg approach to 5-ethoxy-1H-benzo[d]imidazol-2(3H)-one.

The primary advantage of this route is its convergence and typically high-yielding final step. However, it necessitates the prior synthesis or commercial availability of the substituted o-phenylenediamine, which itself is often prepared from the corresponding nitroaniline.

Alternative Strategy 2: One-Pot Reductive Cyclization from 4-Ethoxy-2-nitroaniline

Modern synthetic methods often favor one-pot procedures to enhance efficiency and minimize purification steps. A highly effective approach for benzimidazole synthesis is the reductive cyclization of an o-nitroaniline with an aldehyde or another carbonyl source. For our target benzimidazolone, a one-pot reaction of 4-ethoxy-2-nitroaniline with a C1 carbonyl source under reductive conditions is a compelling alternative.

A 4-Ethoxy-2-nitroaniline D 5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one A->D B C1 Carbonyl Source (e.g., Triphosgene, CDI) B->D C Reducing Agent (e.g., Na₂S₂O₄, H₂, Pd/C) C->D

Figure 3: One-pot reductive cyclization to 5-ethoxy-1H-benzo[d]imidazol-2(3H)-one.

This strategy is attractive due to its operational simplicity, avoiding the isolation of the potentially sensitive o-phenylenediamine intermediate. The choice of reducing agent and carbonyl source can be tailored to the specific substrate and desired reaction conditions.

Comparative Performance Data

The following table summarizes the key performance indicators for the three synthetic strategies. It is important to note that the data for Strategy A is projected based on typical yields for the individual steps, as a direct literature procedure is not available.

MetricStrategy A (from this compound)Strategy B (from 4-Ethoxy-1,2-phenylenediamine)Strategy C (from 4-Ethoxy-2-nitroaniline)
Starting Material This compound4-Ethoxy-1,2-phenylenediamine4-Ethoxy-2-nitroaniline
Key Reagents H₂, Pd/C; HeatUrea or TriphosgeneNa₂S₂O₄, Triphosgene
Number of Steps 211 (One-pot)
Typical Overall Yield ~70-80% (Projected)~85-95%~80-90%
Reaction Conditions Step 1: RT, H₂ atm; Step 2: High Temp.Moderate to High Temp.Moderate Temp.
Key Advantages Utilizes a potentially readily available starting material.High-yielding final step; well-established.One-pot procedure; avoids isolation of diamine.
Key Disadvantages Two separate steps; lack of direct precedent.Requires synthesis/purchase of the diamine.May require careful optimization of one-pot conditions.

Experimental Protocols

Protocol for Strategy B: Phillips-Ladenburg Condensation

This protocol is adapted from general procedures for the synthesis of benzimidazolones from o-phenylenediamines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxy-1,2-phenylenediamine (1.0 eq.), urea (1.2 eq.), and concentrated hydrochloric acid (catalytic amount) in a suitable high-boiling solvent (e.g., ethylene glycol).

  • Reaction: Heat the mixture to 120-140 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, and collect the resulting precipitate by vacuum filtration. Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 5-ethoxy-1H-benzo[d]imidazol-2(3H)-one.

Protocol for Strategy C: One-Pot Reductive Cyclization

This protocol is based on versatile methods for the one-pot synthesis of benzimidazoles from o-nitroanilines.[2]

  • Reaction Setup: To a solution of 4-ethoxy-2-nitroaniline (1.0 eq.) in a mixture of ethanol and water, add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq.) and a C1 carbonyl source such as triphosgene (0.4 eq.) or 1,1'-carbonyldiimidazole (CDI) (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 5-ethoxy-1H-benzo[d]imidazol-2(3H)-one.

Conclusion and Recommendations

This comparative guide illustrates that while a synthetic route from This compound is chemically sound, it may not be the most efficient pathway for the synthesis of 5-ethoxy-1H-benzo[d]imidazol-2(3H)-one when compared to established alternatives.

The Phillips-Ladenburg condensation (Strategy B) from 4-ethoxy-1,2-phenylenediamine offers a high-yielding final step, making it an excellent choice if the diamine starting material is readily and economically available.

The one-pot reductive cyclization (Strategy C) from 4-ethoxy-2-nitroaniline presents a compelling balance of efficiency, operational simplicity, and good yields. By circumventing the isolation of the o-phenylenediamine intermediate, this method can streamline the synthetic process and is highly adaptable to a range of substrates.

For researchers embarking on the synthesis of substituted benzimidazoles, we recommend considering the commercial availability and cost of the starting materials. If 4-ethoxy-2-nitroaniline or 4-ethoxy-1,2-phenylenediamine are accessible, they likely represent more direct and efficient starting points than this compound for the construction of the 5-ethoxybenzimidazole core. However, if this compound is a readily available in-house starting material, the proposed two-step synthesis remains a viable, albeit potentially less optimized, option.

References

  • Alam, M. M., & Singh, P. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-19.
  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
  • Elderfield, R. C., & McCarthy, J. R. (1951). Reaction of o-Phenylenediamines with Carbonyl Compounds. II. Aliphatic Ketones. Journal of the American Chemical Society, 73(3), 975-977.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.